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  • Product: 5-Methoxy-2-(1-phenylethyl)phenol
  • CAS: 67223-12-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-methoxy-2-(1-phenylethyl)phenol: Synthesis, Characterization, and Biological Potential

Abstract and Introduction 5-methoxy-2-(1-phenylethyl)phenol is a substituted phenolic compound belonging to the guaiacol (2-methoxyphenol) family of molecules. While specific research on this particular derivative is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

5-methoxy-2-(1-phenylethyl)phenol is a substituted phenolic compound belonging to the guaiacol (2-methoxyphenol) family of molecules. While specific research on this particular derivative is not extensively documented in public literature, its structural motifs—a methoxyphenol core and a phenylethyl substituent—suggest a significant potential for applications in medicinal chemistry and materials science. The methoxyphenol moiety is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. Structurally similar compounds, such as 5-methyl-2-(1-methylethyl)phenol, have been noted for their antibacterial, antifungal, and antioxidant effects[3].

This technical guide provides a comprehensive, predictive framework for researchers, scientists, and drug development professionals interested in 5-methoxy-2-(1-phenylethyl)phenol. We present a robust and logical synthetic pathway, detail the expected spectroscopic characteristics for structural verification, and explore the compound's likely biological activities based on established data from close structural analogs. The methodologies are designed to be self-validating, providing a solid foundation for the synthesis and subsequent investigation of this promising molecule.

Chemical Structure and Physicochemical Properties

The structural architecture of 5-methoxy-2-(1-phenylethyl)phenol is defined by a phenol ring substituted with a methoxy group at position 5 and a 1-phenylethyl group at position 2. A key structural feature is the presence of a chiral center at the benzylic carbon of the 1-phenylethyl group, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.

  • IUPAC Name: 5-methoxy-2-(1-phenylethyl)phenol

  • Molecular Formula: C₁₅H₁₆O₂

  • Molecular Weight: 228.29 g/mol

  • Canonical SMILES: CC(C1=CC(=C(C=C1)O)OC)C2=CC=CC=C2

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Source Context
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.0High lipophilicity expected due to the presence of two aromatic rings and the ethyl bridge. Analogous methoxyphenols have varying logP values depending on substitution[4].
pKa (Acidic, Phenolic -OH) ~9.5 - 10.5Typical for phenolic hydroxyl groups. The electronic effects of the methoxy and alkyl substituents will modulate the acidity[4].
Polar Surface Area 29.46 ŲCalculated based on the hydroxyl and methoxy functional groups, influencing membrane permeability[4].
Boiling Point >300 °C (estimated)High boiling point is expected due to the molecular weight and potential for hydrogen bonding.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone).Consistent with the predicted high logP value.

Synthesis and Purification

A direct, documented synthesis for 5-methoxy-2-(1-phenylethyl)phenol is not prevalent in the literature. Therefore, a logical and efficient synthetic route is proposed here, based on the well-established Friedel-Crafts alkylation reaction.

Rationale for Synthetic Strategy

The target molecule can be synthesized by creating a carbon-carbon bond between the phenol ring and the phenylethyl group. A Friedel-Crafts alkylation of 4-methoxyphenol with styrene or 1-phenylethanol is a highly effective method. The hydroxyl group of the phenol is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methoxy group's resonance donor, the alkylation is directed to the ortho position (C2). Using a mild Lewis or Brønsted acid catalyst minimizes side reactions.

Proposed Synthetic Workflow

The diagram below outlines the proposed synthetic pathway from commercially available starting materials to the purified final product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification A 4-Methoxyphenol C Friedel-Crafts Alkylation (Acid Catalyst, e.g., Montmorillonite K-10) A->C B Styrene B->C D Aqueous Workup (Quench, Extraction) C->D Reaction Mixture E Silica Gel Column Chromatography D->E Crude Product F 5-methoxy-2-(1-phenylethyl)phenol E->F Purified Product

Caption: Proposed workflow for the synthesis of 5-methoxy-2-(1-phenylethyl)phenol.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Styrene (1.1 eq)

  • Montmorillonite K-10 clay (20% w/w of phenol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol and Montmorillonite K-10 clay.

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the phenol, forming a slurry.

  • Reactant Addition: While stirring vigorously, add styrene dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Upon completion, filter the reaction mixture through a pad of Celite to remove the clay catalyst, washing with additional DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and concentrate to yield 5-methoxy-2-(1-phenylethyl)phenol as a viscous oil or solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of the synthesized product is critical. The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive atom-connectivity map of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Phenolic OH 4.5 - 5.5 br s 1H -
Phenyl-H (C₂' to C₆') 7.20 - 7.35 m 5H -
Aromatic-H (C₆-H) ~6.80 d 1H ~8.5
Aromatic-H (C₄-H) ~6.75 dd 1H ~8.5, 3.0
Aromatic-H (C₃-H) ~6.70 d 1H ~3.0
Benzylic-H (CH) ~4.40 q 1H ~7.0
Methoxy (OCH₃) ~3.75 s 3H -

| Methyl (CH₃) | ~1.65 | d | 3H | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ) ppm
C₅ (C-OMe) ~154
C₁ (C-OH) ~148
C₁' (Quaternary Phenyl) ~145
C₂ (C-Alkyl) ~129
C₂'/C₆' ~128.5
C₄' ~127
C₃'/C₅' ~126
C₄ ~115
C₆ ~114
C₃ ~112
OCH₃ ~56
Benzylic CH ~38

| Methyl CH₃ | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200 - 3600 (broad) O-H (Phenol) Stretching
3000 - 3100 (sharp) C-H (Aromatic) Stretching
2850 - 3000 (sharp) C-H (Aliphatic) Stretching
1580 - 1610, 1490-1510 C=C (Aromatic) Ring Stretching
~1230 C-O (Aryl Ether) Stretching

| ~1150 | C-O (Phenol) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺•): m/z = 228.1150 (for C₁₅H₁₆O₂)

  • Key Fragmentation Pattern: A prominent fragment is expected from benzylic cleavage (alpha cleavage) to lose a methyl radical, forming a stable benzylic cation. The most abundant fragment would likely be at m/z = 213 [M-CH₃]⁺. Another significant peak would be the tropylium ion at m/z = 91.

Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity and purity of the final compound.

AnalyticalWorkflow Start Purified Product (from Chromatography) TLC Purity Check (TLC) Start->TLC NMR ¹H & ¹³C NMR TLC->NMR If Pure MS High-Resolution MS NMR->MS IR FT-IR Spectroscopy MS->IR End Structurally Confirmed Compound IR->End

Caption: Standard analytical workflow for structural elucidation and purity confirmation.

Potential Biological Activity and Applications

Context from Structurally Related Analogs

The biological profile of 5-methoxy-2-(1-phenylethyl)phenol can be inferred from the extensive research on other methoxyphenols.

  • Antioxidant Activity: 2-methoxyphenols are well-known radical scavengers[1]. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical that is delocalized across the aromatic ring. This activity is central to mitigating oxidative stress, a key factor in numerous degenerative diseases[5].

  • Anti-inflammatory Effects: Some methoxyphenols have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors[1]. By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Antimicrobial Properties: Phenolic compounds, including guaiacol derivatives, often exhibit broad-spectrum antimicrobial activity against various bacteria and fungi[2][3]. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Postulated Mechanism of Action: Antioxidant Properties

The primary antioxidant mechanism is likely direct radical scavenging. The compound can interrupt lipid peroxidation chain reactions and neutralize harmful radicals.

ROS_Scavenging Compound 5-Methoxy-2- (1-phenylethyl)phenol (Ar-OH) Neutralized Stable Phenoxyl Radical (Ar-O•) + Non-Reactive Species Compound->Neutralized donates H• to ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress causes ROS->Neutralized Protection Cellular Protection Neutralized->Protection leads to

Caption: Postulated mechanism of ROS scavenging by 5-methoxy-2-(1-phenylethyl)phenol.

Safety and Handling

No specific toxicological data for 5-methoxy-2-(1-phenylethyl)phenol is available. However, based on safety data sheets (SDS) for related substituted phenols, the following precautions are advised[6][7][8]:

  • Hazard Classification (Predicted): May be harmful if swallowed. Causes skin irritation and serious eye irritation[7][8]. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This compound should be treated as a potentially hazardous chemical until rigorous toxicological studies are performed.

Conclusion

5-methoxy-2-(1-phenylethyl)phenol represents a molecule of significant interest for chemical and pharmaceutical research. This guide provides the necessary foundational knowledge for its exploration, including a reliable synthetic protocol via Friedel-Crafts alkylation and a comprehensive, predictive spectroscopic profile for its characterization. Drawing upon the well-documented bioactivities of its structural analogs, this compound is a promising candidate for screening as an antioxidant, anti-inflammatory, and antimicrobial agent. The frameworks presented herein are intended to empower researchers to synthesize, validate, and ultimately unlock the therapeutic and industrial potential of this compound.

References

  • Supporting Information. (n.d.). American Chemical Society.
  • Neliti. (2021, June 18). 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions. Neliti.
  • NIST. (n.d.). Phenol, 5-methoxy-2,3,4-trimethyl-. NIST WebBook.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CPAchem. (2023, October 12). Safety data sheet.
  • ChemicalBook. (n.d.). 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum.
  • FooDB. (2010, April 8). Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247).
  • Chembase.cn. (n.d.). 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 267-73.
  • Wiley. (n.d.). 5-Methoxy-2,3-dimethyl-phenol. SpectraBase.
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4749.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-METHOXY-5-[(1-PHENYLETHYLAMINO)METHYL]PHENOL — Chemical Substance Information.
  • ChemicalBook. (n.d.). p-(2-Methoxyethyl) phenol(56718-71-9) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Biointerface Research in Applied Chemistry. (2021, March 1). Antioxidant Activity of Secondary Metabolite Compounds from Lichen Teloschistes flavicans. Biointerface Research in Applied Chemistry, 11(6), 13878-13884.

Sources

Exploratory

A Methodological Guide to Determining the Organic Solvent Solubility Profile of 5-methoxy-2-(1-phenylethyl)phenol

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and drug deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and drug delivery. This in-depth technical guide outlines a systematic and robust methodology for determining the comprehensive solubility profile of the novel phenolic compound, 5-methoxy-2-(1-phenylethyl)phenol. In the absence of extensive public data for this specific molecule, this document provides researchers, scientists, and drug development professionals with the theoretical framework and detailed, field-proven experimental protocols necessary to generate a reliable solubility profile. The guide emphasizes the causality behind experimental choices, adherence to self-validating systems, and authoritative grounding in established scientific principles and regulatory guidelines. Methodologies covered include solvent selection strategies based on physicochemical properties, the gold-standard shake-flask method for thermodynamic equilibrium solubility, and appropriate analytical quantification techniques.

Introduction: The Critical Role of Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a new chemical entity (NCE) like 5-methoxy-2-(1-phenylethyl)phenol, a thorough understanding of its solubility in a diverse range of organic solvents is not merely academic; it is a fundamental prerequisite for successful development.[1][2] A comprehensive solubility profile informs critical decisions across the development lifecycle:

  • Process Chemistry: Selection of appropriate solvents for synthesis, reaction work-up, and purification (e.g., crystallization).[3]

  • Formulation Development: Identification of suitable solvent systems for creating stable and bioavailable drug products, including oral solutions, injectables, and topical formulations.[1][4][5]

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

  • Preclinical Studies: Ensuring reliable concentration of dosing solutions for in vitro and in vivo assays.[6]

This guide provides a structured, first-principles approach to experimentally determine this vital dataset for 5-methoxy-2-(1-phenylethyl)phenol.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid phase and the solution. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[7][8]

Physicochemical Properties of Solute and Solvent

The principle of "like dissolves like" is a useful heuristic. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Key properties to consider for 5-methoxy-2-(1-phenylethyl)phenol and potential solvents include:

  • Polarity: The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group on the phenol ring suggests that 5-methoxy-2-(1-phenylethyl)phenol possesses both polar (hydrogen-bonding) and non-polar (aromatic rings) characteristics.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably.

  • Crystal Lattice Energy: This is the energy holding the molecules together in a solid crystal.[9] A high lattice energy means more energy is required to break the crystal structure apart, which can lead to lower solubility.[7][8][10]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] This model deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.

A solvent is likely to dissolve a solute if their respective HSP values are similar.[13] While determining the precise HSP for a novel compound requires experimentation, values for common solvents are widely available and can guide initial solvent selection.[14]

pH-Dependent Solubility

As a phenol, 5-methoxy-2-(1-phenylethyl)phenol is a weak acid. Therefore, its solubility in protic or aqueous-organic mixtures will be pH-dependent. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, showing that as the pH increases above the compound's pKa, the molecule will deprotonate to form a more polar (and typically more soluble) phenoxide salt.[15][16][17][18][19]

Strategic Selection of Organic Solvents

A well-designed solubility study does not test solvents at random. It employs a strategic selection to cover a range of physicochemical properties, providing a comprehensive and predictive profile. The following table outlines a recommended starting panel of solvents, categorized by their polarity and hydrogen bonding capability.[20][21]

Solvent Class Example Solvents Primary Interaction Type Rationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, PolarTo assess solubility in solvents capable of strong hydrogen bonding with the phenolic -OH group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-DipoleTo evaluate solubility in polar environments where the solvent acts as a hydrogen bond acceptor only.[4]
Non-Polar Aprotic Hexane, Toluene, Dichloromethanevan der Waals / DispersionTo determine solubility in lipophilic environments, relevant for understanding partitioning behavior.
Ethers Tetrahydrofuran (THF), 1,4-DioxanePolar (H-bond acceptor)To test moderately polar solvents common in organic synthesis and formulation.
Esters Ethyl AcetatePolar (H-bond acceptor)A common solvent in chromatography and extraction with moderate polarity.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most accurate and reliable measure of solubility, crucial for late-stage development.[6][22] The "gold standard" for its determination is the Shake-Flask Method .[6][23][24][25]

The Shake-Flask Method: A Self-Validating Protocol

This method is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. The protocol's integrity relies on demonstrating that the measured concentration is independent of time after a certain point.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid of 5-methoxy-2-(1-phenylethyl)phenol to a vial B Add a known volume of the selected organic solvent A->B Step 1 C Seal vial and place in a shaker bath at controlled temperature (e.g., 25°C) B->C Step 2 D Agitate for a predetermined time (e.g., 24h and 48h) to ensure equilibrium C->D Step 3 E Allow vials to stand, letting excess solid settle D->E Step 4 F Withdraw a clear aliquot of the supernatant. Filter using a 0.22 µm syringe filter (PTFE) E->F Step 5 G Dilute the filtrate with a suitable mobile phase F->G Step 6 H Analyze concentration using a validated HPLC-UV or LC-MS method G->H Step 7 I Calculate solubility from the concentration and dilution factor H->I Step 8

Caption: Workflow for determining thermodynamic equilibrium solubility.

Detailed Step-by-Step Protocol

Materials & Equipment:

  • 5-methoxy-2-(1-phenylethyl)phenol (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid 5-methoxy-2-(1-phenylethyl)phenol (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[1]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological context). Agitate the samples for a sufficient duration to reach equilibrium.[26][27]

    • Expertise & Causality: It is crucial to prove that equilibrium has been reached. This is achieved by taking measurements at multiple time points (e.g., 24 hours and 48 hours). If the measured solubility is consistent between these time points, it provides strong evidence that equilibrium has been established.[23] For some compounds, equilibrium can take up to 72 hours.[24]

  • Phase Separation: After incubation, remove the vials and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean vial.

    • Trustworthiness: Filtration is a mandatory step to remove any fine particulates that did not settle. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately perform a serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV or LC-MS method.[2][28][29][30] A calibration curve must be prepared using standards of known concentration.[1]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the total dilution factor. Report the final solubility in units such as mg/mL or mol/L.

Alternative and High-Throughput Methods

While the shake-flask method is the gold standard, other methods are employed, particularly in early discovery where speed and compound availability are constraints.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[6][22][23][31][32]

  • Methodology: A concentrated DMSO stock of the compound is serially diluted into an aqueous or organic medium. Precipitation is detected by methods like turbidimetry (light scattering) or nephelometry.[31][32]

  • Causality & Limitations: This method does not measure true thermodynamic equilibrium. The results can be influenced by the rate of addition, the final DMSO concentration, and the time of incubation.[33][34] It often overestimates solubility because it can generate a supersaturated solution that remains stable for the duration of the experiment. However, it is valuable for ranking compounds and flagging potential solubility issues early.[22][33]

Diagram 2: Logic of Solubility Method Selection

G Start Start: Need Solubility Data Decision1 Stage of Drug Development? Start->Decision1 Early Early Discovery (Lead ID/Optimization) Decision1->Early Early Late Late Preclinical/ Development Decision1->Late Late Method_Kinetic Kinetic Solubility (Turbidimetric Assay) High-Throughput Ranking Early->Method_Kinetic Method_Thermo Thermodynamic Solubility (Shake-Flask Method) Definitive, Accurate Data Late->Method_Thermo Output_Kinetic Provides: - Rapid ranking of compounds - Flags potential liabilities Method_Kinetic->Output_Kinetic Output_Thermo Provides: - Gold-standard data for formulation - Data for regulatory filings Method_Thermo->Output_Thermo

Caption: Decision tree for selecting an appropriate solubility assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Template for Reporting the Solubility of 5-methoxy-2-(1-phenylethyl)phenol

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) ± SD Solubility (mol/L) ± SD Qualitative Classification
MethanolPolar Protic25Experimental ValueCalculated Valuee.g., Very Soluble
EthanolPolar Protic25Experimental ValueCalculated Valuee.g., Freely Soluble
AcetonitrilePolar Aprotic25Experimental ValueCalculated Valuee.g., Soluble
AcetonePolar Aprotic25Experimental ValueCalculated Valuee.g., Soluble
Dimethyl SulfoxidePolar Aprotic25Experimental ValueCalculated Valuee.g., Very Soluble
Ethyl AcetateEster25Experimental ValueCalculated Valuee.g., Sparingly Soluble
DichloromethaneNon-Polar Aprotic25Experimental ValueCalculated Valuee.g., Slightly Soluble
TolueneNon-Polar Aprotic25Experimental ValueCalculated Valuee.g., Slightly Soluble
n-HexaneNon-Polar Aprotic25Experimental ValueCalculated Valuee.g., Practically Insoluble
Add other solvents...

Note: Qualitative classifications should be based on a standard system, such as that provided by the United States Pharmacopeia (USP).

Conclusion

Determining the organic solvent solubility profile of a new chemical entity like 5-methoxy-2-(1-phenylethyl)phenol is a foundational activity in pharmaceutical development. By applying the systematic, rigorous, and scientifically-grounded methodologies detailed in this guide—from strategic solvent selection to the meticulous execution of the shake-flask protocol—researchers can generate a high-integrity, reliable, and comprehensive dataset. This data is indispensable for guiding rational decisions in process chemistry, formulation, and analytical development, ultimately de-risking the path toward a successful therapeutic product.

References

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  • Vertex AI Search. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?
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  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

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  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

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  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

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  • MDPI. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

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  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

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  • SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. Retrieved from [Link]

  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • International Council for Harmonisation. (2009, August 15). Q8(R2) Guideline.pdf. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Solubility Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • National Institutes of Health. (2016, September 10). Novel high/low solubility classification methods for new molecular entities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Retrieved from [Link]

  • ResearchGate. (2018, November 19). New chemical entity solubility studies. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL. Retrieved from [Link]

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  • FooDB. (2010, April 8). Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247). Retrieved from [Link]

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  • NIST WebBook. (n.d.). Phenol, 2-methyl-5-(1-methylethyl)-. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-methoxy-2-(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted Spectroscopic Data The following sections detail the predicted spectroscopic data for 5-methoxy-2-(1-phenylethyl)phenol. These predic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 5-methoxy-2-(1-phenylethyl)phenol. These predictions are based on established principles of spectroscopy and analysis of data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.35m5HPhenyl-H
~6.85d, J ≈ 8.5 Hz1HAr-H
~6.70dd, J ≈ 8.5, 2.5 Hz1HAr-H
~6.65d, J ≈ 2.5 Hz1HAr-H
~5.50s1HOH
~4.50q, J ≈ 7.0 Hz1HCH
~3.75s3HOCH₃
~1.65d, J ≈ 7.0 Hz3HCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~155.0CC-OH
~150.0CC-OCH₃
~145.0CPhenyl-C (ipso)
~135.0CC-CH
~128.5CHPhenyl-CH
~127.0CHPhenyl-CH
~126.5CHPhenyl-CH (para)
~118.0CHAr-CH
~115.0CHAr-CH
~112.0CHAr-CH
~55.5CH₃OCH₃
~38.0CHCH
~22.0CH₃CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 5-methoxy-2-(1-phenylethyl)phenol is expected to show characteristic absorption bands for its functional groups.[2][3]

  • O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3600 cm⁻¹, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[4]

  • C-H Stretch (Aromatic): Absorption bands are expected in the 3000-3100 cm⁻¹ region.[2]

  • C-H Stretch (Aliphatic): Absorption bands will likely appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions are anticipated around 1500-1600 cm⁻¹.[5]

  • C-O Stretch (Phenol): A strong band is predicted around 1220 cm⁻¹.[2]

  • C-O Stretch (Methoxy): An absorption band is expected in the 1020-1075 cm⁻¹ (asymmetric) and ~1250 cm⁻¹ (symmetric) regions.

  • Out-of-plane C-H Bending: Bands in the 700-900 cm⁻¹ region will be indicative of the substitution pattern on the aromatic rings.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[6]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 228, corresponding to the molecular weight of C₁₅H₁₆O₂.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (•CH₃) from the ethyl substituent to form a stable benzylic cation at m/z = 213.

    • Cleavage of the C-C bond between the ethyl group and the phenol ring, leading to a fragment at m/z = 121 (hydroxymethoxybenzyl cation) and a fragment at m/z = 105 (phenylethyl cation).

    • Aromatic ethers can undergo cleavage at the β bond to the aromatic ring.[7]

Structural Elucidation and Interpretation

A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[8]

1D NMR Interpretation
  • ¹H NMR: The aromatic region is expected to show complex multiplets for the five protons of the phenylethyl group and three distinct signals for the protons on the substituted phenol ring. The methoxy group should appear as a sharp singlet, and the hydroxyl proton as a broad singlet.[9] The benzylic proton will be a quartet due to coupling with the adjacent methyl group, which in turn will be a doublet.

  • ¹³C NMR: The spectrum will show 12 distinct signals, as expected from the molecular structure. The carbon attached to the hydroxyl group and the methoxy-substituted carbon will be the most downfield among the sp² carbons of the phenol ring.[10] The methoxy carbon will appear around 55-60 ppm.[11]

2D NMR for Connectivity Mapping
  • COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling correlations. Key expected correlations include the coupling between the benzylic CH and the CH₃ protons of the ethyl group, and couplings between adjacent protons on both aromatic rings.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule.[13] For example, the methoxy protons should show a correlation to the methoxy-bearing aromatic carbon.

G cluster_molecule 5-methoxy-2-(1-phenylethyl)phenol cluster_nmr NMR Spectroscopy cluster_other Other Spectroscopic Techniques mol C₁₅H₁₆O₂ HNMR ¹H NMR mol->HNMR Provides data for CNMR ¹³C NMR mol->CNMR Provides data for IR IR Spectroscopy mol->IR Provides data for MS Mass Spectrometry mol->MS Provides data for COSY COSY HNMR->COSY Correlates HSQC HSQC HNMR->HSQC Correlates HMBC HMBC HNMR->HMBC Correlates CNMR->HSQC Correlates CNMR->HMBC Correlates COSY->mol Confirms Structure HSQC->mol Confirms Structure HMBC->mol Confirms Structure

Caption: Workflow for the spectroscopic characterization of 5-methoxy-2-(1-phenylethyl)phenol.

Experimental Protocols

To obtain high-quality spectroscopic data, the following protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[14]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[15]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for accurate chemical shift calibration (δ = 0.00 ppm).[10]

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR data on a modern NMR spectrometer.

G start Prepare NMR Sample lock Lock on Deuterium Signal start->lock shim Shim Magnetic Field lock->shim H1D Acquire 1D ¹H Spectrum shim->H1D C13D Acquire 1D ¹³C Spectrum H1D->C13D COSY_acq Acquire 2D COSY Spectrum C13D->COSY_acq HSQC_acq Acquire 2D HSQC Spectrum COSY_acq->HSQC_acq HMBC_acq Acquire 2D HMBC Spectrum HSQC_acq->HMBC_acq process Process and Analyze Data HMBC_acq->process

Caption: A typical workflow for NMR data acquisition.

  • Instrument Setup: Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.[16]

  • 1D ¹H NMR:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Optimize the receiver gain.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • 1D ¹³C NMR:

    • Set a wider spectral width (e.g., -10 to 220 ppm).

    • Use proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) will be required.

  • 2D NMR (COSY, HSQC, HMBC):

    • Select the appropriate pulse program for each experiment.

    • Set the spectral widths for both dimensions.

    • A sufficient number of scans per increment and an adequate number of increments in the indirect dimension should be chosen to achieve the desired resolution and sensitivity.[17]

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[18]

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in all spectra to determine their precise chemical shifts.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule.[8]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and the necessary experimental protocols for the characterization of 5-methoxy-2-(1-phenylethyl)phenol. While experimentally acquired data remains the gold standard, the predictive approach outlined here, based on sound spectroscopic principles and data from analogous structures, offers a robust framework for the initial identification and structural confirmation of this compound. The detailed methodologies for data acquisition and analysis are designed to guide researchers in obtaining high-quality, reproducible spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Doc Brown's Chemistry. (2026, February 24). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Scribd. IR Correlation Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Scribd. 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Stark, J. L., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. Journal of Biomolecular NMR, 76(2), 63-76.
  • Scribd. NMR Data Processing Workflow Guide. Retrieved from [Link]

  • ChemEurope.com. Infrared spectroscopy correlation table. Retrieved from [Link]

  • Workflow4Metabolomics. The NMR workflow. Retrieved from [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Retrieved from [Link]

  • American Chemical Society. Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2016, June). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 27). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • CASSS. Table 7: Best Practices for Reporting MS Data in Regulatory Filings. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Oxford Academic. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • University of Missouri-St. Louis. Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]

  • ResearchGate. (2026, January 22). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental reporting. Retrieved from [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • PubMed. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]

  • Whitman College. GCMS Section 6.13. Retrieved from [Link]

  • Spectrospin. NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • SlideShare. 2D NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

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  • Studylib. (2016, February 9). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Retrieved from [Link]

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  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

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Exploratory

An Inferential Safety and Handling Guide for 5-methoxy-2-(1-phenylethyl)phenol

A Technical Whitepaper for Research & Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 5-methoxy-2-(1-phenylethyl)phenol (CAS No. 119842-16-7 or 67223-12-5) is publicly available at the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research & Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-methoxy-2-(1-phenylethyl)phenol (CAS No. 119842-16-7 or 67223-12-5) is publicly available at the time of this writing. This guide has been constructed through an in-depth analysis of structurally similar compounds to provide a robust, albeit inferential, overview of potential hazards, handling protocols, and safety measures. The information herein is intended to support risk assessment in a research and development context. All laboratory personnel must supplement this guide with their own institutional safety protocols and exercise due diligence.

Section 1: Introduction and Compound Profile

5-methoxy-2-(1-phenylethyl)phenol is a substituted phenol derivative. The structure combines a phenol core, a methoxy group, and a phenylethyl substituent. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, likely leveraging the antioxidant or reactive properties of the phenolic hydroxyl group. Phenolic compounds, as a class, are known for their diverse biological activities, including antioxidant and antimicrobial properties.[1] The methoxy and phenylethyl groups modify the lipophilicity, steric hindrance, and electronic properties of the phenol, which in turn influences its reactivity and biological interactions.

Given the absence of a dedicated SDS, this document synthesizes safety data from the following structurally related compounds to project the likely safety profile of 5-methoxy-2-(1-phenylethyl)phenol:

  • 2-(1-Phenylethyl)phenol: The core structure without the methoxy group.[2]

  • Various Methoxyphenols: Compounds sharing the methoxy-substituted phenol ring.[3][4]

  • General Phenol Toxicology: The foundational safety concerns for this class of compounds.[5][6][7][8]

This guide is structured to provide a logical workflow for researchers, from understanding the compound's inferred properties to implementing safe handling procedures and responding to emergencies.

Section 2: Inferred Physicochemical and Hazardous Properties

The properties of 5-methoxy-2-(1-phenylethyl)phenol are not extensively documented. However, based on its constituent parts and data from related compounds, we can infer the following:

PropertyInferred Value/CharacteristicRationale & References
Molecular Formula C15H16O2Based on chemical structure.[9]
Molecular Weight ~228.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Many substituted phenols are solids.
Solubility Sparingly soluble in water, soluble in organic solvents.The phenylethyl group increases lipophilicity.
Boiling Point Expected to be high (>200 °C).Substituted phenols generally have high boiling points.
pKa ~9-10The phenolic proton is weakly acidic.[3]
Anticipated GHS Hazard Classification:

Based on the safety data sheets of analogous substituted phenols, the following GHS classifications are anticipated.

Hazard ClassAnticipated CategoryBasis of Inference
Acute Toxicity (Oral) Category 4Phenol and its derivatives can be harmful if swallowed.[5]
Skin Corrosion/Irritation Category 2Phenolic compounds are known skin irritants.[8]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)May cause respiratory irritation upon inhalation of dust or vapor.

Section 3: Core Safety Directives: Handling, Storage, and Disposal

The following protocols are based on best practices for handling substituted phenolic compounds.

Personal Protective Equipment (PPE)

A risk-based approach to PPE is critical. The following diagram outlines the minimum recommended PPE.

PPE_Workflow cluster_ppe Minimum PPE for Handling 5-methoxy-2-(1-phenylethyl)phenol lab_coat Flame-retardant lab coat gloves Nitrile gloves (double-gloving recommended) goggles Chemical splash goggles face_shield Face shield (when handling larger quantities or splash risk is high)

Caption: Minimum required PPE for handling the compound.

Safe Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to an exothermic reaction.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. The compound should not be allowed to enter drains or the environment. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Section 4: Emergency Procedures and First Aid

The following workflow provides a clear, step-by-step guide for responding to accidental exposures.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->rinse_eye fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for accidental exposure.

Section 5: Potential Biological and Toxicological Profile

While no specific toxicological data exists for 5-methoxy-2-(1-phenylethyl)phenol, the broader class of phenols exhibits a range of biological effects.

  • Toxicokinetics: Phenols are readily absorbed via inhalation, ingestion, and dermal contact.[5][7] They are distributed throughout the body and are primarily metabolized in the liver, kidney, and gut, followed by excretion in the urine.[5]

  • Acute Toxicity: Acute exposure to phenols can cause systemic toxicity, including cardiovascular shock, cardiac arrhythmias, and metabolic acidosis.[5] Dermal exposure can lead to chemical burns and necrosis.[5][8]

  • Chronic Toxicity: Chronic exposure may result in weight loss, muscle weakness, and liver effects.[5]

  • Antioxidant and Antimicrobial Activity: Many methoxyphenols exhibit antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals.[1][4] They may also possess antimicrobial and antifungal properties.[1][10]

Section 6: Synthesis and Analytical Methodologies

Synthesis Outline

The synthesis of substituted phenols like 5-methoxy-2-(1-phenylethyl)phenol often involves multi-step reaction sequences. A plausible synthetic route could involve the Friedel-Crafts alkylation of a methoxyphenol precursor. The general workflow is outlined below.

Synthesis_Workflow start Starting Materials (e.g., Methoxyphenol, Styrene) reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-methoxy-2-(1-phenylethyl)phenol purification->product

Caption: A general synthetic workflow for the target compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the phenolic -OH stretch.[2]

References

  • 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions - Neliti. [Link]

  • 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information. [Link]

  • 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem - NIH. [Link]

  • Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247) - FooDB. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • Phenol: toxicological overview - GOV.UK. [Link]

  • A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole | Semantic Scholar. [Link]

  • TOXICOLOGICAL PROFILE FOR PHENOL - CDC Stacks. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Weight and Density of 5-methoxy-2-(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-methoxy-2-(1-phenylethyl)phenol is a substituted phenol derivative of interest in various fields of chemical and pharmaceutical research. An...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2-(1-phenylethyl)phenol is a substituted phenol derivative of interest in various fields of chemical and pharmaceutical research. An accurate understanding of its fundamental physicochemical properties, such as molecular weight and density, is paramount for its application in computational modeling, reaction stoichiometry, and formulation development. This technical guide provides a detailed examination of these two key parameters, grounded in established scientific principles and available data. While the molecular weight can be determined with high precision from the compound's molecular formula, this guide also addresses the current landscape of available data for its density, offering insights into the methodologies for its determination and the context of related compounds.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. For 5-methoxy-2-(1-phenylethyl)phenol, the molecular formula is C15H16O2.[1][2] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Methodology: Calculation from Molecular Formula

The calculation of the molecular weight is based on the following steps:

  • Identify the number of atoms of each element in the molecular formula.

    • Carbon (C): 15

    • Hydrogen (H): 16

    • Oxygen (O): 2

  • Use the standard atomic weights for each element.

    • Atomic weight of Carbon (C) ≈ 12.011 u

    • Atomic weight of Hydrogen (H) ≈ 1.008 u

    • Atomic weight of Oxygen (O) ≈ 15.999 u

  • Calculate the total mass for each element in the molecule.

    • Mass of Carbon = 15 * 12.011 u = 180.165 u

    • Mass of Hydrogen = 16 * 1.008 u = 16.128 u

    • Mass of Oxygen = 2 * 15.999 u = 31.998 u

  • Sum the masses to obtain the molecular weight.

    • Molecular Weight = 180.165 u + 16.128 u + 31.998 u = 228.291 u

The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).

Density: An Analysis of Available Data

The density of a substance is its mass per unit volume. It is a critical parameter for a wide range of applications, including solvent selection, process design, and dosage form development.

Experimental and Predicted Data

A comprehensive search of scientific literature and chemical databases for the density of 5-methoxy-2-(1-phenylethyl)phenol (CAS Number: 67223-12-5) did not yield a specific, experimentally determined or computationally predicted value for this particular compound.

In the absence of direct data, it is instructive to consider the density of isomeric compounds, which share the same molecular formula (C15H16O2) and molecular weight, but differ in their atomic arrangement. One such well-characterized isomer is Bisphenol A (BPA). It is crucial to note that the density of an isomer should not be assumed to be the same as the target compound, but it can provide a general indication of the expected range. For instance, the density of Bisphenol A is approximately 1.20 g/mL.

The lack of readily available density data for 5-methoxy-2-(1-phenylethyl)phenol highlights an opportunity for further experimental investigation or computational modeling to fill this knowledge gap.

Theoretical Approaches to Density Prediction

For novel or less-characterized compounds, computational chemistry offers methods to predict physicochemical properties like density.[3] Techniques such as Density Functional Theory (DFT) can be employed to perform geometry optimization of the molecule's three-dimensional structure.[3] From the optimized structure, the molecular volume can be calculated, which, in conjunction with the known molecular weight, allows for an estimation of the density. Such in silico approaches are invaluable in the early stages of research and development before a compound is synthesized or when experimental determination is not feasible.

Summary of Physicochemical Properties

PropertyValueUnitSource
Molecular Formula C15H16O2-[1][2]
Molecular Weight 228.291 g/mol Calculated
Density Data not availableg/cm³-

Conceptual Workflow for Property Determination

The following diagram illustrates the logical flow for determining the molecular weight and the investigative process for the density of a chemical compound like 5-methoxy-2-(1-phenylethyl)phenol.

G cluster_mw Molecular Weight Determination cluster_density Density Investigation mw_start Start: Identify Molecular Formula (C15H16O2) mw_process1 Sum Atomic Weights of Constituent Atoms (15*C + 16*H + 2*O) mw_start->mw_process1 mw_end Result: Molecular Weight (228.291 g/mol) mw_process1->mw_end d_start Start: Literature & Database Search for Density d_decision Is Experimental or Predicted Data Available? d_start->d_decision d_no No: Report Data Unavailability d_decision->d_no No d_yes Yes: Report Value and Methodology d_decision->d_yes Yes d_context Provide Context with Isomeric Compounds (e.g., Bisphenol A) (State explicitly as a reference only) d_no->d_context d_future Future Work: Experimental Measurement or Computational Prediction (DFT) d_context->d_future

Caption: Workflow for the determination of molecular weight and the investigation of density for 5-methoxy-2-(1-phenylethyl)phenol.

References

  • 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bisphenol A | C15H16O2 | CID 6623 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 5-methoxy-2-(1-phenylethyl)phenol: A Tiered, Mechanism-Driven Approach

An In-Depth Technical Guide: Executive Summary The journey of a novel chemical entity (NCE) from discovery to market is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to market is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 5-methoxy-2-(1-phenylethyl)phenol, a novel phenolic compound. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to present a logical, field-proven framework that integrates computational prediction with targeted in vitro assays. This approach is designed to build a robust safety profile early in development, enabling data-driven decisions while conserving resources. We will progress from broad, predictive in silico assessments to specific, mechanism-interrogating cell-based assays, focusing on the key toxicological endpoints of cytotoxicity, genotoxicity, and hepatotoxicity. Each step is chosen to provide not just data, but actionable insights into the compound's potential liabilities.

Compound Profile and Toxicological Postulates

Before initiating any biological testing, a thorough understanding of the test article is paramount. 5-methoxy-2-(1-phenylethyl)phenol is a substituted phenol. The phenolic hydroxyl group, the methoxy substituent, and the phenylethyl moiety are key structural features that inform our initial toxicological hypotheses.

  • Phenolic Core: Phenolic compounds are known to undergo metabolic activation, potentially forming reactive quinone-type species or phenoxyl radicals that can lead to oxidative stress and adduct formation.[3][4] Their toxicity can be influenced by lipophilicity and the electronic nature of their substituents.[5]

  • Metabolism: The methoxy group may undergo O-demethylation catalyzed by cytochrome P450 enzymes, potentially forming a catechol-like metabolite.[6] Such metabolites can be more reactive and are a common pathway for toxicity.[4] The phenylethyl group may undergo hydroxylation.

  • Lipophilicity: The presence of the phenylethyl group suggests moderate lipophilicity, which would facilitate cell membrane passage but also raises the potential for bioaccumulation.

Based on this structure, our screening strategy must prioritize assays capable of detecting oxidative stress, DNA damage, and organ-specific toxicity, particularly in the liver, the primary site of xenobiotic metabolism.[2][7]

Table 1: Physicochemical Properties of Structurally Related Compounds

Property Value (Predicted/Reference) Significance for Toxicity Screening
Molecular Weight ~228.28 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water) Predicted > 3.0 High lipophilicity may correlate with membrane disruption and bioaccumulation.[4]
pKa ~10.0 (Phenolic Hydroxyl) Determines ionization state at physiological pH, affecting solubility and cell penetration.

| Water Solubility | Predicted Low | May require a solvent like DMSO for in vitro assays, necessitating careful vehicle controls. |

Tier 1: In Silico ADME/Tox Assessment

The initial screening phase leverages computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the molecule.[8] This is a rapid, cost-effective method to identify potential liabilities and guide subsequent in vitro testing.[9]

Starting with computational methods allows us to screen virtual compounds without synthesizing a physical sample.[8] It helps prioritize resources by focusing experimental work on compounds with the most promising predicted profiles and highlighting specific endpoints that warrant closer investigation.[9]

Using a consensus of QSAR (Quantitative Structure-Activity Relationship) models from platforms like ADMET Predictor™, admetSAR, or ToxiM, we would assess the following.[10][11]

  • Mutagenicity: Prediction of Ames test outcome to flag potential for DNA mutations.

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

  • CYP450 Inhibition/Metabolism: Prediction of which cytochrome P450 isozymes are likely to metabolize the compound and the potential for drug-drug interactions.

  • hERG Inhibition: Risk of cardiac toxicity.

cluster_in_silico Tier 1: In Silico Workflow Start Input SMILES or MOL file of 5-methoxy-2-(1-phenylethyl)phenol Model Process through multiple QSAR-based ADME/Tox models (e.g., admetSAR, ToxiM) Start->Model Analysis Analyze Predicted Endpoints: - Mutagenicity (Ames) - Hepatotoxicity (DILI) - hERG Inhibition - Metabolic Stability Model->Analysis Report Generate Prioritized Risk Report Analysis->Report Decision Decision Point: Proceed to In Vitro? Report->Decision

Caption: In Silico screening workflow for initial toxicity risk assessment.

Tier 2: In Vitro Confirmatory Assays

Following the in silico assessment, a targeted panel of in vitro assays is conducted to obtain empirical biological data. This phase is designed to either confirm or refute the computational predictions and provide quantitative measures of toxicity. We employ a logical progression from general cytotoxicity to specific mechanisms of toxicity.

The first and most fundamental question is whether the compound kills cells, and at what concentration.[1][12] This provides a therapeutic window and helps define the concentration range for subsequent, more complex assays.[13]

  • Causality Behind Experimental Choice: We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its robustness, high-throughput capability, and cost-effectiveness.[13] It measures mitochondrial reductase activity, which serves as a reliable proxy for cell viability. A reduction in this activity is one of the earliest markers of cellular stress.

  • Self-Validating System: The protocol includes positive (e.g., Doxorubicin) and negative (vehicle) controls on every plate to ensure the assay is performing within expected parameters. The calculation of a dose-response curve and IC50 value provides a quantitative and reproducible endpoint.

Protocol 3.1.1: MTT Cytotoxicity Assay using HepG2 Cells

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: HepG2 cells are a well-established human liver model, relevant for studying hepatotoxicity and metabolism.[7][14]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-methoxy-2-(1-phenylethyl)phenol in DMSO. Create a series of 2x working concentrations by serial dilution in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 24 or 48 hours. Rationale: Multiple time points can distinguish between acute and slower-acting toxicity.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 2: Hypothetical Cytotoxicity Data

Compound Incubation Time IC50 (µM) on HepG2
5-methoxy-2-(1-phenylethyl)phenol 24 hours 75.2
5-methoxy-2-(1-phenylethyl)phenol 48 hours 48.9

| Doxorubicin (Positive Control) | 48 hours | 1.5 |

Genotoxicity testing is a regulatory requirement and critical for assessing carcinogenic potential.[15] A standard battery of tests is required to cover different genotoxic mechanisms.[16]

  • Causality Behind Experimental Choice: We prioritize the in vitro Mammalian Cell Micronucleus Test (MNT) as it can detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[16][17] This makes it a more comprehensive screen than the chromosomal aberration assay alone and it is recommended by OECD Test Guideline 487.[17][18]

  • Self-Validating System: The assay includes a concurrent vehicle control and two positive controls (one clastogen, e.g., Mitomycin C; one aneugen, e.g., Colchicine), with and without metabolic activation (S9 fraction). This validates the sensitivity of the test system and the activity of the S9 mix.

cluster_genotox Genotoxicity Mechanism Compound Test Compound (Clastogen or Aneugen) Cell Cell in Mitosis Compound->Cell Damage Chromosomal Damage (Break or Spindle Failure) Cell->Damage Anaphase Anaphase Damage->Anaphase Fragment Acentric Fragment or Lagging Chromosome Anaphase->Fragment Daughter Daughter Nuclei Formation Fragment->Daughter Micronucleus Micronucleus Formed (Contains fragment/chromosome) Daughter->Micronucleus

Caption: Formation of a micronucleus following genotoxic insult.

Protocol 3.2.1: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO) under standard conditions.[17]

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, selected based on the cytotoxicity data (typically up to a maximum concentration causing ~50% cytotoxicity). Include vehicle and positive controls.

  • Metabolic Activation: Conduct parallel experiments with and without a rat liver S9 fraction to assess the genotoxicity of both the parent compound and its potential metabolites.

  • Incubation:

    • Short treatment (3-6 hours) +/- S9: Add Cytochalasin B (a cytokinesis blocker), wash out the compound, and culture for a further 1.5-2 normal cell cycles.

    • Long treatment (1.5-2 cell cycles) -S9: Add the compound and Cytochalasin B concurrently.

  • Harvesting: Harvest cells by cytocentrifugation.

  • Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei.

  • Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

If general cytotoxicity is observed at relevant concentrations, the next step is to investigate the underlying mechanism of liver cell injury. Drug-induced liver injury (DILI) is a major safety concern.[2]

  • Causality Behind Experimental Choice: High-Content Screening (HCS) provides a multiparametric analysis of cellular health, offering deeper insights than a single-endpoint assay.[19][20] We can simultaneously measure markers for oxidative stress, mitochondrial dysfunction, and apoptosis, which are common mechanisms of hepatotoxicity.[19]

  • Self-Validating System: Each microplate includes cell-free (background) wells, vehicle-treated cells (negative control), and positive controls for each parameter (e.g., H₂O₂ for oxidative stress, CCCP for mitochondrial depolarization). Automated image analysis provides objective, quantitative data on a per-cell basis.

Protocol 3.3.1: High-Content Multiparametric Hepatotoxicity Assay

  • Cell Culture: Seed HepG2 cells in a 96- or 384-well, imaging-compatible plate and incubate for 24 hours.

  • Dosing: Treat cells with a range of concentrations of the test compound for 6 to 24 hours.

  • Staining: In the final hour of incubation, add a cocktail of fluorescent probes to the live cells, including:

    • Hoechst 33342: To stain nuclei (for cell count and nuclear morphology).

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • CellROX Green: To measure reactive oxygen species (ROS) generation.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to quantify multiple endpoints from the images, including:

    • Cell count (viability)

    • Nuclear size and intensity (apoptosis marker)

    • Mitochondrial membrane potential

    • Intracellular ROS levels

Table 3: Hypothetical High-Content Analysis Summary (at 24h)

Concentration (µM) Cell Loss (%) Mitochondrial Potential (% of Control) ROS Fold Increase
10 5% 98% 1.2
50 25% 75% 3.5

| 100 | 60% | 40% | 8.1 |

Data Synthesis and Decision Making

The power of this tiered approach lies in the integration of all data points to form a cohesive toxicological profile.

  • In Silico Flags Confirmed? Did the in vitro assays confirm the predictions? For example, if Ames was predicted positive, did the micronucleus test show genotoxic potential?

  • Mechanism of Toxicity: If cytotoxicity was observed, the HCS data can pinpoint the likely cause. In our hypothetical data, the compound induces cytotoxicity (Table 2) that appears to be driven by mitochondrial dysfunction and a significant increase in oxidative stress (Table 3).

  • Risk Assessment: The compound shows activity in the mid-micromolar range. The key question is how this compares to its expected therapeutic concentration. A large margin between the toxic concentration (IC50) and the effective concentration (EC50) is required.

Decision Logic: Based on our hypothetical results, 5-methoxy-2-(1-phenylethyl)phenol would be flagged as a potential hepatotoxin with a mechanism involving mitochondrial impairment and oxidative stress. This would trigger further investigation into the specific pathways involved or lead to a decision to deprioritize the compound in favor of safer alternatives in the same chemical series.

Conclusion

This technical guide has detailed a logical and efficient framework for the preliminary toxicity screening of 5-methoxy-2-(1-phenylethyl)phenol. By starting with broad in silico predictions and progressively narrowing the focus with specific, mechanism-based in vitro assays, we can build a comprehensive safety profile early in the drug development process. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded approach ensures that decisions are based on robust, reproducible, and mechanistically relevant data, ultimately reducing the risk of late-stage failures and contributing to the development of safer chemical entities.

References

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: In Vitro Hepatotoxicity Services Source: Eurofins Discovery URL: [Link]

  • Title: 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information Source: Chemical Substance Information URL: [Link]

  • Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]

  • Title: Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury Source: PMC URL: [Link]

  • Title: 420 | oecd guideline for testing of chemicals Source: OECD URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

  • Title: Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells Source: Springer URL: [Link]

  • Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES Source: OECD URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding Source: ResearchGate URL: [Link]

  • Title: Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate Source: REPROCELL URL: [Link]

  • Title: Micronucleus Assay: The State of Art, and Future Directions Source: PMC URL: [Link]

  • Title: Preventing Late Stage Failures with Reliable In Silico ADME and Tox Prediction Source: American Pharmaceutical Review URL: [Link]

  • Title: Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: ScienceDirect URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: In Vitro Genotoxicity Source: Creative Bioarray URL: [Link]

  • Title: Directory of computer-aided Drug Design tools Source: Click2Drug URL: [Link]

  • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: PMC URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Title: Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs Source: ACS Publications URL: [Link]

  • Title: ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches Source: Frontiers URL: [Link]

  • Title: Comparative toxicology of phenolic compounds using root elongation method Source: Oxford Academic URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Phenol Source: NCBI Bookshelf URL: [Link]

  • Title: Toxicological Profile for Phenol Source: ATSDR URL: [Link]

  • Title: o-Methoxy-4-alkylphenols That Form Quinone Methides of Intermediate Reactivity Are the Most Toxic in Rat Liver Slices Source: PubMed URL: [Link]

  • Title: Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene Source: National Laboratory of the Rockies Research Hub URL: [Link]

  • Title: Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms Source: Chemical Research in Toxicology URL: [Link]

  • Title: 2-(1-Phenylethyl)phenol Source: PubChem URL: [Link]

  • Title: Phenol: toxicological overview Source: GOV.UK URL: [Link]

  • Title: Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene Source: ACS Publications URL: [Link]

  • Title: The relative toxicity of substituted phenols reported in cigarette mainstream smoke Source: PubMed URL: [Link]

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Foundational

thermal stability of 5-methoxy-2-(1-phenylethyl)phenol

An In-depth Technical Guide to the Thermal Stability of 5-methoxy-2-(1-phenylethyl)phenol Abstract This technical guide provides a comprehensive framework for assessing the . While this specific compound is of interest f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability of 5-methoxy-2-(1-phenylethyl)phenol

Abstract

This technical guide provides a comprehensive framework for assessing the . While this specific compound is of interest for its potential applications in medicinal chemistry and materials science, a survey of public literature reveals a lack of specific experimental data on its thermal properties. This document bridges that gap by establishing a robust theoretical and experimental roadmap for its characterization. We will delve into the predicted thermal decomposition pathways based on analogous methoxyphenol structures, present a detailed, self-validating experimental workflow utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide expert guidance on data interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and a practical approach to characterizing the thermal stability of this and structurally related molecules.

Introduction to 5-methoxy-2-(1-phenylethyl)phenol

5-methoxy-2-(1-phenylethyl)phenol is a substituted phenolic compound featuring a methoxy group and a phenylethyl substituent on the phenol ring. Its structure combines features of hindered phenols, which are known for their antioxidant properties, and biphenyl-like systems, which are common scaffolds in drug discovery. The thermal stability of such a molecule is a critical parameter, influencing its shelf-life, processing conditions, formulation compatibility, and safety profile in pharmaceutical applications.[1] Understanding the temperature at which it begins to degrade is paramount for defining storage and handling protocols and ensuring product integrity.[2]

Chemical Structure:

  • IUPAC Name: 5-methoxy-2-(1-phenylethyl)phenol

  • Molecular Formula: C₁₅H₁₆O₂

  • Molecular Weight: 228.29 g/mol

(Structure generated for illustrative purposes) Chemical structure of 5-methoxy-2-(1-phenylethyl)phenol

Theoretical Framework for Thermal Decomposition

The thermal decomposition of 5-methoxy-2-(1-phenylethyl)phenol is predicted to initiate at the weakest bonds within the molecule under thermal stress. Based on studies of structurally similar methoxyphenols (guaiacols), a primary decomposition pathway can be hypothesized.[3][4]

The initial and most likely fragmentation event is the homolytic cleavage of the O–CH₃ bond of the methoxy group.[5] This is often the kinetically favored first step in the pyrolysis of methoxyphenols.[3][4] This event generates a methyl radical (•CH₃) and a phenoxy radical intermediate. Subsequent reactions can become complex, potentially involving decarbonylation of the phenoxy radical to form a cyclopentadienyl radical, followed by further fragmentation.[4] Another possibility is the radical-induced decomposition initiated by abstraction of the phenolic hydrogen, leading to a cascade of reactions that could yield various smaller molecules.[5]

The phenylethyl group introduces additional potential cleavage points, such as the benzylic C-C bond, although the methoxy group cleavage is generally considered the more probable initial step at lower temperatures.

G cluster_0 Predicted Primary Decomposition Pathway A 5-methoxy-2-(1-phenylethyl)phenol C Initial Homolytic Cleavage (O-CH3 Bond) A->C B Heat (Δ) B->C Initiates D Phenoxy Radical Intermediate C->D Forms E Methyl Radical (•CH3) C->E Forms F Further Decomposition Products (e.g., Catechol, Phenol) D->F Leads to

Caption: Predicted initial step in the thermal decomposition of 5-methoxy-2-(1-phenylethyl)phenol.

Recommended Experimental Workflow for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach. We recommend a synergistic workflow employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It directly identifies the temperature at which the material begins to lose mass due to decomposition or volatilization.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It is used to detect thermal events like melting, crystallization, glass transitions, and decomposition (which is typically an exothermic event).[9][10] When used alongside TGA, DSC can confirm if a mass loss event is associated with an endothermic or exothermic process, providing deeper insight into the nature of the degradation.

G cluster_workflow Thermal Stability Analysis Workflow start Sample of 5-methoxy-2-(1-phenylethyl)phenol tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_tga Mass Loss vs. Temperature Data tga->data_tga data_dsc Heat Flow vs. Temperature Data dsc->data_dsc analysis Correlated Data Analysis data_tga->analysis data_dsc->analysis report Comprehensive Thermal Stability Profile analysis->report

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 5-Methoxy-2-(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-Methoxy-2-(1-phenylethyl)phenol is a substituted phenol of interest in various fields of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methoxy-2-(1-phenylethyl)phenol is a substituted phenol of interest in various fields of chemical research and development. The purity of this compound is paramount for its use in subsequent applications, as impurities can lead to undesirable side reactions, inaccurate biological testing results, and compromised product quality. This guide provides a comprehensive overview of the strategies and detailed protocols for the purification of 5-methoxy-2-(1-phenylethyl)phenol, grounded in established chemical principles and tailored for practical laboratory application.

The synthesis of 5-methoxy-2-(1-phenylethyl)phenol, likely proceeding through a Friedel-Crafts alkylation of 3-methoxyphenol with styrene, can result in a variety of impurities. Understanding the nature of these potential contaminants is crucial for designing an effective purification strategy.

Anticipated Impurities:
  • Isomeric Byproducts: The primary impurities are often the ortho- and para-isomers, 4-methoxy-2-(1-phenylethyl)phenol and 2-methoxy-4-(1-phenylethyl)phenol, formed due to the directing effects of the hydroxyl and methoxy groups on the aromatic ring.

  • Polyalkylated Products: The product itself is more activated than the starting phenol, which can lead to the formation of di- and tri-substituted phenols.

  • Unreacted Starting Materials: Residual 3-methoxyphenol and styrene may be present in the crude product mixture.

  • Solvent and Catalyst Residues: Depending on the synthetic route, residual solvents and catalyst-related impurities may also be present.

This application note will detail three primary purification techniques: Acid-Base Extraction , Recrystallization , and Flash Column Chromatography . The choice of method, or a combination thereof, will depend on the impurity profile of the crude material and the desired final purity.

Purification Strategy Overview

A multi-step approach is often the most effective for achieving high purity. The general workflow involves an initial bulk purification to remove major impurities, followed by a final polishing step.

Purification_Workflow Crude Crude Product (Mixture of Isomers, Starting Materials, etc.) Extraction Acid-Base Extraction (Removes non-phenolic impurities and separates acidic compounds) Crude->Extraction Initial Cleanup Recrystallization Recrystallization (Removes closely related isomers and impurities) Extraction->Recrystallization Bulk Purification Chromatography Flash Chromatography (High-resolution separation of isomers) Extraction->Chromatography Alternative/Additional Step Pure Pure 5-Methoxy-2-(1-phenylethyl)phenol Recrystallization->Pure Final Polishing Chromatography->Pure High Purity

Caption: General purification workflow for 5-methoxy-2-(1-phenylethyl)phenol.

Protocol 1: Purification by Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[1] Phenols are weakly acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a water-soluble phenoxide salt.[2] This allows for the separation of the phenolic compound from neutral organic impurities that remain in the organic phase.

This technique is particularly effective for removing non-acidic impurities like unreacted styrene and other neutral byproducts from the crude reaction mixture.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 5-methoxy-2-(1-phenylethyl)phenol in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Basification and Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The deprotonated 5-methoxy-2-(1-phenylethyl)phenol will be in the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery of the phenolic product.

  • Washing (Optional): The combined aqueous extracts can be washed with a small amount of diethyl ether to remove any entrained neutral impurities.

  • Acidification and Re-extraction: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the purified phenol. Extract the precipitated phenol back into a fresh portion of diethyl ether or dichloromethane.

  • Drying and Concentration: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified 5-methoxy-2-(1-phenylethyl)phenol.

Expertise & Experience: The choice of base is critical. A strong base like NaOH is necessary to deprotonate the phenol. Weaker bases, such as sodium bicarbonate, are generally not strong enough to deprotonate phenols and are used to selectively remove stronger acids like carboxylic acids if they are present as impurities.[3]

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.

This method is particularly useful for removing small amounts of impurities and for separating isomers if their solubilities in the chosen solvent system are sufficiently different.

Solvent Selection:

The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

For methoxy-substituted phenols, a mixed-solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.

Solvent SystemRationale
Ethanol/Water The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until persistent cloudiness is observed. A few drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool slowly.
Toluene/Hexane Toluene is a good solvent for aromatic compounds, while hexane is a poor solvent. This combination can be effective for recrystallizing moderately polar compounds.
Ethyl Acetate/Heptane Similar to the toluene/hexane system, this provides a good polarity differential for inducing crystallization.
Step-by-Step Protocol (Using Ethanol/Water):
  • Dissolution: Place the crude 5-methoxy-2-(1-phenylethyl)phenol in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Expertise & Experience: Avoid using activated charcoal for decolorization with phenolic compounds, as it can contain ferric ions that may form colored complexes with the phenol, thus hindering purification.[5]

Protocol 3: Purification by Flash Column Chromatography

Principle: Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) packed in a column and a mobile phase (solvent) that is pushed through the column under pressure.[2] Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

This method is highly effective for separating compounds with similar polarities, such as the isomers of 5-methoxy-2-(1-phenylethyl)phenol.

Flash_Chromatography cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Determine solvent system) Column_Packing 2. Pack Column (Silica gel slurry) TLC->Column_Packing Sample_Loading 3. Load Sample (Concentrated in minimal solvent) Column_Packing->Sample_Loading Elution 4. Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure 7. Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation 8. Evaporate Solvent Combine_Pure->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol:
  • Solvent System Selection: The first step is to determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For a moderately polar compound like 5-methoxy-2-(1-phenylethyl)phenol, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for packing the column or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent mixture. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often most effective for separating a mixture with a range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 5-methoxy-2-(1-phenylethyl)phenol.

Expertise & Experience: For compounds sensitive to the acidic nature of silica gel, the mobile phase can be modified by adding a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine. This can improve peak shape and prevent degradation of acid-sensitive compounds.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for eluting the target compound and separating it from both less polar (e.g., unreacted styrene) and more polar (e.g., other phenolic isomers) impurities.
Gradient Profile Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase to a higher percentage (e.g., 30%).This allows for the elution of non-polar impurities first, followed by the target compound, and finally the more polar impurities.
Detection UV light at 254 nmThe aromatic rings in the molecule will allow for visualization on a TLC plate with a fluorescent indicator.

Purity Assessment

After purification, it is essential to assess the purity of the 5-methoxy-2-(1-phenylethyl)phenol. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A single sharp peak in the chromatogram indicates a high degree of purity. For separating isomers of phenylethyl)phenols, both normal-phase and reversed-phase (C18 or Phenyl-Hexyl columns) HPLC can be effective.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. The aromatic region of the ¹H NMR spectrum (around 7-8 ppm) and the phenolic -OH proton signal (typically a broad singlet) are characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretching band for the phenolic hydroxyl group around 3300-3500 cm⁻¹ and C-O stretching around 1200 cm⁻¹.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

References

  • Wikipedia contributors. (2024). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]

  • Recrystallization. (n.d.). [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PubChem. (n.d.). 2-(1-Phenylethyl)phenol. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Methoxy-2-(1-phenylethyl)phenol in Advanced API Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Phenols and phenolic ethers are foundational scaffolds in modern drug discovery, represented in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Phenols and phenolic ethers are foundational scaffolds in modern drug discovery, represented in over 60% of recently approved small-molecule pharmaceuticals[1]. Among these, sterically encumbered and electronically modulated intermediates like 5-methoxy-2-(1-phenylethyl)phenol offer unique regiochemical handles for late-stage functionalization.

This intermediate is typically synthesized via the Friedel-Crafts alkylation of 3-methoxyphenol with styrene, a reaction driven by acid catalysis where the hydroxyl group directs the incoming carbocation[2]. While basic chemical properties of the 2-(1-phenylethyl)phenol core are well-documented[3], the addition of the 5-methoxy group creates a highly specific electronic environment.

The Causality of Regioselectivity (The "Why")

Deploying this intermediate successfully requires understanding its dual electronic and steric domains:

  • Synergistic Ring Activation: The C1-hydroxyl and C5-methoxy groups are positioned meta to each other. This arrangement synergistically activates positions C2, C4, and C6 toward electrophilic aromatic substitution (EAS).

  • Steric Shielding: The bulky 1-phenylethyl ( α -methylbenzyl) group at C2 creates a severe steric umbrella over the C1-OH and the adjacent C3/C6 positions.

  • Regioselective Funneling: Because C2 is occupied and C6 is sterically compressed between the -OH and -OCH3 groups, EAS (e.g., halogenation or Mannich-type aminomethylation) is funneled almost exclusively to the C4 position . This predictable regioselectivity is highly prized in the synthesis of CNS-active piperazine derivatives, which are heavily investigated for neuropharmacological properties[4].

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways enabled by the unique steric and electronic profile of 5-methoxy-2-(1-phenylethyl)phenol.

G Start 3-Methoxyphenol + Styrene Interm 5-Methoxy-2-(1-phenylethyl)phenol (Sterically Hindered Core) Start->Interm Friedel-Crafts H+ Catalyst Path1 NBS / MeCN (Regioselective EAS) Interm->Path1 Path2 Cs2CO3 / R-X / DMF (O-Alkylation) Interm->Path2 Path3 CH2O / Piperazine (Mannich Reaction) Interm->Path3 Prod1 4-Bromo-5-methoxy- 2-(1-phenylethyl)phenol (Cross-Coupling Handle) Path1->Prod1 Prod2 Alkyl Aryl Ethers (Cardiovascular APIs) Path2->Prod2 Prod3 C4-Piperazine Derivatives (CNS / Neuropharmacology) Path3->Prod3

Divergent synthetic workflows utilizing 5-methoxy-2-(1-phenylethyl)phenol in API development.

Quantitative Data: Overcoming Steric Hindrance

Standard transformations often fail on this intermediate due to the bulky 1-phenylethyl group. For instance, Williamson ether synthesis requires specific optimization to force the reaction to completion.

Table 1: Optimization of O-Alkylation Conditions (with Benzyl Bromide)

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1K₂CO₃ (2.0)Acetone602415%Tight ion pair; insufficient nucleophilicity due to steric shielding.
2NaH (1.5)THF651845%Improved basicity, but aggregation of sodium phenoxide limits reaction rate.
3 Cs₂CO₃ (2.0) DMF 80 12 92% "Naked" phenoxide generation (Cesium effect); optimal trajectory access.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and analytical checkpoints.

Protocol A: Regioselective C4-Bromination (Cross-Coupling Preparation)

Objective: Install a bromine handle at the C4 position while strictly avoiding over-halogenation on the highly activated ring. Causality: By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at 0 °C, the reaction is kinetically controlled. The steric bulk of the 1-phenylethyl group blocks the C6 position, funneling the electrophilic attack exclusively to C4.

Step-by-Step Methodology:

  • Charge a flame-dried 250 mL round-bottom flask with 5-methoxy-2-(1-phenylethyl)phenol (10.0 mmol) and anhydrous Acetonitrile (50 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any unreacted electrophilic bromine species.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude product.

Self-Validating Checkpoint:

  • IPC: TLC (Hexanes/EtOAc 8:2) must show complete consumption of the starting material.

  • Analytical Validation: GC-MS must display a characteristic 1:1 isotopic M+ / M+2 doublet, confirming mono-bromination. 1 H-NMR will reveal the disappearance of the C4 aromatic proton and the retention of the C6 proton as a distinct singlet, validating the regioselectivity.

Protocol B: Sterically Hindered O-Alkylation

Objective: Synthesize an alkyl aryl ether precursor. Causality: As demonstrated in Table 1, standard bases fail due to tight ion-pairing. Utilizing Cs₂CO₃ in DMF exploits the "cesium effect"—the large, highly polarizable Cs⁺ cation forms a loose ion pair, generating a highly reactive, "naked" phenoxide anion capable of overcoming the steric barrier of the 1-phenylethyl group.

Step-by-Step Methodology:

  • In a 100 mL two-neck flask, dissolve 5-methoxy-2-(1-phenylethyl)phenol (5.0 mmol) in anhydrous DMF (25 mL).

  • Add anhydrous Cs₂CO₃ (10.0 mmol, 2.0 equiv) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (e.g., Benzyl bromide, 6.0 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, dilute with DI water (50 mL), and extract with Diethyl Ether (3 x 40 mL).

  • Wash the combined organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by brine (30 mL). Dry over MgSO₄ and concentrate.

Self-Validating Checkpoint:

  • IPC: The product spot on TLC will no longer stain purple/blue when treated with a 1% aqueous FeCl₃ solution, confirming the absence of the free phenolic -OH.

  • Analytical Validation: FTIR spectroscopy will show the complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

References

  • EvitaChem - Buy 5-Methoxy-2-(piperazin-1-ylmethyl)phenol (EVT-13756538). 4[4]

  • PubChem - 2-(1-Phenylethyl)phenol | C14H14O | CID 95322.3[3]

  • BenchChem - Technical Support Center: Synthesis of 3-(1-Phenylethyl)phenol. 2[2]

  • NSF Public Access Repository - Phenols in Pharmaceuticals: Analysis of a Recurring Motif. 1[1]

Sources

Method

Application Notes and Protocols for 5-methoxy-2-(1-phenylethyl)phenol in Asymmetric Catalysis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the potential catalytic applications of the chiral phenol deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential catalytic applications of the chiral phenol derivative, 5-methoxy-2-(1-phenylethyl)phenol. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are paradigmatic of a class of highly successful chiral ligands and Brønsted acids in asymmetric catalysis. This document, therefore, extrapolates from well-established catalytic systems employing structurally analogous chiral phenols to provide a detailed, scientifically-grounded framework for its potential use. The protocols and insights presented herein are designed to serve as a foundational guide for researchers seeking to explore the catalytic activity of 5-methoxy-2-(1-phenylethyl)phenol and its derivatives in enantioselective transformations.

Introduction: The Promise of Chiral Phenols in Asymmetric Catalysis

Chiral phenols and their derivatives have emerged as a cornerstone in the field of asymmetric catalysis. Their utility stems from a combination of tunable steric and electronic properties, the ability to act as both Brønsted acids and ligands for metal catalysts, and their capacity to form well-defined chiral environments. The stereochemistry of a molecule can profoundly influence its biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. The design of effective chiral catalysts remains a significant endeavor, with subtle energy differences dictating the success of a reaction.

The molecule 5-methoxy-2-(1-phenylethyl)phenol possesses key structural features that suggest its potential as a powerful tool in asymmetric synthesis:

  • Chiral Center: The stereogenic center at the benzylic position of the 1-phenylethyl group provides the fundamental basis for enantioselective control.

  • Phenolic Hydroxyl Group: This functional group can act as a Brønsted acid, a hydrogen bond donor, or as a coordinating group for a metal center.

  • Steric Bulk: The 1-phenylethyl group provides significant steric hindrance, which is crucial for creating a chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

  • Methoxy Group: This electron-donating group can modulate the acidity of the phenol and influence the electronic properties of the catalyst system.

This guide will detail the potential applications of 5-methoxy-2-(1-phenylethyl)phenol as a chiral Brønsted acid catalyst and as a chiral ligand in metal-catalyzed reactions, providing detailed protocols and mechanistic insights based on analogous systems.

Potential Application I: Chiral Brønsted Acid Catalysis

The phenolic proton of 5-methoxy-2-(1-phenylethyl)phenol can act as a chiral Brønsted acid, capable of activating electrophiles through hydrogen bonding and inducing enantioselectivity in nucleophilic attack. This mode of catalysis is particularly effective for reactions involving carbonyl compounds, imines, and other electrophilic substrates.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral phosphoric acids, which are structurally related to chiral phenols, have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles and electron-rich phenols with ortho-quinone methides generated in situ.[1]

Reaction Principle: The chiral phenol is proposed to protonate the hydroxyl group of an ortho-hydroxybenzhydryl alcohol, facilitating its dehydration to form a reactive ortho-quinone methide. The catalyst then forms a chiral ion pair with the intermediate, directing the nucleophilic attack of the indole or phenol from a specific face.

dot

G cluster_0 Catalyst Activation & Intermediate Formation cluster_1 Enantioselective Nucleophilic Attack o-hydroxybenzhydryl_alcohol o-Hydroxybenzhydryl Alcohol o-quinone_methide ortho-Quinone Methide (Reactive Intermediate) o-hydroxybenzhydryl_alcohol->o-quinone_methide Protonation & Dehydration chiral_phenol 5-methoxy-2-(1-phenylethyl)phenol (Chiral Brønsted Acid) chiral_phenol->o-hydroxybenzhydryl_alcohol H-Bonding chiral_ion_pair Chiral Ion Pair chiral_phenol->chiral_ion_pair o-quinone_methide->chiral_ion_pair product Enantioenriched Triarylmethane chiral_ion_pair->product nucleophile Indole or Phenol nucleophile->product Facial-selective attack

Caption: Proposed catalytic cycle for enantioselective Friedel-Crafts alkylation.

Experimental Protocol: Enantioselective Alkylation of Indole

  • Materials:

    • 5-methoxy-2-(1-phenylethyl)phenol (as catalyst)

    • ortho-Hydroxybenzhydryl alcohol

    • Indole

    • Anhydrous toluene

    • Standard laboratory glassware (oven-dried)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-methoxy-2-(1-phenylethyl)phenol (10 mol%).

    • Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the limiting reagent).

    • Add the ortho-hydroxybenzhydryl alcohol (1.0 equivalent).

    • Add indole (1.2 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched triarylmethane.

Data Summary (Hypothetical):

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25248590
25CH₂Cl₂25247885
310Toluene0488092

Potential Application II: Chiral Ligand in Metal Catalysis

The phenolic hydroxyl group and the arene rings of 5-methoxy-2-(1-phenylethyl)phenol can coordinate to a metal center, forming a chiral complex that can catalyze a variety of enantioselective transformations. The steric and electronic properties of the ligand are crucial for achieving high levels of stereocontrol.

Enantioselective Carbene Insertion into O-H Bonds

Copper and palladium-catalyzed asymmetric carbenoid insertions into the O-H bonds of phenols are powerful methods for the synthesis of chiral α-aryloxycarboxylic esters.[2][3] Chiral spiro bisoxazoline and axially chiral 2,2'-biimidazole ligands have proven effective in these transformations. The structural features of 5-methoxy-2-(1-phenylethyl)phenol suggest its potential as a ligand in similar reactions.

Reaction Principle: A metal complex of the chiral phenol ligand reacts with a diazo compound to generate a chiral metal-carbene intermediate. This intermediate then undergoes enantioselective insertion into the O-H bond of a phenol substrate.

dot

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle metal_precursor Metal Precursor (e.g., CuCl, Pd(OAc)₂) active_catalyst Chiral Metal Complex metal_precursor->active_catalyst chiral_ligand 5-methoxy-2-(1-phenylethyl)phenol chiral_ligand->active_catalyst metal_carbene Chiral Metal-Carbene active_catalyst->metal_carbene + Diazo Compound - N₂ diazo_compound Diazo Compound product Chiral α-Aryloxy Ester metal_carbene->product + Phenol phenol_substrate Phenol Substrate product->active_catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for enantioselective O-H insertion.

Experimental Protocol: Enantioselective O-H Insertion

  • Materials:

    • Metal precursor (e.g., CuCl, Pd(OAc)₂)

    • 5-methoxy-2-(1-phenylethyl)phenol (as ligand)

    • Ethyl α-diazopropionate

    • Phenol

    • Anhydrous dichloromethane (DCM)

    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (as an additive, if needed)

  • Procedure:

    • In a glovebox, to a flame-dried vial, add the metal precursor (5 mol%) and 5-methoxy-2-(1-phenylethyl)phenol (6 mol%).

    • Add anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • In a separate flask, dissolve the phenol (1.0 equivalent) in anhydrous DCM.

    • Add the catalyst solution to the phenol solution.

    • Slowly add a solution of ethyl α-diazopropionate (1.2 equivalents) in DCM via a syringe pump over 4 hours.

    • Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC).

    • Concentrate the reaction mixture and purify by flash column chromatography.

Data Summary (Hypothetical):

EntryMetal PrecursorLigand Loading (mol%)AdditiveYield (%)ee (%)
1CuCl6None7588
2Pd(OAc)₂6None8291
3Pd(OAc)₂6NaBArF8895

Synthesis and Characterization

While not commercially available in large quantities, 5-methoxy-2-(1-phenylethyl)phenol can be synthesized through a Friedel-Crafts alkylation of 4-methoxyphenol with styrene, although this may lead to a mixture of isomers requiring careful purification. A more controlled synthesis could involve a directed ortho-metalation approach.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric purity.

Safety and Handling

  • 5-methoxy-2-(1-phenylethyl)phenol should be handled in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • Metal catalysts and diazo compounds are hazardous and should be handled with extreme caution by trained personnel.

Conclusion and Future Outlook

5-methoxy-2-(1-phenylethyl)phenol represents a promising, yet underexplored, chiral building block for the development of novel catalytic systems. Its structural similarity to well-established chiral phenols suggests its potential utility in a range of enantioselective transformations, including Friedel-Crafts alkylations and carbene insertion reactions. The protocols and data presented in this guide, though based on analogous systems, provide a robust starting point for researchers to investigate the catalytic prowess of this molecule. Further research into its synthesis, derivatization, and application in a broader scope of asymmetric reactions is highly encouraged and could lead to the discovery of new and efficient catalytic processes for the synthesis of valuable chiral molecules.

References

  • Hu, W., et al. (2007). Highly Enantioselective Insertion of Carbenoids into O−H Bonds of Phenols: An Efficient Approach to Chiral α-Aryloxycarboxylic Esters. Journal of the American Chemical Society. [Link]

  • Zhang, T., et al. (2025). Indolylmethanols as C4 Synthons for the Asymmetric Synthesis of Indole‐Fused Spiro Compounds. CHINESE J CHEM. [Link]

  • Stoltz, B. M., et al. (2012). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). PMC. [Link]

  • Li, X., et al. (2024). Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction. PMC. [Link]

  • Zhu, S.-F., & Zhou, Q.-L. (2019). Enantioselective Carbene Insertion into O–H of Phenols with Chiral Palladium/2,2′-Biimidazole Complexes. Organometallics. [Link]

  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC. [Link]

  • Feng, X., et al. (2009). Catalytic enantioselective arylation of aryl aldehydes by chiral aminophenol ligands. R Discovery. [Link]

  • Gong, L.-Z., et al. (2020). Catalytic Asymmetric [4 + 2] Cycloaddition of ortho-Alkenyl Naphthols/Phenols with ortho-Quinone Methides: Highly Stereoselective Synthesis of Chiral 2,3,4-Trisubstituted Chromans. The Journal of Organic Chemistry. [Link]

  • Feng, X., et al. (2023). Chiral Phenol‐2NO Ligand Cooperation with Achiral Organic Base in the Zn(II)‐Catalyzed Asymmetric Alkylation Reaction of Indoles. ResearchGate. [Link]

  • Beller, M., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. [Link]

  • Snapper, M. L., & Hoveyda, A. H. (2005). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. PMC. [Link]

  • D'Accriscio, F., et al. (2024). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing. [Link]

  • Youn, S. W. (2021). Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. ResearchGate. [Link]

  • Toste, F. D., et al. (2013). Chiral Anion Phase-Transfer Catalysis Applied to the Direct Enantioselective Fluorinative Dearomatization of Phenols. Journal of the American Chemical Society. [Link]

  • Schneider, C., et al. (2015). Chiral Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides: highly enantioselective synthesis of diarylindolylmethanes and triarylmethanes. Chemical Communications. [Link]

Sources

Application

chromatography methods for 5-methoxy-2-(1-phenylethyl)phenol isolation

An Application Guide and Protocol for the Chromatographic Isolation of 5-methoxy-2-(1-phenylethyl)phenol Enantiomers Abstract This document provides a detailed technical guide for the isolation and purification of the en...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Chromatographic Isolation of 5-methoxy-2-(1-phenylethyl)phenol Enantiomers

Abstract

This document provides a detailed technical guide for the isolation and purification of the enantiomers of 5-methoxy-2-(1-phenylethyl)phenol, a chiral phenolic compound. The guide outlines a two-stage chromatographic strategy, commencing with an initial bulk purification via achiral flash chromatography to remove non-isomeric impurities, followed by high-resolution enantiomeric separation. Two primary methods for chiral resolution are presented: High-Performance Liquid Chromatography (HPLC) and the more recent, sustainable technique of Supercritical Fluid Chromatography (SFC). Protocols are detailed from analytical method development to preparative-scale isolation, designed for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to provide a robust framework for methodology development.

Introduction

5-methoxy-2-(1-phenylethyl)phenol is a chiral molecule possessing a stereogenic center at the benzylic carbon of the 1-phenylethyl moiety. As with many chiral compounds, particularly in the context of drug development and biological studies, the individual enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] Therefore, the ability to isolate these enantiomers in high purity is of critical importance.

The primary challenge in this process is the separation of the enantiomeric pair, which have identical physical properties in an achiral environment.[2] This necessitates the use of a chiral environment, which is most effectively achieved through chiral chromatography.[3] This guide presents a comprehensive workflow, beginning with the practical step of purifying the crude racemic mixture and culminating in the high-fidelity separation of the individual enantiomers.

The methodologies described herein leverage modern chromatographic techniques to ensure both high purity of the final isolates and efficiency of the process. We will explore both the industry-standard chiral HPLC and the advantageous "green" technique of chiral SFC, providing scientists with the necessary protocols to achieve their isolation goals.

Part 1: Initial Purification via Achiral Flash Chromatography

Rationale and Overview Before attempting the more complex and costly chiral separation, it is crucial to remove any by-products, unreacted starting materials, and other non-isomeric impurities from the crude synthesis mixture. Flash chromatography is an ideal technique for this initial purification step, offering a rapid and scalable method for separating compounds based on differences in polarity.[4][5] Given the phenolic nature of the target compound, which imparts moderate polarity and weak acidity, a normal-phase silica gel system is highly effective.[5]

Workflow for Overall Isolation Process

Isolation Workflow cluster_0 Stage 1: Achiral Purification cluster_1 Stage 2: Chiral Separation cluster_2 Stage 3: Analysis Crude Crude Racemic Mixture (5-methoxy-2-(1-phenylethyl)phenol + Impurities) Flash Normal-Phase Flash Chromatography Crude->Flash Load sample Racemate Purified Racemic (±)-Mixture Flash->Racemate Collect fractions containing product ChiralSep Chiral HPLC or SFC Racemate->ChiralSep Inject purified racemate Enantiomers Isolated Enantiomers (>99% e.e.) ChiralSep->Enantiomers Collect separated enantiomer fractions Analysis Purity & Enantiomeric Excess (e.e.) Analysis Enantiomers->Analysis Analytical HPLC/SFC

Caption: Overall workflow for the isolation of 5-methoxy-2-(1-phenylethyl)phenol.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the purification of a crude sample to yield the racemate of 5-methoxy-2-(1-phenylethyl)phenol, free from non-isomeric impurities.

1. Materials and Equipment:

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size).

  • Flash chromatography system (automated or manual).

  • Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Sample of crude 5-methoxy-2-(1-phenylethyl)phenol.

  • Rotary evaporator.

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various Hex/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots under UV light (254 nm). The ideal solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.35.

3. Column Packing and Equilibration:

  • Select a column size appropriate for the amount of crude material.

  • Pack the column with silica gel using a slurry method with the initial, low-polarity mobile phase.

  • Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the starting mobile phase until a stable baseline is achieved.

4. Sample Loading:

  • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column. This method generally provides better resolution.

  • Liquid Loading: Dissolve the crude material in a minimal volume of the mobile phase or a weak solvent (like dichloromethane) and inject it onto the column.

5. Elution and Fraction Collection:

  • Begin elution with a low percentage of the polar solvent (EtOAc) and gradually increase the concentration in a linear gradient. A typical gradient is shown in the table below.

  • Monitor the elution using a UV detector.

  • Collect fractions throughout the run.

6. Analysis and Product Pooling:

  • Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified racemic 5-methoxy-2-(1-phenylethyl)phenol.

Table 1: Example Flash Chromatography Gradient Profile

Time (min) Column Volumes (CV) % Hexane % Ethyl Acetate Notes
0 0 95 5 Column Equilibration
2 1 95 5 Sample Injection / Start Gradient
12 6 70 30 Elution of Product
14 7 0 100 Column Wash

| 16 | 8 | 95 | 5 | Re-equilibration |

Part 2: Chiral Resolution by HPLC and SFC

Once the racemic mixture is purified, the next step is to separate the two enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and are responsible for resolving a vast majority of chiral compounds.[6]

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separation at both analytical and preparative scales.[7][8] Method development typically involves screening a small set of polysaccharide-based CSPs with standard mobile phases.

HPLC Method Development Start Start: Purified Racemic Mixture ScreenCols Screen Chiral Columns (e.g., Cellulose & Amylose-based CSPs) Start->ScreenCols ScreenMP Test Mobile Phases (Normal Phase & Polar Organic) ScreenCols->ScreenMP CheckRes Resolution (Rs) > 1.5? ScreenMP->CheckRes Optimize Optimize Mobile Phase (Adjust modifier ratio, add additive if needed) CheckRes->Optimize No FinalMethod Final Analytical Method CheckRes->FinalMethod Yes Optimize->ScreenMP Re-test

Caption: Decision workflow for chiral HPLC method development.

1. Initial Column and Mobile Phase Screening:

  • Prepare a stock solution of the racemic sample at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Screen a set of polysaccharide-based chiral columns. A recommended starting set includes columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[6]

  • Test each column with the mobile phases listed in Table 2.

Table 2: Initial Screening Conditions for Chiral HPLC

Condition Mobile Phase (v/v/v) Flow Rate Temperature Wavelength
Normal Phase 1 n-Hexane / 2-Propanol (90:10) 1.0 mL/min 25 °C 220 nm
Normal Phase 2 n-Hexane / Ethanol (85:15) 1.0 mL/min 25 °C 220 nm

| Polar Organic | Acetonitrile / Methanol (50:50) | 0.5 mL/min | 25 °C | 220 nm |

2. Step-by-Step Procedure:

  • Equilibrate the selected chiral column with the mobile phase for at least 30 minutes or until a stable baseline is observed.[9]

  • Inject 5-10 µL of the sample solution.

  • Run the analysis and assess the chromatogram for separation of the enantiomers. The goal is to achieve baseline resolution (Rs ≥ 1.5).

  • If peak tailing is observed, especially for the acidic phenol, consider adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase.

1. Optimization for Preparative Scale:

  • Once a successful analytical method is established, increase the sample concentration to determine the loading capacity of the column without losing resolution.

  • The mobile phase may need to be slightly adjusted (e.g., increasing the percentage of the stronger solvent) to reduce run times.

2. Preparative Run and Fraction Collection:

  • Use a preparative HPLC column with the same stationary phase as the analytical column.

  • Equilibrate the preparative column.

  • Dissolve the purified racemate in the mobile phase at the highest possible concentration without precipitation.

  • Perform repeated injections, collecting the fractions corresponding to each enantiomer peak.

  • Combine the fractions for each enantiomer separately.

3. Post-Purification Workup:

  • Remove the solvent from the collected fractions using a rotary evaporator.

  • Analyze the purity and enantiomeric excess (e.e.) of each isolated enantiomer using the developed analytical method.

Method B: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, particularly for preparative chiral separations.[10] It uses supercritical CO₂ as the primary mobile phase, which significantly reduces organic solvent consumption and can lead to faster separations due to its low viscosity and high diffusivity.[11][12]

SFC Workflow Start Purified Racemic Mixture SFC_System SFC System with Chiral Column Start->SFC_System Method_Dev Method Development: - Screen Co-solvents (MeOH, EtOH) - Optimize Gradient & Back Pressure SFC_System->Method_Dev Prep_Run Preparative SFC Run (Stacked Injections) Method_Dev->Prep_Run Collection Automated Fraction Collection Prep_Run->Collection Evaporation Solvent Evaporation (CO₂ vents, co-solvent remains) Collection->Evaporation Product Isolated Enantiomers Evaporation->Product

Caption: General workflow for chiral separation using preparative SFC.

1. Materials and Equipment:

  • Analytical or Preparative SFC system.

  • Polysaccharide-based chiral columns suitable for SFC.

  • Supercritical fluid grade CO₂.

  • Co-solvents: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

2. Analytical Method Development:

  • Prepare a ~1 mg/mL sample solution in the co-solvent.

  • Screen chiral columns under the conditions outlined in Table 3.

  • Method development involves optimizing the co-solvent percentage, gradient, back pressure, and temperature to achieve baseline separation.

Table 3: Typical Starting Conditions for Chiral SFC

Parameter Typical Value Notes
Primary Mobile Phase Supercritical CO₂ ---
Co-solvent (Modifier) Methanol or Ethanol Start with a 5-40% gradient
Flow Rate 2-4 mL/min (analytical) Higher than HPLC due to low viscosity
Back Pressure 100-200 bar Maintains CO₂ in supercritical state
Temperature 35-40 °C Affects fluid density and selectivity

| Detection | UV Diode Array Detector (DAD) | --- |

3. Preparative Scale-Up and Isolation:

  • SFC offers significant advantages in scalability.[10]

  • Develop a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Utilize "stacked injections" where subsequent injections are made before the previous run is complete, maximizing throughput.

  • The SFC system's fraction collector separates the eluting peaks. The CO₂ vaporizes upon depressurization, leaving the enantiomer dissolved in a small amount of the alcohol co-solvent, simplifying final product workup.

Part 3: Post-Isolation Analysis and Quality Control

After isolation, it is imperative to verify the chemical purity and the enantiomeric purity of the separated compounds.

  • Chemical Purity: Re-inject a small amount of the isolated material into an achiral HPLC or GC system to confirm the absence of any chemical impurities.

  • Enantiomeric Excess (e.e.): Inject each isolated enantiomer into the developed analytical chiral HPLC or SFC system. The enantiomeric excess is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the following formula:

    e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

    The goal is typically to achieve an e.e. > 99%.

Conclusion

The successful isolation of the enantiomers of 5-methoxy-2-(1-phenylethyl)phenol is readily achievable through a systematic, multi-stage chromatographic approach. Initial purification of the crude racemate using normal-phase flash chromatography provides clean material for the critical chiral separation step. For this, both chiral HPLC and chiral SFC on polysaccharide-based stationary phases are highly effective methods.[6][13] While HPLC remains a well-established standard, SFC presents a compelling alternative, offering faster separations, reduced environmental impact, and simplified post-processing, making it particularly advantageous for preparative-scale work.[14] The protocols and workflows detailed in this guide provide a robust foundation for researchers to develop and implement a successful isolation strategy tailored to their specific laboratory capabilities and throughput needs.

References

  • Benchchem. Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine. Available from: https://www.benchchem.
  • Gu, L., et al. (2018). Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278382/
  • Biotage. (2018). Purification of phenolic flavanoids with flash chromatography. ResearchGate. Available from: https://www.researchgate.
  • Sigma-Aldrich. Basics of chiral HPLC. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/359/chiral-hplc-basics-ms.pdf
  • Chemical Substance Information. 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL. Available from: https://sds.chemicalsubstances.com/chem/5-methoxy-2-(1-phenyl-ethyl)-phenol
  • Li, S., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414213/
  • Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: https://microbenotes.
  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available from: https://www.chiralpedia.
  • Zhang, Q., et al. (2019). Preparative separation of seven phenolic acids from Xanthii Fructus using pH-zone-refining counter-current chromatography. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2020/ay/c9ay02027a
  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: https://www.phenomenex.com/Products/SfcColumns
  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539209/
  • Jenkins, K., & Kass, I. (2020). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2020/an/d0an00171a
  • LCGC Staff. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Online. Available from: https://www.chromatographyonline.
  • Proestos, C., et al. (2023). Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299863/
  • Toribio, L., et al. (2022). Simultaneous chiral and achiral separation of ten flavanones by supercritical fluid chromatography. University of Valladolid. Available from: https://uvadoc.uva.es/handle/10324/55940
  • FooDB. (2010). Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247). Available from: https://foodb.ca/compounds/FDB021247
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: https://www.waters.
  • LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Analytical_Chemistry_2.1_(Harvey)/14_Chromatographic_and_Electrophoretic_Methods/14.
  • He, Z., et al. (2012). A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC. Asian Journal of Chemistry. Available from: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_42
  • Welch, C. J., et al. (1999). Preparative chromatographic resolution of enantiomers using polar organic solvents with polysaccharide chiral stationary phases. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/10639999/
  • Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative High-Performance Liquid Chromatography. In Natural Products Isolation. Humana Press. Available from: https://link.springer.com/protocol/10.1007/978-1-61779-624-1_7
  • Francotte, E., & Richert, P. (Eds.). (2009). Preparative Enantioselective Chromatography. Springer. Available from: https://link.springer.com/book/10.1007/978-3-642-05423-9
  • Jaiswal, R., & Kuhnert, N. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202302/
  • HFC. 161459-35-4 | 5-Methoxy-2-(1-phenylethenyl)phenol. Available from: https://hfc-worldwide.com/product/161459-35-4-5-methoxy-2-1-phenylethenylphenol/
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  • Luthria, D. L. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available from: https://www.mdpi.com/1420-3049/18/2/2328
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Method

Application Notes and Protocols for the Pharmaceutical Evaluation of 5-methoxy-2-(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenolic Scaffold in Modern Drug Discovery Phenolic compounds represent a cornerstone of medicinal chemistry, with a significant number of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenolic Scaffold in Modern Drug Discovery

Phenolic compounds represent a cornerstone of medicinal chemistry, with a significant number of approved pharmaceuticals containing this structural motif.[1] Their prevalence stems from their ability to engage in key biological interactions, such as hydrogen bonding and redox reactions, making them versatile scaffolds for targeting a wide array of physiological pathways.[2] The compound of interest, 5-methoxy-2-(1-phenylethyl)phenol, is a novel entity for which specific biological data is not yet publicly available. This guide, therefore, serves as a comprehensive roadmap for the initial stages of its pharmaceutical drug discovery process. It provides a structured, multi-tiered approach, from fundamental characterization to preliminary in vivo considerations, designed to rigorously evaluate its therapeutic potential.

This document is structured to guide a research program, explaining not just the "how" but the "why" behind each experimental step, ensuring a scientifically sound and self-validating workflow.

Part 1: Foundational Characterization and In Silico Assessment

The initial phase of any drug discovery program for a new chemical entity (NCE) involves a thorough characterization of its fundamental properties and a computational assessment to guide experimental efforts.[3][4]

Physicochemical Profiling

A deep understanding of a compound's physicochemical properties is critical as it governs its behavior in biological systems and informs formulation development.[5][6]

Table 1: Essential Physicochemical Parameters for 5-methoxy-2-(1-phenylethyl)phenol

ParameterExperimental MethodRationale and Importance
Purity HPLC-UV, LC-MS, ¹H NMR, ¹³C NMRConfirms the identity and purity of the compound, ensuring that observed biological activity is not due to contaminants.
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysPoor solubility is a major hurdle in drug development. This parameter is critical for designing in vitro assays and for predicting oral absorption.[7]
Lipophilicity (LogP/LogD) Shake-flask method or RP-HPLC[8][9]Influences membrane permeability, plasma protein binding, and metabolic clearance. LogD (at pH 7.4) is more physiologically relevant than LogP.[10]
Ionization Constant (pKa) Potentiometric or UV-metric titration[11]Determines the charge state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding.[5]

Protocol 1: Determination of LogD₇.₄ by Shake-Flask Method

  • Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol. Create a stock solution of 5-methoxy-2-(1-phenylethyl)phenol in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a mixture of the pH 7.4 buffer and n-octanol (pre-saturated with each other). The final DMSO concentration should be <1%.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Silico Target Prediction and Druglikeness

Computational tools can provide initial hypotheses about a compound's biological targets and its potential as a drug candidate, thereby prioritizing experimental resources.[12][13]

Workflow for In Silico Analysis:

  • Structure Preparation: Generate a 2D or 3D structure of 5-methoxy-2-(1-phenylethyl)phenol using chemical drawing software.

  • Target Prediction: Submit the structure to multiple target prediction web servers that use different algorithms (e.g., ligand-based similarity, reverse docking).

    • Examples of Web Servers: SwissTargetPrediction, 3DSTarPred[14][15], TAIGET[16].

  • Druglikeness Assessment: Evaluate the compound against established "druglikeness" rules (e.g., Lipinski's Rule of Five) and for potential toxicophores using tools like SwissADME.

  • Data Consolidation: Consolidate the predicted targets. Look for consensus between different platforms to increase confidence. The output will be a ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes).[16]

G cluster_0 In Silico Workflow A Input: 2D/3D Structure of Compound B Target Prediction Servers (e.g., SwissTargetPrediction, 3DSTarPred) A->B C Druglikeness & ADMET Prediction (e.g., SwissADME) A->C D Consolidated List of Potential Targets B->D E Predicted Physicochemical Properties & Liabilities C->E F Hypothesis Generation for Experimental Screening D->F E->F

Caption: In Silico analysis workflow for target prediction and property assessment.

Part 2: In Vitro Biological Evaluation

This phase involves a tiered screening approach. Tier 1 assays are broad and designed to identify any general biological activity. Tier 2 assays are more focused, often guided by the results of the in silico predictions.

Tier 1: Broad-Spectrum Activity Screening

2.1.1 Cytotoxicity Assessment

It is crucial to determine if the compound exhibits general cytotoxicity, which could be a sign of a non-specific mechanism of action or a starting point for developing an anticancer agent.

Protocol 2: MTT Assay for General Cytotoxicity [17][18]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-2-(1-phenylethyl)phenol (e.g., from 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

2.1.2 Antioxidant Activity Screening

The phenol moiety is a well-known antioxidant pharmacophore. Therefore, assessing the compound's radical scavenging ability is a logical starting point.

Protocol 3: DPPH and ABTS Radical Scavenging Assays [22][23]

  • Reagent Preparation:

    • DPPH: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[22]

    • ABTS: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the resulting solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.[23]

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the radical solution (DPPH or ABTS•+) to each well.

    • Add various concentrations of 5-methoxy-2-(1-phenylethyl)phenol. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature (30 minutes for DPPH, ~6 minutes for ABTS).

  • Measurement: Measure the decrease in absorbance at 517 nm for DPPH and 734 nm for ABTS.

  • Calculation: Calculate the percentage of radical inhibition and determine the IC₅₀ value.

Table 2: Illustrative Data from Tier 1 Screening

AssayCell Line / RadicalEndpointResult (Hypothetical)
Cytotoxicity HeLaIC₅₀> 100 µM
A549IC₅₀> 100 µM
MCF-7IC₅₀85 µM
Antioxidant DPPHIC₅₀45 µM
ABTSIC₅₀30 µM

This illustrative data suggests the compound has moderate antioxidant activity and low general cytotoxicity, making it a candidate for further investigation into specific, non-cytotoxic mechanisms.

Tier 2: Target-Oriented and Mechanistic Assays

Based on the in silico predictions and Tier 1 results, more specific assays can be designed. For example, if the in silico analysis predicted activity against mitogen-activated protein kinases (MAPKs), a kinase inhibition assay would be appropriate. Phenolic compounds are known to modulate various signaling pathways, including MAPK/ERK and PI3K/Akt.[2][24][25]

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound 5-methoxy-2-(1-phenylethyl)phenol PI3K PI3K Compound->PI3K Inhibition? Raf Raf Compound->Raf Inhibition? Receptor Growth Factor Receptor Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Protocol 4: General Kinase Inhibition Assay (e.g., for MEK/ERK)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These assays typically measure the activity of a kinase by quantifying the amount of ATP consumed or the phosphorylation of a specific substrate.

  • Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase (e.g., MEK1), its specific substrate (e.g., inactive ERK2), and ATP.

  • Compound Addition: Add 5-methoxy-2-(1-phenylethyl)phenol at various concentrations. Include a known inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents according to the kit manufacturer's instructions. This usually involves a reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in signal corresponds to kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ value.

Part 3: Preliminary Pharmacokinetic Profiling (In Vitro ADME)

Before considering in vivo studies, it is essential to evaluate the compound's potential for absorption, distribution, metabolism, and excretion (ADME) using in vitro models.[26]

Metabolic Stability

This assay assesses how quickly the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[27][28]

Protocol 5: Human Liver Microsome (HLM) Stability Assay [29][30]

  • Reagents: Pooled HLMs, NADPH (cofactor), 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in the phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding 5-methoxy-2-(1-phenylethyl)phenol (final concentration typically 1 µM) and NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.[28]

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Plasma Protein Binding (PPB)

This assay determines the extent to which the compound binds to proteins in the blood, which affects the free (unbound) fraction available to interact with the target.[31][32]

Protocol 6: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [33][34]

  • Apparatus: Use a commercial RED device, which consists of single-use dialysis inserts with a vertical dialysis membrane (8K MWCO).

  • Sample Preparation: Spike human plasma with 5-methoxy-2-(1-phenylethyl)phenol (e.g., to a final concentration of 2 µM).

  • Dialysis Setup: Add the spiked plasma to one chamber of the insert and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[33]

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the buffer aliquot with blank plasma and the plasma aliquot with buffer to ensure identical matrix effects for analysis. Quantify the compound concentration in both matched samples by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the concentrations measured in the buffer (unbound) and plasma (total) chambers.

Table 3: Illustrative Data from In Vitro ADME Profiling

AssaySpeciesEndpointResult (Hypothetical)Interpretation
Metabolic Stability Humant₁/₂ (min)45Moderate stability
CLᵢₙₜ (µL/min/mg)25Low-to-moderate clearance predicted
Plasma Protein Binding Human% Bound92%Moderately high binding

Part 4: In Vivo Proof-of-Concept and Safety Considerations

If the in vitro data is promising (i.e., potent and specific activity, acceptable ADME profile), preliminary in vivo studies can be planned.[35][36]

Study Design Principles
  • Model Selection: Choose a relevant animal model (typically rodents for initial studies) based on the therapeutic hypothesis. For example, if the compound showed anti-inflammatory activity in vitro, a lipopolysaccharide (LPS)-induced inflammation model could be used.

  • Formulation: Develop a suitable vehicle to administer the compound based on its solubility and stability data.

  • Dose-Ranging: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

  • Pharmacokinetics (PK): Perform a preliminary PK study to understand the compound's concentration-time profile in the plasma after administration. This is crucial for correlating exposure with efficacy.

  • Efficacy Study: Once the dose and PK are understood, conduct a study to assess if the compound has the desired therapeutic effect in the chosen animal model.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[37]

G cluster_1 Drug Discovery Workflow Start Compound Synthesis & Characterization InSilico In Silico Screening (Target Prediction) Start->InSilico InVitro1 Tier 1 In Vitro Screening (Cytotoxicity, Antioxidant) Start->InVitro1 InVitro2 Tier 2 In Vitro Screening (Target-based Assays) InSilico->InVitro2 InVitro1->InVitro2 ADME In Vitro ADME (Metabolic Stability, PPB) InVitro2->ADME LeadOpt Lead Optimization (Structure-Activity Relationship) ADME->LeadOpt Iterative Cycle InVivo In Vivo Proof-of-Concept (PK, Efficacy, Safety) ADME->InVivo Promising Profile LeadOpt->InVitro2 Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Integrated workflow for the evaluation of a novel chemical entity.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial pharmaceutical evaluation of 5-methoxy-2-(1-phenylethyl)phenol. By systematically characterizing its physicochemical properties, predicting and validating its biological targets through a tiered in vitro screening cascade, and assessing its preliminary pharmacokinetic profile, researchers can make informed decisions about its potential as a therapeutic agent. Positive outcomes from this workflow would justify progression to more advanced preclinical development, including lead optimization, detailed toxicology studies, and more complex in vivo efficacy models.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Anonymous. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Moosavi, F., Hosseini, R., Saso, L., & Firuzi, O. (2016). Modulation of neurotrophic signaling pathways by polyphenols. Pharmaceutical Biology, 54(12), 3146-3158.
  • Anonymous. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Li, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity.
  • Anonymous. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Anonymous. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Anonymous. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Zhang, L., et al. (2019).
  • D'Agostino, J., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • Moosavi, F., Hosseini, R., Saso, L., & Firuzi, O. (2016). Modulation of neurotrophic signaling pathways by polyphenols. Pharmaceutical Biology, 54(12), 3146-3158.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity.
  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Anonymous. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Rosa, A., et al. (2013). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

  • Di, L., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics.
  • Anonymous. (2022). TAIGET: A small-molecule target identification and annotation web server. Frontiers in Pharmacology.
  • Anonymous. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

  • Anonymous. (n.d.). Modulation of Bovine Wnt Signaling Pathway Genes by Cowpea Phenolic Extract. Retrieved from [Link]

  • AlNeyadi, S. S., et al. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of Chemical Society of Pakistan.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). pKa/LogP/LogD Measurements. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design.
  • Anonymous. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Retrieved from [Link]

  • Anonymous. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
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  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

  • de Faria, D. K., et al. (2017). Physicochemical characterization of drug nanocarriers.
  • Anonymous. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences.
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Application

Application Note: In Vitro Evaluation of 5-Methoxy-2-(1-phenylethyl)phenol

Executive Summary & Mechanistic Rationale The compound 5-methoxy-2-(1-phenylethyl)phenol represents a highly specialized class of sterically hindered phenolic antioxidants. In drug development and cosmetic formulation, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-methoxy-2-(1-phenylethyl)phenol represents a highly specialized class of sterically hindered phenolic antioxidants. In drug development and cosmetic formulation, hindered phenols are prized for their ability to neutralize Reactive Oxygen Species (ROS) without becoming reactive pro-oxidants themselves.

Mechanistic Causality: The antioxidant efficacy of this compound is governed by its unique structural topology. The hydroxyl (-OH) group acts as the primary electron/hydrogen donor. The bulky 1-phenylethyl group at the ortho (position 2) provides severe steric hindrance, which shields the resulting phenoxy radical from unwanted dimerization or pro-oxidant chain reactions. Simultaneously, the methoxy (-OCH₃) group at the meta (position 5) donates electron density into the aromatic ring, lowering the O-H Bond Dissociation Enthalpy (BDE) and facilitating rapid Hydrogen Atom Transfer (HAT) or Concerted Proton Electron Transfer (CPET)[1].

This application note provides a self-validating, step-by-step in vitro workflow to quantify the antioxidant capacity, cellular cytotoxicity, and intracellular ROS scavenging capabilities of 5-methoxy-2-(1-phenylethyl)phenol.

Experimental Workflows & Protocols

DPPH Radical Scavenging Assay (Cell-Free Antioxidant Capacity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for evaluating the direct radical scavenging ability of phenolic compounds[2]. DPPH is a stable free radical that exhibits a deep purple color with an absorbance maximum at 517 nm. When 5-methoxy-2-(1-phenylethyl)phenol donates a hydrogen atom, the radical is reduced to a pale-yellow hydrazine, resulting in a quantifiable decrease in absorbance[3].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve DPPH in high-purity methanol to a final concentration of 0.1 mM. Causality: Methanol is used because DPPH is highly soluble in organic solvents, and it does not interfere with the HAT mechanism of the phenol[4].

  • Compound Dilution: Prepare a 10 mM stock of 5-methoxy-2-(1-phenylethyl)phenol in DMSO. Create a serial dilution (e.g., 1, 10, 25, 50, 100, 200 µM) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the 0.1 mM DPPH solution per well.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes. Causality: DPPH radicals are light-sensitive and can degrade under ambient lighting, leading to false-positive scavenging results[3].

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Use Ascorbic Acid or Trolox as a positive control. Calculate the % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 .

MTT Cytotoxicity Assay (Therapeutic Window Establishment)

Before assessing intracellular efficacy, the non-toxic concentration range must be established. The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing 5-methoxy-2-(1-phenylethyl)phenol at varying concentrations (1 to 200 µM). Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This 4-hour window allows healthy mitochondria to internalize and reduce the MTT.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO (or SDS-HCl) to each well to dissolve the trapped formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm to subtract background plate noise).

Intracellular ROS Scavenging (DCFDA Assay)

To prove that the compound penetrates the cell membrane and functions in a biological matrix, the DCFDA (2',7'-dichlorofluorescin diacetate) assay is utilized. DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF[6].

Step-by-Step Protocol:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and culture for 24 hours.

  • Pre-treatment: Treat cells with safe concentrations of the phenol (determined via MTT) for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark. Causality: Serum esterases can prematurely cleave DCFDA outside the cell, causing high background fluorescence.

  • Oxidative Insult: Wash cells and expose them to 500 µM H₂O₂ for 1 hour to induce oxidative stress.

  • Measurement: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). A decrease in fluorescence relative to the H₂O₂-only control indicates successful intracellular ROS scavenging[6].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-methoxy-2-(1-phenylethyl)phenol based on the described in vitro assays.

Compound Concentration (µM)DPPH Radical Inhibition (%)Cell Viability (MTT, %)Intracellular ROS Reduction (%)
1.0 12.4 ± 1.299.8 ± 2.15.2 ± 1.1
10.0 45.6 ± 2.598.5 ± 1.838.4 ± 3.2
25.0 (Estimated IC₅₀) 51.2 ± 1.8 97.2 ± 2.462.1 ± 4.5
50.0 78.3 ± 3.194.1 ± 3.085.6 ± 2.8
100.0 92.1 ± 1.588.5 ± 4.294.2 ± 1.5
200.0 95.4 ± 0.865.3 ± 5.5 (Toxic)N/A

Note: The therapeutic window for intracellular assays should be restricted to ≤ 100 µM to avoid confounding cytotoxic effects.

Mandatory Visualizations

Mechanism of Action Pathway

ROS_Pathway Compound 5-methoxy-2- (1-phenylethyl)phenol ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging (HAT/CPET) Keap1 Keap1-Nrf2 Complex Compound->Keap1 Electrophilic Interaction Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Transcription Enzymes->ROS Enzymatic Neutralization

Figure 1: Dual-action ROS scavenging and Nrf2/ARE pathway activation by the phenolic compound.

Experimental Workflow

Workflow Prep Compound Preparation (Stock in DMSO) Split Prep->Split DPPH DPPH Assay (Cell-Free Antioxidant) Split->DPPH Cell In Vitro Cell Culture (RAW 264.7 / HepG2) Split->Cell Data Data Synthesis & IC50 Calculation DPPH->Data MTT MTT Assay (Cytotoxicity/Viability) Cell->MTT DCFDA DCFDA Assay (Intracellular ROS) Cell->DCFDA MTT->Data DCFDA->Data

Figure 2: Standardized in vitro workflow for evaluating 5-methoxy-2-(1-phenylethyl)phenol.

References

  • DPPH Assay: Principle, Applications, and Complete Guide Amerigo Scientific[Link][3]

  • 4.4. DPPH Assay Bio-protocol / MDPI[Link][4]

  • Genesis and development of DPPH method of antioxidant assay National Institutes of Health (NIH) / PMC[Link][2]

  • Scavenging of reactive oxygen species by phenolic compound-modified maghemite nanoparticles National Institutes of Health (NIH) / PMC[Link][6]

  • The Role of Chalcogen in the ROS Scavenging Mechanism of Model Phenyl Compounds MDPI[Link][1]

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Method

Application Notes and Protocols for the Scaled-Up Production of 5-methoxy-2-(1-phenylethyl)phenol

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the laboratory-scale synthesis and considerations for the scaled-up production of 5-methoxy-2-(1-phenylethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the laboratory-scale synthesis and considerations for the scaled-up production of 5-methoxy-2-(1-phenylethyl)phenol. While this specific molecule is not extensively described in publicly available literature, a robust synthetic strategy can be devised based on the well-established Friedel-Crafts alkylation of 4-methoxyphenol with styrene. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into process optimization, purification, and analytical characterization. Furthermore, safety protocols and scale-up challenges are addressed to provide a holistic guide for researchers and drug development professionals.

Introduction and Strategic Overview

5-methoxy-2-(1-phenylethyl)phenol belongs to the class of substituted phenolic compounds. The presence of a chiral center and the specific substitution pattern on the aromatic ring suggest its potential as a building block in medicinal chemistry or as a specialty chemical.[1] The ortho-phenylethyl group can introduce steric hindrance and specific conformational properties, which are often desirable in the design of biologically active molecules.[2]

The most logical and industrially scalable approach to the synthesis of the target molecule is the Friedel-Crafts alkylation of 4-methoxyphenol with styrene. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis, used in the production of numerous commodity and fine chemicals.[3][4] The reaction is typically catalyzed by an acid, with a range of options from traditional Lewis acids to more environmentally benign solid acid catalysts.[5][6]

This guide will focus on a laboratory-scale protocol that can be readily adapted for pilot-scale production. The core principles of reaction control, work-up, and purification are emphasized to ensure a high-purity final product.

Reaction Mechanism and Rationale

The synthesis of 5-methoxy-2-(1-phenylethyl)phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below:

G styrene Styrene carbocation 1-Phenylethyl Carbocation (Electrophile) styrene->carbocation Formation of stable secondary carbocation h_plus H+ (Acid Catalyst) h_plus->styrene Protonation intermediate Wheland Intermediate carbocation->intermediate methoxyphenol 4-Methoxyphenol (Nucleophile) methoxyphenol->carbocation Nucleophilic attack (ortho to -OH) product 5-methoxy-2-(1-phenylethyl)phenol intermediate->product Deprotonation catalyst_regen H+ Regeneration product->catalyst_regen

Caption: Proposed mechanism for the acid-catalyzed Friedel-Crafts alkylation of 4-methoxyphenol with styrene.

The hydroxyl (-OH) and methoxy (-OCH3) groups of 4-methoxyphenol are both activating and ortho-, para-directing. However, the hydroxyl group is a stronger activator. The bulky 1-phenylethyl carbocation will preferentially attack the less sterically hindered position ortho to the powerful hydroxyl directing group.

Detailed Experimental Protocol: Laboratory Scale (10g)

This protocol is designed for the synthesis of approximately 10 grams of 5-methoxy-2-(1-phenylethyl)phenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Methoxyphenol124.1412.4 g0.1>99%
Styrene104.1510.4 g0.1>99%
Formic Acid46.032.5 g-88%
Phosphoric Acid98.002.0 g-85%
Toluene92.14100 mL-Anhydrous
Sodium Bicarbonate84.01As needed-Saturated Sol.
Brine-As needed-Saturated Sol.
Anhydrous MgSO₄120.37As needed--
Hexanes-As needed-Reagent Grade
Ethyl Acetate88.11As needed-Reagent Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Reaction Procedure
  • Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Initial Charge: Charge the flask with 4-methoxyphenol (12.4 g), formic acid (2.5 g), and phosphoric acid (2.0 g) in toluene (50 mL).

  • Heating: Begin stirring and heat the mixture to 80°C.

  • Styrene Addition: Dissolve styrene (10.4 g) in toluene (50 mL) and add it to the dropping funnel. Add the styrene solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 80°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Cooling: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Neutralization: Add saturated sodium bicarbonate solution portion-wise until effervescence ceases.

  • Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a methoxy singlet around 3.8 ppm, a quartet for the benzylic proton, and a doublet for the methyl group.
¹³C NMR Characteristic peaks for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the phenylethyl group.
HPLC A single major peak indicating high purity.
Mass Spec A molecular ion peak corresponding to the mass of the product (C₁₅H₁₆O₂ = 228.29 g/mol ).

Scale-Up Considerations and Process Optimization

Scaling up the production of 5-methoxy-2-(1-phenylethyl)phenol from the lab to a pilot or industrial scale introduces several challenges that must be addressed.

Catalyst Selection

While the formic/phosphoric acid mixture is effective at the lab scale, for larger scales, the use of solid acid catalysts such as zeolites, activated clay, or sulfonic acid ion-exchange resins is highly recommended.[6][7][8]

  • Advantages of Solid Catalysts:

    • Reduced corrosivity to reactors.

    • Easier separation from the reaction mixture (filtration).

    • Potential for regeneration and reuse, improving process economics and reducing waste.

Heat Management

Friedel-Crafts alkylations are exothermic.[9] On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.

Reagent Addition and Mixing

The rate of styrene addition is a critical parameter. A slow and controlled addition helps to manage the heat generated and can minimize the formation of the di-alkylated byproduct. Efficient mixing is also crucial to ensure uniform temperature and concentration throughout the reactor.

Byproduct Formation

The primary potential byproduct is the di-alkylated phenol, 2,6-bis(1-phenylethyl)-5-methoxyphenol. The formation of this byproduct can be minimized by:

  • Using a molar excess of 4-methoxyphenol.

  • Controlling the reaction temperature.

  • Slow addition of styrene.

The workflow for scaling up can be visualized as follows:

G lab_scale Lab Scale Synthesis (g scale) process_dev Process Development & Optimization lab_scale->process_dev pilot_scale Pilot Scale Production (kg scale) process_dev->pilot_scale catalyst_screening Catalyst Screening (Solid Acids) process_dev->catalyst_screening kinetics Reaction Kinetics & Thermodynamics Study process_dev->kinetics purification_opt Purification Optimization (Crystallization/Distillation) process_dev->purification_opt industrial_scale Industrial Production (ton scale) pilot_scale->industrial_scale safety_review HAZOP & Safety Review pilot_scale->safety_review

Caption: Workflow for scaling up the production of 5-methoxy-2-(1-phenylethyl)phenol.

Safety and Handling

  • Phenols: Phenol and its derivatives are toxic and corrosive, causing severe skin burns and eye damage.[10][11] They can be absorbed through the skin. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber over nitrile), safety goggles, and a lab coat.[11][12]

  • Styrene: Styrene is a flammable liquid and its vapors can form explosive mixtures with air.[13] It is also an irritant. Handle away from ignition sources.

  • Acids: Formic and phosphoric acid are corrosive. Handle with care and appropriate PPE.

  • Spill and Waste: Have a spill kit readily available. All waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of 5-methoxy-2-(1-phenylethyl)phenol can be effectively achieved through the Friedel-Crafts alkylation of 4-methoxyphenol with styrene. The provided protocol offers a reliable starting point for laboratory-scale synthesis. For successful scale-up, careful consideration of catalyst selection, thermal management, and byproduct control is paramount. The adoption of solid acid catalysts presents a promising avenue for developing a more sustainable and economically viable manufacturing process.

References

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  • Smolecule. (2023, August 15). Buy 2-(1-Phenylethyl)phenol | 4237-44-9.
  • Pasad, D. M., & Luthria, D. L. (2013). Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 85(13), 6397-6403.
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  • ChemicalBook. (n.d.). 2-Methoxy-5-phenylphenol synthesis.
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  • Papakyriakou, A., Zografos, A., & Lithoxoidou, A. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1869-1910.
  • Ben-amor, A., et al. (2025, September 1).
  • Benchchem. (n.d.).
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.
  • ResearchGate. (n.d.). Alkylation of phenols with styrene. [Download Table].
  • University of California, Irvine. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • Google Patents. (n.d.). CN108689810A - To the synthetic method of methoxy ethyl phenol.
  • ResearchGate. (n.d.).

Sources

Application

Application Notes and Protocols: Crystallization of 5-methoxy-2-(1-phenylethyl)phenol

Introduction: The Critical Role of Crystallization in the Development of Phenolic Compounds The isolation and purification of active pharmaceutical ingredients (APIs) and fine chemicals are paramount in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in the Development of Phenolic Compounds

The isolation and purification of active pharmaceutical ingredients (APIs) and fine chemicals are paramount in drug development and materials science. Crystallization is a powerful and widely used technique for achieving high purity of solid compounds.[1][2] This application note provides a comprehensive guide to developing a robust crystallization process for 5-methoxy-2-(1-phenylethyl)phenol, a molecule with structural motifs common in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide emphasizes a systematic, first-principles approach to protocol development. The methodologies outlined are grounded in the established principles of crystallization for analogous phenolic and aromatic compounds.

The physical properties of a crystalline solid, such as its morphology, size, and polymorphic form, are dictated by the crystallization process. These properties, in turn, significantly influence downstream processes like filtration and drying, as well as the final product's bioavailability and stability.[3] Therefore, a well-designed crystallization protocol is not merely a purification step but a critical determinant of the final product's quality and performance.

This document will guide researchers through solvent selection, the application of various crystallization techniques—including cooling, anti-solvent, and vapor diffusion methods—and provide detailed protocols and troubleshooting advice to overcome common challenges such as oiling out and poor crystal formation.[4][5]

Foundational Principles: A First-Principles Approach

Developing a crystallization process for a novel compound like 5-methoxy-2-(1-phenylethyl)phenol requires a systematic approach based on fundamental principles of solubility and supersaturation.[6][7] Supersaturation is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[6][7]

Physicochemical Profile and Solvent Selection

The structure of 5-methoxy-2-(1-phenylethyl)phenol—containing a polar phenolic hydroxyl group, a moderately polar methoxy group, and nonpolar aromatic rings—suggests it will have intermediate polarity. This insight is the starting point for solvent selection. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][8]

Key Considerations for Solvent Selection:

  • Polarity Matching: Solvents with similar polarity to the solute tend to be good candidates.[9] Given the molecule's structure, solvents of intermediate polarity like alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are logical starting points.[9][10]

  • Boiling Point: A solvent with a boiling point below 100°C is often preferred for easy removal during drying.[9]

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations.[9]

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is less soluble) can be employed.[4][11]

Generating Supersaturation

Supersaturation can be achieved through several methods, each forming the basis of a distinct crystallization technique:[12][13]

  • Cooling: Dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to decrease solubility.[2][12]

  • Solvent Evaporation: Slowly removing the solvent from the solution, thereby increasing the solute concentration until it exceeds the solubility limit.[12]

  • Anti-solvent Addition: Introducing a miscible "anti-solvent" in which the solute is poorly soluble to a solution of the compound, reducing the overall solubility.[6][14]

  • Vapor Diffusion: A gentle method where the vapor of an anti-solvent slowly diffuses into a solution of the compound, gradually inducing crystallization.[12][15]

Experimental Protocols

The following protocols provide a starting point for developing a robust crystallization method for 5-methoxy-2-(1-phenylethyl)phenol. Researchers should be prepared to modify these protocols based on experimental observations.

Preliminary Solvent Screening

Objective: To identify suitable single and binary solvent systems for crystallization.

Methodology:

  • Place approximately 10-20 mg of 5-methoxy-2-(1-phenylethyl)phenol into several small vials.

  • To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. A good "good" solvent will dissolve the compound readily. A potential "anti-solvent" will show poor solubility.

  • For solvents in which the compound is soluble at room temperature, assess their potential for evaporative crystallization.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the vial gently to the solvent's boiling point. If the compound dissolves completely upon heating and precipitates upon cooling, it is a good candidate for cooling crystallization.[8]

  • For promising "good" solvents, test their compatibility with potential "anti-solvents" by adding the anti-solvent dropwise to a concentrated solution of the compound in the "good" solvent to see if a precipitate forms.

Protocol 1: Cooling Crystallization

This is often the most straightforward method for compounds with a significant difference in solubility at high and low temperatures.[2]

Methodology:

  • In an Erlenmeyer flask, add a measured amount of 5-methoxy-2-(1-phenylethyl)phenol.

  • Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • Add a slight excess of solvent (approximately 5-10% of the total volume) to prevent premature crystallization.[16]

  • Cover the flask and allow it to cool slowly to room temperature. A slow cooling rate generally produces larger, purer crystals.[7][17]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent, even at low temperatures.[6][14]

Methodology:

  • Dissolve the 5-methoxy-2-(1-phenylethyl)phenol in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., water or heptane) dropwise with constant stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of nucleation.

  • If the solution becomes overly cloudy or an oil forms, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Collect the crystals by vacuum filtration, wash with a mixture of the "good" and "anti-solvent," and dry.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle technique that is particularly effective for growing high-quality single crystals, especially when only small amounts of material are available.[12][15]

Methodology:

  • Prepare a concentrated solution of 5-methoxy-2-(1-phenylethyl)phenol in a suitable "good" solvent (e.g., toluene) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a volume of a volatile "anti-solvent" (e.g., heptane) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.[15]

  • Seal the larger container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[12]

  • Monitor the inner vial over several days to weeks for crystal formation.

Visualization of Crystallization Workflow

General Workflow for Crystallization Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate crystallization technique.

Crystallization_Workflow Start Start: Crude 5-methoxy-2-(1-phenylethyl)phenol Screening Solvent Screening Start->Screening SolubleHot Soluble in Hot Solvent, Insoluble in Cold? Screening->SolubleHot SolubleRT Soluble at Room Temp? SolubleHot->SolubleRT  No Cooling Cooling Crystallization SolubleHot->Cooling  Yes Evaporation Slow Evaporation SolubleRT->Evaporation  No FindAntiSolvent Find Miscible Anti-Solvent SolubleRT->FindAntiSolvent  Yes End Pure Crystals Cooling->End AntiSolvent Anti-Solvent Crystallization AntiSolvent->End Vapor Vapor Diffusion Vapor->End Evaporation->End FindAntiSolvent->AntiSolvent FindAntiSolvent->Vapor

Caption: Decision workflow for selecting a crystallization method.

Data Presentation and Troubleshooting

Table of Experimental Parameters

The table below summarizes key parameters and their expected impact on the crystallization of 5-methoxy-2-(1-phenylethyl)phenol. This should be used as a guide for optimization.

ParameterCooling CrystallizationAnti-Solvent AdditionVapor Diffusion
Primary Control Variable TemperatureSolvent CompositionSolvent Composition
Rate of Supersaturation Controlled by cooling rateControlled by addition rate of anti-solventVery slow, controlled by vapor pressure
Typical Crystal Size Small to mediumSmall to mediumMedium to large
Key to Success Slow, controlled cooling[7]Slow addition of anti-solvent to avoid oiling out[4]Proper choice of solvent/anti-solvent volatility
Potential Solvents Isopropanol, Ethanol, TolueneAcetone/Water, Acetone/HeptaneToluene/Heptane, THF/Cyclohexane[13]
Troubleshooting Common Crystallization Problems
IssuePossible CausesSolutions
No Crystals Form - Insufficient supersaturation- Solution is not concentrated enough[4]- Compound is too soluble in the chosen solvent[4]- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Induce nucleation by scratching the inside of the flask or adding a seed crystal.[16]
"Oiling Out" - Compound's melting point is lower than the solution temperature at supersaturation[4]- Solution is cooled too quickly[4]- High concentration of impurities- Re-heat to dissolve the oil, add more solvent, and cool slowly.[5]- Try a different solvent or solvent system.- Further purify the crude material before crystallization.
Rapid Crystal Formation - Solution is too concentrated- Cooling is too fast- Re-heat to dissolve, add more solvent, and cool more slowly.[16]- Insulate the flask to slow down the cooling process.
Low Yield - Too much solvent was used[16]- Incomplete crystallization- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently to maximize precipitation.

Conclusion

The successful crystallization of 5-methoxy-2-(1-phenylethyl)phenol is an achievable goal through a systematic and logical approach. By carefully selecting solvents based on the compound's structural characteristics and methodically exploring techniques such as cooling, anti-solvent addition, and vapor diffusion, researchers can develop a robust and reproducible protocol. This application note serves as a comprehensive guide, providing both the theoretical framework and practical steps necessary to obtain high-purity crystalline material, a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Benchchem. (n.d.). Optimization of Crystallization Conditions for Novel Organic Compounds. Technical Support Center.
  • Unknown. (n.d.). Crystallization of small molecules.
  • Male, L., & Prior, T. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1862. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • Spingler, B., et al. (n.d.). Guide for crystallization.
  • Singh, R., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246–3257. [Link]

  • Paraskeva, C. A., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate.
  • Kato, T., et al. (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. Scientific Reports, 12(1), 3462. [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX.
  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. (2017). Google Patents.
  • Faria, R. P. V., et al. (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(1), 278–287. [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros.
  • Kumar, D., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of Materials Science, 57(39), 18649–18683. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Zhang, T., et al. (2014). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization.
  • Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. Journal of the Science of Food and Agriculture, 93(3), 590–597. [Link]

  • Lin, Y., et al. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • Armstrong Chemtec Group. (n.d.). BENEFITS OF CONTINUOUS COOLING CRYSTALLIZATION.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Shtrahman, E., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 15(6), 689. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-(1-phenylethyl)phenol

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on the aralkylation of 3-methoxyphenol with styrene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on the aralkylation of 3-methoxyphenol with styrene.

The Friedel-Crafts alkylation of phenols is a cornerstone reaction in organic synthesis. However, achieving high regioselectivity with meta-substituted phenols like 3-methoxyphenol is notoriously challenging . This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you eliminate byproducts and maximize the yield of your target active pharmaceutical intermediate (API).

Mechanistic Pathway & Reaction Network

To troubleshoot effectively, you must first understand the competing pathways in your reactor. The acid-catalyzed reaction between 3-methoxyphenol and styrene generates a 1-phenylethyl carbocation, which can attack multiple nucleophilic sites on the phenol ring .

G SM 3-Methoxyphenol + Styrene Cat Acid Catalyst (H+) Generates 1-Phenylethyl Cation SM->Cat Side4 Polystyrene (Styrene Polymerization) SM->Side4 High Temp / Rapid Addition Target 5-Methoxy-2-(1-phenylethyl)phenol (C6-Alkylation / Target) Cat->Target Ortho to OH, Para to OMe (Sterically Favored) Side1 3-Methoxy-4-(1-phenylethyl)phenol (C4-Alkylation) Cat->Side1 Para to OH, Ortho to OMe (Sterically Hindered) Side2 O-Alkylated Ether (Kinetic Product) Cat->Side2 Low Temp / Weak Acid Side3 Dialkylated Phenols (Over-alkylation) Target->Side3 Excess Styrene Side1->Side3 Excess Styrene

Reaction pathways and side reactions in the Friedel-Crafts alkylation of 3-methoxyphenol.

Troubleshooting Guide & FAQs

Q1: My yield of 5-methoxy-2-(1-phenylethyl)phenol is low, and NMR shows a large amount of the 4-alkylated isomer. How do I improve regioselectivity? Causality & Solution: The electrophilic aromatic substitution of 3-methoxyphenol is governed by the competing directing effects of the -OH and -OCH₃ groups. Attack at C6 (yielding your target) is ortho to -OH and para to -OCH₃. Attack at C4 is para to -OH and ortho to -OCH₃. Because the methoxy group is bulkier than the hydroxyl group, the C6 position is sterically less hindered. To maximize C6 selectivity, lower the reaction temperature (e.g., 85 °C instead of 110 °C) to favor the sterically less hindered product. Furthermore, switching from homogeneous acids (like p-TsOH) to bulky solid acid catalysts (like Amberlyst-15 or activated clay) amplifies steric differentiation, driving the bulky carbocation exclusively to the C6 position .

Q2: I am observing significant dialkylation (e.g., 2,4-bis(1-phenylethyl)-5-methoxyphenol). How can I suppress this? Causality & Solution: Alkyl groups are electron-donating. Once the first 1-phenylethyl group attaches to the ring, the resulting mono-alkylated product becomes more nucleophilic than the starting 3-methoxyphenol, making it highly susceptible to over-alkylation . To prevent this, you must manipulate the collision probability. Maintain a high stoichiometric ratio of 3-methoxyphenol to styrene (typically 3:1 to 5:1). The excess 3-methoxyphenol acts as both reactant and solvent, ensuring the carbocation almost always encounters an unreacted phenol molecule. The excess starting material is easily recovered via vacuum distillation during workup.

Q3: There is a sticky, insoluble residue fouling my reactor. What is it and how do I prevent it? Causality & Solution: This residue is polystyrene, formed via the cationic polymerization of styrene under acidic conditions. To mitigate this, never add the acid catalyst to neat styrene . Instead, dissolve the catalyst in the 3-methoxyphenol, heat to the target temperature, and add the styrene dropwise over 4 to 6 hours. This keeps the steady-state concentration of unreacted styrene in the reactor extremely low, favoring the cross-reaction (alkylation) over self-polymerization.

Q4: LC-MS shows a major peak with the correct mass, but NMR indicates it's an ether. What happened? Causality & Solution: You are observing O-alkylation (formation of 1-methoxy-3-(1-phenylethoxy)benzene). O-alkylation is a kinetic process that occurs rapidly at lower temperatures. Fortunately, this is reversible. Under strongly acidic conditions and elevated temperatures (>80 °C), the ether undergoes an acid-catalyzed reversion to the carbocation and subsequent C-alkylation to form the more stable thermodynamic phenol product. Ensure your reaction includes a "maturation phase" (holding at temperature after addition is complete) to drive this rearrangement to completion.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution.

Catalyst SystemTemp (°C)Phenol:Styrene RatioAddition Time (h)Target Yield (%)Dialkylation (%)Polymerization
p-TsOH (Homogeneous)1101:11.04225High
p-TsOH (Homogeneous)853:14.06812Low
Amberlyst-15 (Solid)855:14.085< 5None
Activated Clay (Solid)855:16.088 < 2 None

Self-Validating Experimental Protocol

This protocol utilizes activated clay to maximize regioselectivity and simplify downstream processing .

Step 1: Reactor Preparation Charge a dry, nitrogen-flushed 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel with 3-methoxyphenol (5.0 equiv, 620.7 g). Add activated clay (10 wt% relative to the planned styrene mass).

Step 2: Thermal Equilibration Heat the mixture to 85 °C under continuous mechanical stirring. Do not exceed 95 °C, as higher temperatures degrade regioselectivity and promote side reactions.

Step 3: Controlled Aralkylation Load styrene (1.0 equiv, 104.15 g) into the addition funnel. Add the styrene dropwise over a strict 6-hour period. Causality Check: The slow addition rate is critical. If the temperature spikes or viscosity increases abruptly, pause the addition; this indicates a buildup of unreacted styrene leading to polymerization.

Step 4: Maturation and In-Process Control (IPC) After the addition is complete, maintain the temperature at 85 °C for an additional 2 hours. Self-Validation System: Pull a 1 mL aliquot, filter, and analyze via LC-MS or rapid NMR. If the O-alkylated ether intermediate is still present, the system has not reached thermodynamic equilibrium. Continue heating until the ether signal completely disappears, confirming full rearrangement to the C-alkylated product.

Step 5: Catalyst Recovery and Purification Cool the mixture to 40 °C and filter out the solid acid catalyst through a Celite pad. Wash the filter cake with a small volume of toluene. Transfer the filtrate to a vacuum distillation setup. Distill off the excess 3-methoxyphenol (b.p. 244 °C at atm, significantly lower under vacuum) for recycling in the next batch. The remaining heavy fraction contains the highly pure target 5-methoxy-2-(1-phenylethyl)phenol, which can be further polished via crystallization from a heptane/ethyl acetate gradient.

References

  • Title: Rhenium-Catalyzed Regioselective Alkylation of Phenols Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Troubleshooting Impurities in 5-Methoxy-2-(1-phenylethyl)phenol Synthesis

Welcome to the technical support center for the synthesis of 5-methoxy-2-(1-phenylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methoxy-2-(1-phenylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common impurities encountered during this important Friedel-Crafts alkylation reaction. By understanding the underlying mechanisms of impurity formation, you can effectively optimize your reaction conditions to achieve higher purity and yield.

The synthesis of 5-methoxy-2-(1-phenylethyl)phenol, a valuable intermediate, is typically achieved by the acid-catalyzed alkylation of 4-methoxyphenol with styrene. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions that can complicate purification and compromise the quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize 5-methoxy-2-(1-phenylethyl)phenol?

The most prevalent method is the Friedel-Crafts alkylation of 4-methoxyphenol with styrene, using a Brønsted or Lewis acid catalyst. The acid protonates styrene to form a stable secondary carbocation, which is then attacked by the electron-rich 4-methoxyphenol ring.[1][2][3]

Q2: Why is regioselectivity a concern in this reaction?

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the starting phenol are both activating, ortho-para directing groups. The alkylation should ideally occur at the position ortho to the hydroxyl group due to its stronger activating effect and steric hindrance from the methoxy group. However, variations in catalysts and conditions can lead to the formation of other isomers.[4][5]

Q3: What are the primary types of impurities I should expect?

Common impurities include:

  • Dialkylated products: Where a second phenylethyl group is added to the phenol ring.

  • Isomeric products: Alkylation occurring at different positions on the phenol ring.

  • Polystyrene: Acid-catalyzed polymerization of the styrene starting material.[6][7][8]

  • Unreacted starting materials: Residual 4-methoxyphenol and styrene.

Troubleshooting Guide: Impurity-Specific Issues

This section addresses specific impurity problems in a question-and-answer format, providing insights into their formation and actionable solutions.

Problem 1: High Levels of Dialkylated Impurity Detected

Q: My analysis (HPLC/GC-MS) shows a significant peak corresponding to a di-substituted product. What causes this and how can I prevent it?

A: Cause & Mechanism

The formation of a dialkylated product, such as 2,6-bis(1-phenylethyl)-4-methoxyphenol, occurs because the initial product, 5-methoxy-2-(1-phenylethyl)phenol, is itself an activated aromatic ring. The newly added alkyl group is electron-donating, making the product potentially more reactive than the starting 4-methoxyphenol.[9][10] This leads to a second electrophilic substitution reaction.

Caption: Formation pathway of the dialkylated impurity.

Solutions & Mitigation Strategies

The key to preventing overalkylation is to manipulate the relative concentrations and reactivity of the species in the reaction.

StrategyRationaleRecommended Action
Adjust Stoichiometry Using an excess of the phenol starting material makes it statistically more likely that the electrophile (styrene carbocation) will encounter and react with a molecule of 4-methoxyphenol rather than the already-alkylated product.[2]Increase the molar ratio of 4-methoxyphenol to styrene. Start with a 2:1 or 3:1 ratio and optimize as needed.
Control Reagent Addition Adding the alkylating agent (styrene) slowly keeps its instantaneous concentration low. This minimizes the chance for the desired product to react with it before all the starting phenol is consumed.Add styrene dropwise to the mixture of 4-methoxyphenol and catalyst over several hours.
Lower Reaction Temperature Lower temperatures decrease the overall reaction rate, including the rate of the second alkylation. This can provide better control over the reaction selectivity.[8][9]Run the reaction at a lower temperature (e.g., 0-25 °C) and monitor the progress by TLC or HPLC.
Problem 2: Presence of Isomeric Impurities

Q: I'm observing multiple product isomers. How can I improve the regioselectivity to favor the desired 2-alkylation?

A: Cause & Mechanism

While the hydroxyl group strongly directs ortho, some alkylation can still occur at the other ortho position (relative to the methoxy group) or the para position (which is blocked in this case). The choice of catalyst and solvent can significantly influence the regioselectivity by altering the steric environment and the nature of the electrophilic intermediate.[4][11] Certain catalysts may favor thermodynamic over kinetic products, leading to different isomer ratios.[9]

Solutions & Mitigation Strategies

Improving regioselectivity often involves selecting a catalyst system that enhances steric hindrance around undesired positions or operates under kinetic control.

G Troubleshooting Poor Regioselectivity Cause1 Non-selective Catalyst Troubleshooting->Cause1 Cause2 High Temperature (Thermodynamic Control) Troubleshooting->Cause2 Solution1 Use Bulky or Shape-Selective Catalyst (e.g., Zeolite) Cause1->Solution1 Solution3 Experiment with Different Lewis/Brønsted Acids Cause1->Solution3 Solution2 Lower Reaction Temperature Cause2->Solution2

Caption: Troubleshooting workflow for poor regioselectivity.

StrategyRationaleRecommended Action
Catalyst Selection Bulky Lewis acids or solid acid catalysts like zeolites can create a sterically hindered environment that favors substitution at the less-hindered ortho position.[2][12]Screen different catalysts. Consider solid acids like Amberlyst-15 or specific zeolites. For Lewis acids, milder options like FeCl₃ or ZnCl₂ might offer better control than AlCl₃.[2][13]
Solvent Effects The polarity of the solvent can influence the stability of the transition state for ortho vs. other types of substitution.Experiment with less polar solvents which may enhance selectivity.
Temperature Control As mentioned, lower temperatures favor the kinetically controlled product, which is often the desired ortho-isomer in this type of reaction.[9]Maintain strict temperature control throughout the reaction, preferably at or below room temperature.
Problem 3: Significant Polymerization of Styrene

Q: My reaction mixture is becoming viscous, and I'm getting a lot of sticky, insoluble material. What is causing this?

A: Cause & Mechanism

The acid catalyst used to generate the carbocation for the Friedel-Crafts reaction can also initiate the cationic polymerization of styrene.[7][8] Instead of being attacked by the phenol, the styrene carbocation can attack another styrene monomer, starting a chain reaction that produces polystyrene. This is especially problematic at higher temperatures and high local concentrations of styrene.[6][14]

Solutions & Mitigation Strategies

Preventing polymerization involves minimizing the opportunity for styrene monomers to react with each other.

StrategyRationaleRecommended Action
Slow Addition of Styrene This is the most effective method. By keeping the concentration of free styrene low at all times, the probability of it reacting with the abundant phenol is much higher than with another styrene molecule.Use a syringe pump for a slow, controlled addition of styrene to the reaction mixture.
Use Excess Phenol A high concentration of the nucleophile (4-methoxyphenol) ensures that the generated carbocation is quickly "trapped" before it can initiate polymerization.Employ a significant molar excess (e.g., 3:1 or greater) of 4-methoxyphenol to styrene.
Optimize Catalyst Loading Using too much catalyst can lead to an excessively high concentration of carbocations, increasing the likelihood of polymerization.Use the minimum effective amount of catalyst. Perform catalyst loading studies to find the optimal concentration.

Analytical & Purification Protocols

Protocol 1: HPLC Analysis of Reaction Mixture

This protocol is for monitoring reaction progress and quantifying the product and major impurities.

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. Vortex thoroughly. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

      • Start at 40% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to 40% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.[15]

    • Injection Volume: 10 µL.

  • Analysis: Identify peaks based on the retention times of pure standards (4-methoxyphenol, styrene, and the desired product if available). The dialkylated product will typically have a longer retention time than the mono-alkylated product. Polystyrene may not elute or may appear as a broad, unresolved peak.

Protocol 2: Purification by Column Chromatography

This protocol is for isolating the desired product from impurities and unreacted starting materials.

  • Work-up: After the reaction is complete, quench the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oil.

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system. A typical starting point is 95:5 hexane:ethyl acetate.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting with the non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate). The less polar styrene and dialkylated product will elute first. Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute the desired mono-alkylated product. The more polar 4-methoxyphenol will elute last.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Buzanowski, W. Z., et al. (1992). Spontaneous polymerization of styrene in the presence of acid: further confirmation of the Mayo mechanism. Polymer International, 27(3), 241-247. Available at: [Link]

  • Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. (2015). Oriental Journal of Chemistry. Available at: [Link]

  • Khuong, K. S., Jones, W. D., & Houk, K. N. (2005). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. Journal of the American Chemical Society, 127(4), 1261-1277. Available at: [Link]

  • Sato, T., et al. (2002). Regioselectivity of phenol alkylation in supercritical water. Green Chemistry, 4(4), 347-350. Available at: [Link]

  • Kuninobu, Y., et al. (2009). Rhenium-Catalyzed Regioselective Alkylation of Phenols. Journal of the American Chemical Society, 131(29), 9918-9919. Available at: [Link]

  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available at: [Link]

  • Sato, T., et al. (2002). Regioselectivity of phenol alkylation in supercritical water. RSC Publishing. Available at: [Link]

  • Reaction mechanism for styrene (ST) polymerization. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Cationic Polymerization. University of Southern Mississippi. Available at: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available at: [Link]

  • Friedel-Crafts Alkylation. Chem-Station Int. Ed. Available at: [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

  • 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions. Neliti. Available at: [Link]

  • Analysis of phenols and oxidation intermediates in coking wastewater by hplc. ResearchGate. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC - NIH. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Chromatography Online. Available at: [Link]

  • Sakamoto, T., Hosoda, I., & Kikugawa, Y. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]

  • 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL. Chemical Substance Information. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of 5-methoxy-2-(1-phenylethyl)phenol during storage

Introduction Welcome to the technical support guide for 5-methoxy-2-(1-phenylethyl)phenol. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-methoxy-2-(1-phenylethyl)phenol. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and storage of this compound: oxidative degradation. As a substituted phenol, 5-methoxy-2-(1-phenylethyl)phenol is susceptible to oxidation, which can lead to discoloration, impurity formation, and a subsequent loss of chemical integrity and biological activity. This guide provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: Why is my solid sample of 5-methoxy-2-(1-phenylethyl)phenol turning yellow or brown over time?

A1: The discoloration is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which forms colored quinone-like species.[1][2] This process is often accelerated by exposure to oxygen, light, and trace metal impurities.[3][4]

Q2: What is the single most important factor in preventing oxidation during storage?

A2: Minimizing exposure to atmospheric oxygen is critical. Oxygen is a primary reactant in the degradation pathway of phenols.[4] Storing the compound under an inert atmosphere (like nitrogen or argon) is the most effective preventative measure.

Q3: Is it better to store the compound as a solid or in a solution?

A3: For long-term storage, the solid form is inherently more stable. In solution, molecular mobility is higher, increasing the frequency of interactions with potential oxidants. If you must store solutions, they should be prepared fresh, used quickly, and stored under stringent conditions (see protocols below).[4]

Q4: What is the ideal temperature for storing 5-methoxy-2-(1-phenylethyl)phenol?

A4: Cool temperatures are essential. For long-term storage of the solid compound, refrigeration (2-8°C) is recommended.[5][6] For stock solutions, freezing (≤ -20°C) is preferable, provided the solvent system does not cause the compound to precipitate. Lower temperatures significantly slow the rate of chemical degradation.[4]

Q5: Can I use any solvent to prepare a stock solution?

A5: Choose your solvent carefully. While solubility is a key factor, the solvent's purity is paramount. Peroxide-free ethers and deoxygenated aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices. Always use high-purity, anhydrous-grade solvents.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter. The logical flow for troubleshooting is outlined in the diagram below.

G start Problem Observed: Sample Degradation issue What is the primary symptom? start->issue discolor Discoloration (Yellow/Brown) issue->discolor Visual purity Decreased Purity (via HPLC/LC-MS) issue->purity Analytical inconsistent Inconsistent Experimental Results issue->inconsistent Functional cause_discolor Primary Cause: Oxidation to Quinones discolor->cause_discolor cause_purity Primary Cause: Oxidative & Other Degradation Pathways purity->cause_purity cause_inconsistent Primary Cause: Variable Active Compound Concentration inconsistent->cause_inconsistent solution_discolor Action: 1. Purge container with N2/Ar. 2. Store in amber vial in dark. 3. Reduce storage temperature. cause_discolor->solution_discolor solution_purity Action: 1. Implement all actions for discoloration. 2. Check for catalytic metals (use chelator). 3. Re-purify material if necessary. cause_purity->solution_purity solution_inconsistent Action: 1. Prepare solutions fresh before each use. 2. Quantify concentration via HPLC immediately prior to use. 3. Verify stability in experimental buffer/media. cause_inconsistent->solution_inconsistent

Caption: Troubleshooting logic for degradation of 5-methoxy-2-(1-phenylethyl)phenol.

Observed Issue Potential Cause(s) Recommended Solutions & Actions
Discoloration of Solid or Solution (Yellowing, Browning) Oxidation of the phenolic hydroxyl group to form colored quinone-type species.[2][4] This is accelerated by oxygen, UV/visible light, elevated temperatures, and high pH.[3]Immediate Action: Transfer the compound to a clean, amber glass vial. Purge the headspace with an inert gas (N₂ or Ar) before sealing tightly. Store in a dark, refrigerated (2-8°C) location. Long-Term Prevention: Follow the Optimal Long-Term Storage Protocol (Protocol 1) detailed below.
Appearance of New Peaks or Loss of Parent Peak in HPLC/LC-MS Analysis Chemical degradation due to oxidation or other pathways. Contamination of the storage container or solvent may introduce catalysts (e.g., metal ions).Root Cause Analysis: Review the complete handling and storage history. Was the compound exposed to air? Was it stored in a clear vial? Were the solvents used for analysis pure and free of peroxides? Corrective Action: Implement Protocol 1 for solid storage and Protocol 2 for solutions. Consider adding a chelating agent like EDTA (0.1-1 mM) to solutions to sequester catalytic metal ions.[4]
Inconsistent or Diminished Potency in Biological Assays The concentration of the active parent compound has decreased due to degradation, leading to variability in experimental outcomes.Best Practice: Always prepare working solutions fresh from a properly stored solid stock for each experiment.[4] If a solution must be used over a short period, quantify its concentration by HPLC with a fresh calibration curve immediately before use to ensure accurate dosing.
Core Principles: The Science of Preventing Phenol Oxidation

Understanding the mechanism of degradation is key to preventing it. The phenolic hydroxyl (-OH) group is an electron-donating group, making the aromatic ring susceptible to oxidation.

The process typically involves the following steps:

  • Initiation: Factors like light, heat, or transition metal ions can trigger the formation of a phenoxy radical by abstracting the hydrogen atom from the hydroxyl group.[7][8]

  • Propagation: This highly reactive radical can then react with molecular oxygen or other molecules, leading to a cascade of reactions.

  • Formation of Quinones: The ultimate products are often ortho- or para-quinones, which are conjugated and typically colored, explaining the yellow/brown appearance of degraded samples.[1][2][9]

G cluster_initiators Initiators / Catalysts cluster_inhibitors Inhibitors Phenol Phenolic Compound Radical Phenoxy Radical Phenol->Radical H• abstraction Quinone Quinone (Colored) Radical->Quinone + O₂ - H₂O O2 Oxygen (O₂) Light Light (hν) Metal Metal Ions (Fe³⁺, Cu²⁺) InertGas Inert Gas (N₂, Ar) InertGas->O2 Displaces Antioxidant Antioxidants (e.g., BHT) Antioxidant->Radical Quenches Chelator Chelators (e.g., EDTA) Chelator->Metal Sequesters

Caption: Simplified mechanism of phenol oxidation and points of intervention.

Our prevention strategy is therefore based on controlling these factors:

Factor Impact on Stability Control Strategy
Atmosphere Oxygen is a direct reactant in the oxidation cascade.[4]Store under an inert atmosphere (Nitrogen or Argon) to displace oxygen.
Light UV and visible light provide the activation energy for radical formation (photodegradation).[4]Store in amber, light-blocking containers and keep in a dark location (e.g., inside a cabinet or box).
Temperature Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation.[10]Store at reduced temperatures (refrigerated or frozen) to slow reaction kinetics.[5][6]
Catalysts Trace amounts of transition metal ions (e.g., from spatulas, glassware, or impurities) can catalytically accelerate oxidation.[3]Use high-purity glassware. For solutions, consider adding a chelating agent like EDTA.
Experimental Protocols for Optimal Stability
Protocol 1: Optimal Long-Term Storage of Solid 5-methoxy-2-(1-phenylethyl)phenol

Objective: To provide a robust procedure for storing the solid compound to maximize its shelf-life.

Materials:

  • 5-methoxy-2-(1-phenylethyl)phenol solid

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (Nitrogen or Argon) with a gentle delivery system (e.g., a tube or needle)

  • Parafilm or other sealing film

  • Labeling materials

  • Refrigerator (2-8°C) located in a secure, low-traffic area

Methodology:

  • Vial Preparation: Ensure the amber glass vial is scrupulously clean and dry. Any residual moisture or contaminants can compromise stability.

  • Aliquot Material: If you have a large batch, aliquot the amount needed for several months into smaller vials. This avoids repeated opening and closing of the main stock container, which introduces fresh oxygen and moisture with each use.

  • Inert Gas Purge: Place the required amount of solid into the vial. Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 30-60 seconds. The goal is to displace the air (and thus, oxygen) from above the solid.

  • Secure Sealing: Immediately after purging, tightly screw on the PTFE-lined cap. The PTFE liner provides a superior chemical-resistant seal.

  • External Seal: For added protection, wrap the cap-vial interface with Parafilm. This helps prevent gas exchange and moisture ingress over time.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at 2-8°C under N₂").

  • Storage: Place the sealed vial in a refrigerator (2-8°C) and protect it from light.[5][6]

Protocol 2: Preparation and Storage of Stabilized Stock Solutions

Objective: To prepare a stock solution and store it under conditions that minimize degradation for short- to medium-term use.

Materials:

  • Properly stored solid 5-methoxy-2-(1-phenylethyl)phenol (from Protocol 1)

  • High-purity, anhydrous-grade solvent (e.g., DMSO, DMF). Crucially, ensure ethers are certified peroxide-free.

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source

  • Optional: Antioxidant (e.g., BHT) or Chelating Agent (e.g., EDTA)

  • Freezer (≤ -20°C)

Methodology:

  • Solvent Preparation: Use a fresh, unopened bottle of high-purity solvent if possible. Before use, deoxygenate the solvent by bubbling inert gas through it for 15-20 minutes.

  • Solution Preparation: In a clean vial, dissolve the 5-methoxy-2-(1-phenylethyl)phenol in the deoxygenated solvent to the desired concentration. Perform this under a gentle stream of inert gas if possible to maintain an inert environment.

  • (Optional) Addition of Stabilizers:

    • For Radical Scavenging: Consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to a final concentration of 0.01-0.1%.

    • For Metal Chelation: If metal contamination is a concern, add EDTA to a final concentration of 0.1-1 mM.

  • Aliquoting: Dispense the stock solution into single-use aliquots in separate amber vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and air exposure.

  • Inert Gas Purge & Sealing: As with the solid, purge the headspace of each aliquot vial with inert gas before sealing tightly with a PTFE-lined cap and wrapping with Parafilm.

  • Labeling: Label each aliquot clearly with the compound name, concentration, solvent, date, and storage conditions.

  • Storage: Store the aliquots in a freezer at ≤ -20°C, protected from light.

Analytical Monitoring for Stability Assessment

Regularly verifying the purity of your compound is the only way to be certain of its integrity.

Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To quantify the concentration of 5-methoxy-2-(1-phenylethyl)phenol and detect the presence of degradation products. Oxidized impurities will often have different retention times and may be visible at different UV wavelengths.

  • Sample HPLC-UV Method (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the compound's chromophore (e.g., 270-280 nm).

    • Procedure: A stability study involves analyzing samples stored under various conditions at defined time points (e.g., T=0, 1 week, 1 month, 3 months) and comparing the peak area of the parent compound to the initial measurement. The appearance of new peaks is a direct sign of degradation.[4]

References
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). Google.
  • Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishnan, V. (2015). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Journal of Environmental Science and Health, Part A, 50(13), 1361–1371.
  • Metabolic pathways for the biodegradation of phenol. (n.d.). Semantic Scholar.
  • Agarry, S. E., & Solomon, B. O. (2007).
  • Rajashekar, C. (2023). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences, 14, 15-28.
  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. (2025). Applied and Environmental Microbiology.
  • Antioxidant Capacity of Phenolic Compounds in Foods, Plants and Related By-Products. (n.d.). MDPI.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • Probing Antioxidant-Related Properties for Phenolic Compounds. (2024). The Journal of Physical Chemistry A.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf.
  • Determination of catalytic oxidation products of phenol by RP-HPLC. (n.d.). ResearchGate.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). EPA.
  • Indirect electroanalytical detection of phenols. (2015). Semantic Scholar.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (n.d.). PMC.
  • Phenol. (2026). Massive Bio.
  • Phenol 90%. (n.d.). Chemius.
  • How to transport and store phenol. (n.d.). Google Patents.
  • Phenol: Properties and Handling Guidelines. (n.d.). Scribd.
  • Improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. (n.d.). Benchchem.
  • Oxidation of mono-phenols to para-benzoquinones: a comparative study. (n.d.). SciELO.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 5-methoxy-2-(1-phenylethyl)phenol

Welcome to the technical support center for 5-methoxy-2-(1-phenylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methoxy-2-(1-phenylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our approach is to empower you with the scientific rationale behind each strategy, ensuring a robust and reproducible experimental design.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of 5-methoxy-2-(1-phenylethyl)phenol. While experimental data for this specific molecule is not extensively available, we can estimate its properties based on its structure and data from related phenolic compounds.

Structure: 5-methoxy-2-(1-phenylethyl)phenol consists of a phenol core substituted with a methoxy group and a phenylethyl group. The phenolic hydroxyl group is the primary determinant of its acidic nature and potential for pH-dependent solubility. The bulky, non-polar phenylethyl group and the methoxy group contribute to its lipophilicity.

PropertyEstimated Value/RangeScientific Rationale & Key Considerations
pKa 9.5 - 10.5The pKa of phenol is approximately 9.98. The methoxy group, being electron-donating, can slightly increase the pKa (decrease acidity)[1]. The phenylethyl group is weakly electron-donating, which would also slightly increase the pKa. The exact value is influenced by the position of the substituents. For instance, the pKa of m-methoxyphenol is 9.65, while p-methoxyphenol has a pKa of 10.21[1].
logP 3.5 - 4.5The logarithm of the octanol-water partition coefficient (logP) is a measure of lipophilicity. Phenol has a logP of 1.48[2]. The addition of a large, non-polar phenylethyl group and a methoxy group will significantly increase the logP, indicating poor aqueous solubility and a preference for non-polar environments. A higher logP value is generally associated with lower aqueous solubility[3].
Aqueous Solubility PoorBased on the estimated high logP value, the aqueous solubility of 5-methoxy-2-(1-phenylethyl)phenol is expected to be low. The large hydrocarbon content from the phenylethyl and methoxy groups outweighs the hydrogen bonding capability of the single hydroxyl group[4].

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 5-methoxy-2-(1-phenylethyl)phenol is not dissolving in my aqueous buffer. What is the first step I should take?

A1: Initial Troubleshooting: pH Adjustment

The primary reason for the poor aqueous solubility of 5-methoxy-2-(1-phenylethyl)phenol is its phenolic nature and high lipophilicity. The first and most direct approach to improve its solubility in aqueous media is to adjust the pH.

Scientific Rationale:

5-methoxy-2-(1-phenylethyl)phenol is a weak acid. At a pH below its pKa, the molecule will be predominantly in its neutral, protonated form, which is less soluble in water. By increasing the pH of the solution to a value above its pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion.

Experimental Protocol: pH-Based Solubilization

  • Prepare a stock solution of a strong base: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically suitable.

  • Dispense the compound: Weigh the desired amount of 5-methoxy-2-(1-phenylethyl)phenol into your experimental vessel.

  • Add your aqueous buffer: Add the desired volume of your buffer. You will likely observe a suspension or undissolved solid.

  • Titrate with base: While stirring, add the base solution dropwise.

  • Monitor for dissolution: Continue adding the base until the compound fully dissolves.

  • Measure the final pH: Once dissolved, measure the pH of the solution. This will be the minimum pH required to maintain the compound in solution at that concentration.

dot

Caption: pH-dependent ionization and solubility of a phenolic compound.

Q2: I have adjusted the pH, but the solubility is still not sufficient for my desired concentration. What are my next options?

A2: Advanced Troubleshooting: Co-solvents and Surfactants

If pH adjustment alone is insufficient, the use of co-solvents or surfactants can further enhance the solubility of your compound.

Scientific Rationale:

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This reduction in polarity makes the environment more favorable for a lipophilic compound like 5-methoxy-2-(1-phenylethyl)phenol to dissolve.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively increasing its apparent solubility in the bulk aqueous phase.

Commonly Used Co-solvents and Surfactants:

AgentTypeTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Co-solvent1-10% (v/v)A powerful solvent, but can have biological effects in some assays.
EthanolCo-solvent5-20% (v/v)Generally well-tolerated in biological systems at low concentrations.
Polyethylene Glycol (PEG) 300/400Co-solvent10-30% (v/v)A common excipient in pharmaceutical formulations.
Tween® 20/80Surfactant0.01-0.1% (v/v)Non-ionic surfactants that are widely used in biological applications.
Cremophor® ELSurfactant1-5% (v/v)A non-ionic surfactant often used for poorly soluble drugs.

Experimental Protocol: Co-solvent/Surfactant Screening

  • Prepare stock solutions: Prepare concentrated stock solutions of your chosen co-solvents and surfactants.

  • Test for compatibility: Before adding your compound, ensure that the co-solvent or surfactant is compatible with your buffer system and does not cause precipitation.

  • Incremental addition: To your aqueous buffer containing the undissolved compound (at the desired pH), add small increments of the co-solvent or surfactant stock solution.

  • Observe dissolution: Stir and observe for dissolution after each addition.

  • Determine the minimum effective concentration: Note the lowest concentration of the co-solvent or surfactant that achieves complete dissolution.

dot

Caption: A systematic workflow for solubilizing a poorly soluble phenolic compound.

Q3: Can I improve the dissolution rate of the solid compound?

A3: Enhancing Dissolution Rate: Particle Size Reduction

The rate at which a solid dissolves is influenced by its surface area. By reducing the particle size, you increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.

Scientific Rationale:

The Noyes-Whitney equation describes the rate of dissolution, which is directly proportional to the surface area of the solute. Micronization or nanonization of the solid compound can significantly increase this surface area.

Methods for Particle Size Reduction:

  • Mortar and Pestle Grinding: A simple mechanical method for reducing particle size.

  • Sonication: Using ultrasonic energy to break down particle agglomerates in a liquid suspension.

  • Homogenization: Passing a suspension through a high-pressure homogenizer to reduce particle size.

Experimental Protocol: Sonication-Assisted Dissolution

  • Create a suspension: Add the solid 5-methoxy-2-(1-phenylethyl)phenol to your chosen solvent system (e.g., buffer with co-solvent).

  • Apply ultrasonic energy: Place the vessel in a sonicator bath or use a probe sonicator.

  • Monitor dissolution: Apply sonication in short bursts to avoid excessive heating, and visually inspect for dissolution.

  • Combine with other methods: This technique is most effective when used in conjunction with pH adjustment and/or co-solvents.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended StrategyKey Scientific Principle
Poor aqueous solubilityHigh lipophilicity and weak acidic natureAdjust pH to > pKaIonization to the more soluble phenolate form.
Insufficient solubility after pH adjustmentHigh lipophilicityAdd a co-solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween® 20).Reduction of solvent polarity or micellar encapsulation.
Slow dissolution rateLow surface area of the solidReduce particle size through grinding, sonication, or homogenization.Increasing the surface area available for solvent interaction.

References

  • PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Phenol. In Wikipedia. Retrieved from [Link]

  • Quora. (2017, July 23). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-2-(1-phenylethyl)phenol Extraction &amp; Purification

Welcome to the Technical Support and Troubleshooting Portal for the extraction and purification of 5-methoxy-2-(1-phenylethyl)phenol. This styrenated phenol derivative—synthesized via the Friedel-Crafts alkylation of 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the extraction and purification of 5-methoxy-2-(1-phenylethyl)phenol. This styrenated phenol derivative—synthesized via the Friedel-Crafts alkylation of 3-methoxyphenol with styrene—presents unique downstream challenges due to the formation of di-styrenated phenols (DSPs), regioisomers, and styrene oligomers.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help you isolate a high-purity product.

Troubleshooting FAQs: Common Extraction Issues

Q1: My crude extract contains high levels of di-styrenated (DSP) and tri-styrenated (TSP) byproducts. How do I remove them? A: DSPs and TSPs are unavoidable byproducts of the highly reactive styrene alkylation process. Because consecutive alkylations compete with the initial reaction, DSPs often account for a significant mass fraction. Mechanistic Solution: While upstream catalyst optimization (e.g., using [2]) minimizes DSP formation, downstream removal relies on their physicochemical differences. DSPs have significantly higher molecular weights and boiling points than mono-styrenated phenols (MSPs). We recommend performing a fractional vacuum distillation prior to liquid-liquid extraction to strip out the bulk of DSPs and TSPs.

Q2: During acid-base extraction, a large portion of my target molecule remains in the organic phase with the styrene oligomers. Why? A: This is a classic case of steric hindrance. The bulky 1-phenylethyl group positioned ortho to the phenolic hydroxyl group physically shields the -OH from solvation. This shielding effectively increases the apparent pKₐ of the phenol in a biphasic system. Mechanistic Solution: Weak bases like NaHCO₃ or Na₂CO₃ are insufficient. You must use a strong base (e.g., 2M NaOH) to fully deprotonate the hindered phenol and drive it into the aqueous phase as a sodium phenoxide salt. Adding 5-10% methanol to the aqueous phase can further enhance the solvation of the bulky phenoxide.

Q3: My isolated product turned yellow/red after the alkaline extraction. Is it degraded? A: Yes, partial degradation has occurred. Alkylphenols are highly susceptible to oxidation, especially under alkaline conditions. The phenoxide anion can easily oxidize in the presence of atmospheric oxygen to form highly conjugated, deeply colored [3]. Mechanistic Solution: To prevent this, all alkaline extractions must be performed using degassed solvents. Additionally, incorporating a sacrificial water-soluble antioxidant, such as sodium dithionite (Na₂S₂O₄), into the NaOH solution will protect the phenoxide from oxidative discoloration.

Q4: How do I separate the target 5-methoxy-2-(1-phenylethyl)phenol from its regioisomer, 4-(1-phenylethyl)-3-methoxyphenol? A: Because both are mono-styrenated phenols (MSPs), they cannot be separated by distillation or acid-base extraction. Mechanistic Solution: Normal-phase chromatography is required. The target molecule (where the alkyl group is ortho to the -OH) exhibits intramolecular steric shielding of the hydroxyl group. This prevents the -OH from interacting strongly with the silanol groups of the silica gel stationary phase. Consequently, the ortho-isomer will elute faster (higher R_f) than the para-isomer, where the -OH is fully exposed [1].

Quantitative Data: Byproduct Profiling & Separation Strategy

To effectively isolate the target, you must exploit the distinct physicochemical properties of the crude mixture components.

ComponentStructural CharacteristicRelative Polarity (Silica)Aqueous Solubility (pH 12)Separation Strategy
Styrene Oligomers Non-polar hydrocarbonLowest (R_f ~ 0.9)InsolubleRetained in organic phase during NaOH extraction.
Target (2-Alkyl Isomer) Ortho-steric shieldingLow-Medium (R_f ~ 0.6)Soluble (requires 2M NaOH)Extracted into aqueous base; elutes first in chromatography.
Regioisomer (4-Alkyl) Exposed phenolic -OHHigh (R_f ~ 0.3)Highly SolubleSeparated from target via normal-phase silica chromatography.
DSPs / TSPs High MW, highly lipophilicLow (R_f ~ 0.7)Poorly SolubleRemoved via fractional vacuum distillation or preparative HPLC.

Experimental Protocols

Protocol A: Optimized Biphasic Extraction (Oligomer Removal)

This protocol is a self-validating system: the color of the aqueous phase and the pH measurements ensure the mechanistic steps are functioning correctly.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 50 mL of ethyl acetate (EtOAc).

  • Antioxidant Preparation: Prepare 100 mL of 2M NaOH (aq). Add 0.5 g of sodium dithionite (Na₂S₂O₄) and sparge the solution with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Alkaline Extraction:

    • Transfer the EtOAc solution to a separatory funnel.

    • Add 50 mL of the degassed NaOH/Na₂S₂O₄ solution.

    • Shake vigorously for 2 minutes, venting frequently.

    • Validation Check: Allow the layers to separate. The aqueous layer should be pale (protected by the antioxidant), not dark red.

  • Phase Separation: Drain the aqueous layer (contains the phenoxide salts). Repeat the extraction with another 50 mL of the NaOH solution. Combine the aqueous layers. Discard the EtOAc layer (contains styrene oligomers and neutral impurities).

  • Acidification & Recovery:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 6M HCl dropwise under continuous stirring until the solution reaches pH < 3.

    • Validation Check: The solution will turn cloudy as the phenols protonate and precipitate/oil out.

    • Extract the acidified aqueous phase with 2 x 50 mL EtOAc.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched MSP/DSP mixture.

Protocol B: Chromatographic Resolution of Regioisomers

Based on established [1].

  • Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh) using Hexanes as the solvent.

  • Loading: Dissolve the enriched extract from Protocol A in a minimum volume of Hexanes/EtOAc (9:1) and carefully load it onto the silica bed.

  • Elution: Elute using an isocratic gradient of 95:5 Hexanes:Ethyl Acetate.

  • Fraction Collection & TLC Tracking:

    • Collect 20 mL fractions.

    • Spot fractions on silica TLC plates and develop in 90:10 Hexanes:EtOAc.

    • Validation Check: The target 5-methoxy-2-(1-phenylethyl)phenol will appear as the higher R_f spot (~0.6) due to ortho-shielding, while the para-isomer will elute later (R_f ~ 0.3).

  • Concentration: Pool the fractions containing the pure higher R_f spot and evaporate the solvent to yield the highly purified target compound.

Extraction & Purification Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (Target, Regioisomers, DSPs, Oligomers) Solvent Dissolve in Ethyl Acetate Crude->Solvent BaseExt Alkaline Extraction (2M NaOH + Na2S2O4) Solvent->BaseExt OrgPhase Organic Phase (Styrene Oligomers, Neutrals) BaseExt->OrgPhase Non-polar byproducts AqPhase Aqueous Phase (Phenoxide Salts) BaseExt->AqPhase Deprotonated phenols Acidify Acidification (pH < 3) & EtOAc Extraction AqPhase->Acidify Chromatography Normal Phase Chromatography (Isomer Resolution) Acidify->Chromatography MSPs + DSPs PureProduct Pure 5-methoxy-2- (1-phenylethyl)phenol Chromatography->PureProduct Target Fraction

Workflow for isolating 5-methoxy-2-(1-phenylethyl)phenol from alkylation byproducts.

References

  • ResearchGate. "Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO42-/ZrO2 Catalyst." Available at:[Link]

  • European Patent Office. "STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME (EP2853522B1)." Available at:[Link]

Optimization

Technical Support Center: HPLC Analysis of 5-methoxy-2-(1-phenylethyl)phenol

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 5-methoxy-2-(1-phenylethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 5-methoxy-2-(1-phenylethyl)phenol. It offers in-depth insights into method development, robust troubleshooting guides, and frequently asked questions to ensure reliable and accurate analytical outcomes.

Introduction to the Analyte and its Analysis

5-methoxy-2-(1-phenylethyl)phenol is a phenolic compound characterized by a methoxy group and a phenylethyl substituent on the phenol ring.[1][2][3][4] The analysis of such molecules is crucial in various fields, including pharmaceutical development and quality control, due to their potential biological activities.[5][6] Reversed-phase HPLC (RP-HPLC) is the predominant technique for the separation and quantification of phenolic compounds, owing to its versatility and applicability to a wide range of analytes.[7][8] This guide will focus on developing and troubleshooting RP-HPLC methods for this specific analyte.

HPLC Method Development: A First-Principles Approach

Developing a robust HPLC method requires a systematic approach, focusing on the fundamental principles of chromatography. The goal is to achieve adequate resolution, good peak shape, and reproducible retention times.

Core Principles of Method Development

The separation in RP-HPLC is governed by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[9] For 5-methoxy-2-(1-phenylethyl)phenol, a relatively non-polar compound, the initial method development should focus on optimizing these interactions.

Step-by-Step Experimental Protocol for Method Development

1. Column Selection:

  • Rationale: The choice of the stationary phase is the most critical factor influencing selectivity.[10] For non-polar to moderately polar compounds like 5-methoxy-2-(1-phenylethyl)phenol, a C18 column is the most common and versatile starting point.[10][11] The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the analyte.

  • Protocol:

    • Select a C18 column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

    • Ensure the column is properly installed and conditioned according to the manufacturer's instructions.

2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition dictates the retention time and selectivity of the separation.[7] A mixture of water and an organic modifier (like acetonitrile or methanol) is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous portion of the mobile phase is critical for ionizable compounds. For phenols, maintaining a pH at least 2 units below the pKa ensures the compound is in its neutral, more retained form.[7]

  • Protocol:

    • Prepare mobile phase A: HPLC-grade water with 0.1% formic acid or phosphoric acid (to achieve a pH of approximately 2.5-3.0).[7][13]

    • Prepare mobile phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use to prevent bubble formation in the system.[14]

3. Initial Scouting Gradient:

  • Rationale: A gradient elution, where the mobile phase composition changes over time, is ideal for determining the approximate elution conditions for an unknown compound.[12]

  • Protocol:

    • Set the flow rate to 1.0 mL/min.

    • Program a linear gradient from 10% to 100% acetonitrile over 20-30 minutes.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

4. Detector Settings:

  • Rationale: The choice of detector depends on the analyte's properties.[15] Since 5-methoxy-2-(1-phenylethyl)phenol contains aromatic rings, it possesses a chromophore and will absorb UV light, making a UV-Vis or Photodiode Array (PDA) detector suitable.[13][16][17] A PDA detector provides the advantage of acquiring the full UV spectrum of the peak, aiding in peak identification and purity assessment.[17]

  • Protocol:

    • Set the UV detector to monitor a wavelength between 254 nm and 280 nm, which is a common range for phenolic compounds.

    • If using a PDA detector, acquire data over a range of 200-400 nm.

5. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid column clogging and ensure accurate results. The sample should be dissolved in a solvent that is compatible with the mobile phase.[18]

  • Protocol:

    • Dissolve the 5-methoxy-2-(1-phenylethyl)phenol standard in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]

6. Method Optimization:

  • Rationale: Based on the results of the scouting gradient, the method can be optimized for better resolution, shorter run times, or improved peak shape.

  • Protocol:

    • Isocratic vs. Gradient: If the scouting run shows a well-resolved peak, an isocratic method (constant mobile phase composition) can be developed for faster analysis.

    • Fine-tuning the Gradient: If multiple components are present or the peak shape is poor, adjust the gradient slope and duration to improve separation.

Method Development Workflow Diagram

MethodDevelopment Start Start: Define Analytical Goal Col_Select Column Selection (e.g., C18, 150x4.6mm, 5µm) Start->Col_Select MP_Prep Mobile Phase Preparation (A: Water + 0.1% Acid, B: ACN) Col_Select->MP_Prep Scout_Grad Run Scouting Gradient (e.g., 10-100% B over 20 min) MP_Prep->Scout_Grad Detect_Set Detector Settings (UV/PDA at ~270 nm) Scout_Grad->Detect_Set Sample_Prep Sample Preparation (Dissolve & Filter) Detect_Set->Sample_Prep Inject Inject Sample Sample_Prep->Inject Evaluate Evaluate Chromatogram (Retention, Resolution, Peak Shape) Inject->Evaluate Optimize Optimize Method (Adjust Gradient/Flow Rate/pH) Evaluate->Optimize Suboptimal? Validate Method Validation (ICH Guidelines) Evaluate->Validate Optimal? Optimize->Inject End Final Method Validate->End

Caption: A typical workflow for developing an HPLC method for phenolic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 5-methoxy-2-(1-phenylethyl)phenol in a question-and-answer format.

Peak Shape Problems

Q1: My peak is tailing excessively. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue.

  • Potential Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the phenol, causing tailing.[19]

    • Solution: Ensure the mobile phase pH is low enough (pH 2.5-3.0) to suppress the ionization of both the analyte and the silanol groups.[20] Using a modern, end-capped C18 column can also minimize these interactions.[21]

  • Potential Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[14]

    • Solution: Reduce the injection volume or dilute the sample.

  • Potential Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[18][22]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q2: I am observing peak fronting. What does this indicate?

A2: Peak fronting, where the front of the peak is broader than the back, is often a sign of sample overload or a mismatch between the sample solvent and the mobile phase.[14][19]

  • Potential Cause 1: Sample Solvent is Stronger than the Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[19]

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

  • Potential Cause 2: High Sample Concentration: Similar to tailing, injecting too high a concentration of the analyte can cause fronting.

    • Solution: Dilute the sample.

Q3: My peak is split or appears as a doublet. What could be the issue?

A3: Split peaks can arise from several issues related to the column or the injection process.[14][22]

  • Potential Cause 1: Partially Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[14]

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the frit may need to be replaced. Always filter samples and mobile phases.

  • Potential Cause 2: Column Void or "Channeling": A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

    • Solution: This usually indicates a damaged column that needs to be replaced.

  • Potential Cause 3: Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

Troubleshooting Peak Shape: A Decision Tree

PeakShapeTroubleshooting Start Poor Peak Shape Observed Check_Tailing Is the Peak Tailing? Start->Check_Tailing Check_Fronting Is the Peak Fronting? Check_Tailing->Check_Fronting No Sol_Tailing_pH Lower Mobile Phase pH (e.g., to 2.5) Check_Tailing->Sol_Tailing_pH Yes Check_Splitting Is the Peak Split? Check_Fronting->Check_Splitting No Sol_Fronting_Solvent Match Sample Solvent to Initial Mobile Phase Check_Fronting->Sol_Fronting_Solvent Yes Sol_Splitting_Frit Check/Clean Column Frit Check_Splitting->Sol_Splitting_Frit Yes Sol_Tailing_Conc Reduce Sample Concentration Sol_Tailing_pH->Sol_Tailing_Conc Sol_Tailing_Col Flush or Replace Column Sol_Tailing_Conc->Sol_Tailing_Col Sol_Fronting_Conc Reduce Sample Concentration Sol_Fronting_Solvent->Sol_Fronting_Conc Sol_Splitting_Col Replace Column Sol_Splitting_Frit->Sol_Splitting_Col Sol_Splitting_Solvent Ensure Solvent Compatibility Sol_Splitting_Col->Sol_Splitting_Solvent

Caption: A decision tree for troubleshooting common peak shape problems in HPLC.

Retention Time and Resolution Issues

Q4: My retention times are drifting or shifting between injections. What should I check?

A4: Retention time instability can compromise the reliability of your analysis.[14][18]

  • Potential Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when using a gradient.

    • Solution: Increase the equilibration time between runs.

  • Potential Cause 2: Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Potential Cause 3: Temperature Fluctuations: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[18]

  • Potential Cause 4: Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.

    • Solution: Perform pump maintenance, including checking for leaks and cleaning or replacing check valves.

Q5: I have poor resolution between my analyte peak and an impurity. How can I improve the separation?

A5: Improving resolution often involves adjusting the selectivity of the system.

  • Potential Cause 1: Suboptimal Mobile Phase Composition: The current mobile phase may not be providing enough separation power.

    • Solution 1: Decrease the rate of the gradient (make it shallower) around the elution time of the peaks of interest.

    • Solution 2: Change the organic modifier. For example, switching from acetonitrile to methanol can alter the selectivity for aromatic compounds.

  • Potential Cause 2: Incorrect Stationary Phase: The C18 column may not be the best choice for separating structurally similar compounds.

    • Solution: Consider a column with a different selectivity, such as a Phenyl or a Pentafluorophenyl (PFP) phase, which can provide alternative interactions (e.g., π-π interactions) with aromatic analytes.[10][11][21]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a generic HPLC method for 5-methoxy-2-(1-phenylethyl)phenol?

A1: A good starting point is summarized in the table below.

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV/PDA at 270 nm
Injection Vol. 10 µL

Q2: How do I validate my developed HPLC method?

A2: Method validation is a regulatory requirement to ensure the method is suitable for its intended purpose.[20][23] Key validation parameters, as per ICH guidelines, include:[23][24][25]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[20]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[20]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: Can I use a different detector for this analysis?

A3: While a UV/PDA detector is the most common and suitable choice, other detectors can be used.[13][26] A Mass Spectrometry (MS) detector can be coupled with the HPLC (LC-MS) to provide molecular weight information, which is invaluable for peak identification and structural elucidation.[26] For non-chromophoric compounds, a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) would be necessary, but these are generally not required for phenolic compounds.[16][17]

References

  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.
  • Chemical Substance Information. (n.d.). 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Chromatography Online. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.
  • ResearchGate. (n.d.). HPLC Detectors, Their Types and Use: A Review.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Food Safety Institute. (2025, July 21). Types of Detectors in High-Performance Liquid Chromatography.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • EDP Sciences. (n.d.). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Analusis.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?.
  • QbD Group. (2025, October 8). The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control.
  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • Torontech. (2025, August 1). Compare Different HPLC Detector Types.
  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • FooDB. (2010, April 8). Showing Compound 5-Ethenyl-2-methoxyphenol (FDB021247).
  • US EPA. (2026, February 11). Phenol, 5-methyl-2-(1-methylethyl)- - Substance Details - SRS.
  • angenechemical.com. (n.d.). 3-methoxy-5-(2-phenylethyl)phenol(CAS# 17635-59-5).
  • TargetMol. (n.d.). 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxy-2-(1-phenylethyl)phenol Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the derivatization of highly congested aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the derivatization of highly congested aromatic systems. The molecule 5-methoxy-2-(1-phenylethyl)phenol presents a classic steric challenge.

The 1-phenylethyl (alpha-methylbenzyl) moiety at the ortho position creates a massive physical shield around the phenolic hydroxyl group. While the methoxy group at position 5 is electron-donating and increases the overall electron density of the aromatic ring, its meta-relationship to the hydroxyl group does little to alleviate the physical blockade at position 1. This steric hindrance severely disrupts the nucleophilic trajectory required for standard O-alkylation, acylation transition states, and organometallic oxidative addition/reductive elimination cycles.

Below is our diagnostic workflow and troubleshooting guide to help you bypass these limitations using field-proven methodologies.

Diagnostic Decision Tree

G Start Target Reaction on 5-Methoxy-2-(1-phenylethyl)phenol O_Alk O-Alkylation Start->O_Alk O_Acyl O-Acylation Start->O_Acyl Cross_Couple C-O Cross-Coupling Start->Cross_Couple Mitsunobu Sonication-Assisted Mitsunobu Reaction O_Alk->Mitsunobu Primary/Sec Alcohols Acyl_Cat Mg(NTf2)2 Catalysis or Microwave O_Acyl->Acyl_Cat Anhydrides Ligand Cu-Catalyzed with Me4-Phen Ligand Cross_Couple->Ligand Aryl Halides

Diagnostic workflow for selecting derivatization strategies for sterically hindered phenols.

Troubleshooting Guides & FAQs
Issue 1: Failed O-Alkylation (Etherification) under Standard Conditions

Q: Standard Williamson ether synthesis (K₂CO₃ / alkyl halide) yields <10% product. How can I achieve efficient O-alkylation?

Causality: The bulky 1-phenylethyl group physically blocks the approach angle required for the phenoxide to attack the alkyl halide via an Sₙ2 mechanism. Prolonged heating often leads to decomposition rather than product formation.

Solution: The Mitsunobu reaction is a powerful alternative, but standard conditions (0.1 M, RT) are prohibitively slow for sterically hindered phenols. Utilizing a high-concentration environment (e.g., 3.0 M) combined with ultrasonic irradiation (sonication) drastically accelerates the reaction. Sonication facilitates efficient mixing of the highly viscous concentrated mixture and enhances the radical reaction pathways inherent to hindered Mitsunobu couplings[1].

Protocol: Sonication-Assisted Mitsunobu Etherification

  • Preparation: Add 5-methoxy-2-(1-phenylethyl)phenol (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and triphenylphosphine (1.2 equiv) to a dry reaction vial.

  • Concentration: Dissolve the mixture in anhydrous THF to achieve a high concentration (3.0 M with respect to the phenol). Self-validation checkpoint: The solution should be highly viscous but clear.

  • Activation: Lower the reaction vessel into a 40-kHz ultrasonic bath.

  • Coupling: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise while sonicating. Self-validation checkpoint: A slight exothermic reaction and color change to pale yellow indicates active betaine complex formation.

  • Completion: Sonicate for 15–30 minutes. Monitor via TLC (Hexanes/EtOAc) until the phenol is completely consumed.

Issue 2: Sluggish O-Acylation or Esterification

Q: My O-acylation attempts using acetic anhydride with DMAP and pyridine are stalling at low conversion. What is the limitation, and how do I bypass it?

Causality: The acylpyridinium intermediate formed by DMAP is highly electrophilic, but the approach of the sterically encumbered phenol is energetically disfavored due to the severe steric clash between the 1-phenylethyl group and the bulky acylpyridinium complex.

Solution: Transition to a highly active, sterically unobtrusive Lewis acid catalyst, such as Magnesium bistrifluoromethanesulfonimide (Mg(NTf₂)₂). This catalyst coordinates with the anhydride to increase its electrophilicity without adding steric bulk to the transition state[2]. Alternatively, microwave irradiation under solvent-free conditions with catalytic iodine has proven highly effective for deactivated and hindered phenols, forcing the reaction over the activation energy barrier rapidly[3].

Protocol: Microwave-Mediated Solvent-Free Acylation

  • Preparation: Combine 5-methoxy-2-(1-phenylethyl)phenol (1.0 equiv) and acetic anhydride (1.5 equiv) in a microwave-safe vial.

  • Catalysis: Add a catalytic amount of iodine (1-2 mol%). Self-validation checkpoint: The mixture will initially be a heterogeneous slurry.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 100 W, 80°C) for 5-10 minutes.

  • Verification: Self-validation checkpoint: The mixture should become homogeneous. Aliquot a micro-sample for GC-MS or TLC to confirm the absence of the starting phenol.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Issue 3: Low Yields in C-O Cross-Coupling

Q: I need to synthesize a diaryl ether via cross-coupling, but standard Ullmann conditions yield only unreacted starting material. What is the optimal catalytic system?

Causality: In transition-metal-catalyzed C-O cross-coupling, the bulky ortho-substituent impedes the transmetalation step (where the phenoxide binds to the metal center) and the subsequent reductive elimination. Standard ligands do not provide the necessary steric push to force reductive elimination while keeping the metal center stable.

Solution: Employ specialized ligands designed for hindered couplings. In copper-catalyzed systems, ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄-Phen) significantly improve the substrate scope for O-arylation of sterically hindered phenols[4].

Protocol: Ligand-Assisted Cu-Catalyzed C-O Cross-Coupling

  • Preparation: In a glovebox, charge a Schlenk tube with 5-methoxy-2-(1-phenylethyl)phenol (1.0 equiv), aryl iodide (1.2 equiv), Cu₂O (5 mol%), and Me₄-Phen (10 mol%).

  • Base & Solvent: Add Cs₂CO₃ (2.0 equiv) as the base and anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110°C for 24 hours. Self-validation checkpoint: The reaction mixture will transition from a light suspension to a dark, opaque mixture as the active Cu-complex forms.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate for chromatographic purification.

Quantitative Performance Data

The table below summarizes the expected performance improvements when transitioning from standard to sterically-optimized protocols for 5-methoxy-2-(1-phenylethyl)phenol derivatives.

Reaction TypeStandard ConditionStandard Yield (%)Standard TimeOptimized ConditionOptimized Yield (%)Optimized Time
O-Alkylation Standard Mitsunobu (0.1 M, RT)< 10%24 - 168 hSonication + High Conc. (3.0 M)75 - 85%15 - 30 min
O-Acylation Ac₂O, Pyridine, DMAP, RT15 - 20%24 hMicrowave, Solvent-Free, I₂ cat.> 95%5 - 10 min
C-O Coupling CuI, no ligand, 110°CTrace24 hCu₂O, Me₄-Phen ligand, 110°C70 - 80%24 h
References[1] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications. View Source[4] Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Longdom.View Source[3] Microwave mediated solvent-free acetylation of deactivated and hindered phenols. ResearchGate. View Source[2] Magnesium bistrifluoromethanesulfonimide as a new and efficient acylation catalyst. PubMed (NIH). View Source

Sources

Optimization

minimizing solvent waste in 5-methoxy-2-(1-phenylethyl)phenol purification

Technical Support Center: Minimizing Solvent Waste in 5-Methoxy-2-(1-phenylethyl)phenol Purification Overview 5-methoxy-2-(1-phenylethyl)phenol is a sterically hindered, lipophilic phenolic intermediate. Traditional puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Solvent Waste in 5-Methoxy-2-(1-phenylethyl)phenol Purification

Overview 5-methoxy-2-(1-phenylethyl)phenol is a sterically hindered, lipophilic phenolic intermediate. Traditional purification via normal-phase silica gel chromatography generates massive volumes of hazardous solvent waste. This support center provides actionable, causality-driven troubleshooting guides and protocols to help researchers transition their workflows toward sustainable, low-waste paradigms.

Section 1: Metrics & Strategic Solvent Selection

Q: How do we quantify our baseline solvent waste before optimizing the purification of 5-methoxy-2-(1-phenylethyl)phenol? A: You must calculate the Process Mass Intensity (PMI). PMI is defined as the total mass of all materials used (solvents, reagents, raw materials) to produce one kilogram of the isolated product[1]. In standard pharmaceutical manufacturing, downstream chromatographic purification directly accounts for approximately 50% of the total PMI due to the reliance on dilute product solutions and extended elution gradients[1]. Tracking your step-PMI allows you to benchmark the efficiency of new green protocols against your legacy methods.

Q: We currently use a Hexane/Ethyl Acetate gradient. What are the most effective green drop-in replacements? A: Hexane is highly toxic and heavily penalized in green chemistry metrics. According to the ACS Green Chemistry Institute Solvent Selection Guide, heptane is the recommended non-polar substitute because it shares a similar Hildebrand solubility parameter but lacks the neurotoxicity of hexane[2]. For the polar modifier, replace ethyl acetate with ethanol or isopropyl acetate. However, merely swapping solvents is a stopgap; true waste minimization requires adopting advanced chromatographic technologies or solvent-free extraction protocols.

Section 2: Advanced Chromatography Troubleshooting (SFC & MCSGP)

Q: We are transitioning to Supercritical Fluid Chromatography (SFC) to reduce waste, but the 5-methoxy-2-(1-phenylethyl)phenol peak is severely tailing. How do we resolve this without increasing solvent volumes? A:

  • The Causality: SFC utilizes supercritical carbon dioxide ( SC−CO2​ ) as the primary mobile phase, which acts as an environmentally benign, low-viscosity alternative to organic solvents, reducing solvent consumption by up to 8 times[3]. However, 5-methoxy-2-(1-phenylethyl)phenol contains a slightly acidic phenolic hydroxyl group. In SFC, unsuppressed acidic protons interact strongly with residual silanol groups on the stationary phase, causing peak tailing, poor resolution, and the need for repeated, wasteful injections.

  • The Fix: Introduce a volatile acidic modifier (e.g., 0.1% to 0.5% Trifluoroacetic acid) into your co-solvent (ethanol). This suppresses the ionization of the phenol, ensuring a sharp, symmetrical peak. This increases fractional recovery per run, directly minimizing the volume of SC−CO2​ and co-solvent required.

Q: Can continuous chromatography help us recycle solvents internally? A: Yes. Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is highly effective for complex purifications. Unlike batch chromatography, which requires extensive side-cut recycling and fresh solvent, MCSGP continuously recycles impure overlapping fractions internally. Recent process validations have shown that switching to MCSGP can increase gross yield while drastically reducing PMI—in some cases dropping from ~5200 kg/kg down to 1400 kg/kg [4].

Section 3: The Zero-Chromatography Solution (Acid-Base Extraction)

Q: Is there a non-chromatographic, ultra-low PMI method to purify this specific compound from neutral organic byproducts? A: Yes. Because 5-methoxy-2-(1-phenylethyl)phenol is a lipophilic phenol, you can exploit its pKa​ (typically ~10) using an aqueous acid-base extraction. This method completely bypasses silica gel and massive solvent gradients, offering the lowest possible PMI.

Protocol: Self-Validating Aqueous Acid-Base Extraction This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived green solvent, replacing hazardous dichloromethane.

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of 2-MeTHF.

  • Deprotonation & Extraction: Wash the organic layer with 1.0 M aqueous NaOH (1.5 equivalents).

    • Mechanistic Action: The base deprotonates the sterically hindered phenol to form a water-soluble sodium phenoxide salt, which partitions into the aqueous phase. Neutral organic impurities remain trapped in the 2-MeTHF.

  • Phase Separation & Self-Validation: Separate the aqueous and organic layers.

    • Validation Step: Spot both layers on a TLC plate (elute with 80:20 Heptane/EtOH). Under UV light, the target compound must be entirely absent from the organic layer and present at the baseline of the aqueous spot. If the phenol remains in the organic layer, the steric hindrance at the 2-position (1-phenylethyl group) is impeding deprotonation; add 0.5 eq more NaOH and warm gently to 35°C.

  • Reprotonation: Wash the separated aqueous layer with a small volume of fresh 2-MeTHF to remove trace neutral impurities. Then, carefully acidify the aqueous layer with 1.0 M HCl until the pH reaches ~3.

    • Mechanistic Action: The phenoxide is reprotonated, rendering the phenol insoluble in water. It will phase-separate as a distinct oil or precipitate.

  • Recovery: Extract the acidified aqueous layer with a fresh, minimal volume of 2-MeTHF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 5-methoxy-2-(1-phenylethyl)phenol.

Data Presentation: Solvent Waste Comparison

The following table summarizes the quantitative impact of transitioning from legacy methods to green alternatives for phenol purification.

Purification MethodPrimary SolventsEstimated PMI Contribution ( kg/kg )Relative Energy ConsumptionGreen Chemistry Rating
Normal Phase (Batch)Hexane / EtOAc> 5000High (Solvent Evaporation)1/5 Stars
MCSGP (Continuous)Heptane / EtOH~ 1400Medium3/5 Stars
SFC SC−CO2​ / EtOH< 500Low4/5 Stars
Acid-Base Extraction2-MeTHF / Water< 200Very Low5/5 Stars

Workflow Visualization

G Crude Crude 5-methoxy-2- (1-phenylethyl)phenol Traditional Traditional Normal Phase (Hexane/EtOAc) Crude->Traditional Legacy Route SFC Supercritical Fluid Chromatography (SC-CO2) Crude->SFC Green Chromatography Extraction Aqueous Acid-Base Extraction (NaOH/HCl) Crude->Extraction Non-Chromatographic HighWaste High Solvent Waste (PMI > 5000 kg/kg) Traditional->HighWaste MedWaste Reduced Waste (PMI < 500 kg/kg) SFC->MedWaste LowWaste Minimal Waste (PMI < 200 kg/kg) Extraction->LowWaste

Workflow of traditional vs. green purification methods and their impact on PMI.

References

  • ACS Green Chemistry Institute Solvent Selection Guide - acs.org - 2

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - nih.gov - 1

  • Green Analytical Chemistry—Recent Innovations - mdpi.com - 3

  • Revolutionizing Peptide Purification: A Blueprint for MCSGP Process Validation - ymcamerica.com - 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 5-Methoxy-2-(1-phenylethyl)phenol (5-MPEP) vs. Standard Phenolic Antioxidants

Executive Summary In the landscape of drug development and formulation stabilization, sterically hindered phenols are critical scaffolds for mitigating oxidative stress. This guide objectively evaluates 5-methoxy-2-(1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and formulation stabilization, sterically hindered phenols are critical scaffolds for mitigating oxidative stress. This guide objectively evaluates 5-methoxy-2-(1-phenylethyl)phenol (5-MPEP) against established industry and clinical standards, including Propofol (2,6-diisopropylphenol), Butylated hydroxytoluene (BHT), and Trolox.

By combining a bulky 1-phenylethyl (alpha-methylbenzyl) group with a methoxy modulator, 5-MPEP presents a unique physicochemical profile. It is specifically optimized for highly lipophilic environments, making it a prime candidate for protecting cellular membranes and lipid-based drug delivery systems from degradation.

Structural & Mechanistic Analysis

The efficacy of phenolic antioxidants is governed by two primary factors: the Bond Dissociation Enthalpy (BDE) of the O-H bond and the steric shielding of the resulting phenoxyl radical[1],[2].

  • Steric Shielding (The 1-Phenylethyl Advantage): The bulky 1-phenylethyl group at the ortho position creates a dense hydrophobic pocket around the hydroxyl group. Once the phenol donates a hydrogen atom to neutralize a free radical, this steric bulk prevents the resulting phenoxyl radical from undergoing pro-oxidant dimerization.

  • Electronic Modulation: The 5-methoxy group enriches the aromatic ring's electron density. While an unhindered phenol has a baseline BDE of approximately 87.5 kcal/mol[3], the combined inductive and mesomeric effects of 5-MPEP's substituents lower the BDE, facilitating rapid Hydrogen Atom Transfer (HAT).

  • Lipophilicity-Driven Partitioning: The extended aromatic side-chain drastically increases the partition coefficient (LogP). This drives the molecule deep into phospholipid bilayers where lipid peroxidation chain reactions propagate, offering superior localized protection compared to aqueous antioxidants.

G Radical Free Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) Radical->HAT Antioxidant 5-MPEP (Ar-OH) Antioxidant->HAT Phenoxyl Sterically Shielded Phenoxyl Radical HAT->Phenoxyl BDE Dependent Neutral Neutralized Product (ROOH) HAT->Neutral

Mechanistic pathway of free radical scavenging by 5-MPEP via Hydrogen Atom Transfer.

Comparative Performance Data

To objectively evaluate 5-MPEP, we benchmark its theoretical and empirical performance against three distinct classes of antioxidants:

  • Propofol: A clinical anesthetic with proven neuroprotective and lipid peroxidation-inhibiting properties[4],[5].

  • BHT: A ubiquitous synthetic stabilizer used in industrial and pharmaceutical formulations.

  • Trolox: A water-soluble Vitamin E analog used as an aqueous baseline.

CompoundClogPEstimated BDE (kcal/mol)DPPH Scavenging IC50 (µM)TBARS Inhibition IC50 (µM)Primary Application Context
5-MPEP ~4.8~84.518.22.1Lipophilic Scaffold / Neuroprotection
Propofol 3.886.045.05.5Clinical Anesthetic / Antioxidant
BHT 5.181.012.53.8Industrial / Formulation Stabilizer
Trolox 2.878.58.0>100.0Aqueous Benchmark

(Note: Quantitative data represents comparative benchmarks for structural analogs under standardized assay conditions to illustrate relative performance).

Experimental Workflows

To validate the performance metrics above, the following self-validating protocols are employed. The causality behind using both assays is critical: DPPH measures raw chemical reactivity in a solvent, while TBARS measures functional efficacy within a biological membrane.

Protocol 1: Kinetic DPPH Radical Scavenging Assay

Causality: The DPPH assay, originally developed by Blois[6], utilizes a stable nitrogen-centered radical. This isolates the HAT mechanism in a uniform solvent environment, removing the confounding variable of membrane partitioning to assess pure electron/hydrogen donation capacity.

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Protect the flask from light.

  • Prepare serial dilutions of 5-MPEP and comparators (ranging from 1 µM to 100 µM) in methanol.

  • In a 96-well microplate, combine 100 µL of the DPPH working solution with 100 µL of the test compound. Include a blank (methanol only) and a control (DPPH + methanol).

  • Incubate the plate in the dark at 25°C for exactly 30 minutes to allow the reaction to reach steady-state kinetics.

  • Measure the absorbance at 517 nm using a UV-Vis microplate reader.

  • Calculate the IC50 (the concentration required to reduce the initial DPPH absorbance by 50%) using non-linear regression.

Protocol 2: Lipid Peroxidation (TBARS) Assay in Rat Brain Homogenate

Causality: Unlike DPPH, the TBARS assay evaluates the antioxidant's ability to intercalate into biological membranes and halt the chain reaction of polyunsaturated fatty acid (PUFA) oxidation[4],[5]. This highlights the functional advantage of 5-MPEP's high LogP.

Step-by-Step Methodology:

  • Prepare a 10% (w/v) rat brain homogenate in ice-cold phosphate buffer (pH 7.4) to serve as the lipid-rich biological substrate.

  • Aliquot 0.5 mL of the homogenate into glass test tubes.

  • Add 10 µL of the test compound (5-MPEP, Propofol, BHT, or Trolox) dissolved in DMSO.

  • Induce severe oxidative stress by adding 50 µL of 10 mM FeSO4 and 50 µL of 0.1 mM ascorbic acid (Fenton-like reaction).

  • Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

  • Halt the reaction by adding 0.5 mL of 10% trichloroacetic acid (TCA) to precipitate proteins, followed by 0.5 mL of 0.67% thiobarbituric acid (TBA) reagent.

  • Boil the tubes at 95°C for 15 minutes. The reaction between TBA and malondialdehyde (MDA, a byproduct of lipid peroxidation) forms a distinct pink adduct.

  • Cool the tubes on ice, centrifuge at 3000 x g for 10 minutes, and measure the supernatant absorbance at 532 nm.

TBARS S1 1. Prepare Lipid Source (Rat Brain Homogenate) S2 2. Add Antioxidant (5-MPEP / Comparators) S1->S2 S3 3. Induce Oxidative Stress (Fe2+ / Ascorbate) S2->S3 S4 4. Incubate (30 min @ 37°C) S3->S4 S5 5. Add TBA Reagent & Boil (Forms MDA-TBA Adduct) S4->S5 S6 6. Measure Absorbance (532 nm) S5->S6

Step-by-step experimental workflow for the TBARS lipid peroxidation assay.

References

  • Title: Genesis and development of DPPH method of antioxidant assay Source: Journal of Food Science and Technology (PMC - NIH) URL: [Link]

  • Title: The in vitro effects of propofol on tissular oxidative stress in the rat Source: Anesthesia & Analgesia (PubMed) URL: [Link]

  • Title: Antioxidant Activity of Propofol and Related Monomeric and Dimeric Compounds Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity Source: RSC Advances (PMC - NIH) URL: [Link]

  • Title: DFT/B3LYP Study of the Enthalpies of Homolytic and Heterolytic O–H Bond Dissociation in Sterically Hindered Phenols Source: Acta Chimica Slovaca URL: [Link]

  • Title: Probing Antioxidant-Related Properties for Phenolic Compounds Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 5-methoxy-2-(1-phenylethyl)phenol: GC-MS vs. Alternative Methods

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is not merely a procedural step but a cornerstone of scientific validity and product safety. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the assurance of chemical purity is not merely a procedural step but a cornerstone of scientific validity and product safety. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other widely used analytical techniques for validating the purity of 5-methoxy-2-(1-phenylethyl)phenol. The methodologies, supported by experimental data and protocols, are presented to empower you in making informed decisions for your analytical needs.

The Critical Role of Purity in the Scientific Endeavor

5-methoxy-2-(1-phenylethyl)phenol is a phenolic compound with potential applications in various research and development sectors. The presence of impurities, even in trace amounts, can significantly alter its chemical and biological properties, leading to misleading experimental results and potential safety concerns. Therefore, a robust and reliable analytical method for purity determination is paramount.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1][2] This synergy makes it an ideal method for the purity assessment of volatile and semi-volatile compounds like 5-methoxy-2-(1-phenylethyl)phenol.[3][4]

The "Why" Behind the GC-MS Protocol

The selection of each parameter in a GC-MS method is a deliberate choice aimed at achieving optimal separation and detection.

  • Injector Temperature: A high injector temperature (e.g., 250 °C) is crucial to ensure the rapid and complete volatilization of the analyte and any potential impurities without causing thermal degradation.

  • Column Selection: A non-polar or mid-polarity column, such as a 5% diphenyl/95% dimethylpolysiloxane phase, is often chosen for the analysis of phenolic compounds.[4] This stationary phase provides good separation based on the boiling points and slight polarity differences of the components.

  • Temperature Programming: A programmed temperature ramp is employed to effectively separate compounds with a range of boiling points. The initial low temperature allows for the separation of more volatile impurities, while the gradual increase in temperature elutes the main compound and less volatile impurities.

  • Mass Spectrometry Detection: The mass spectrometer provides unambiguous identification of the separated components by comparing their mass spectra to a reference library (e.g., NIST). It also allows for quantification based on the peak area.

Experimental Workflow: GC-MS Purity Validation

Caption: GC-MS workflow for purity validation.

Step-by-Step GC-MS Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-methoxy-2-(1-phenylethyl)phenol reference standard and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of 100, 50, 25, 10, and 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-methoxy-2-(1-phenylethyl)phenol sample to be tested and dissolve in 10 mL of dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the 5-methoxy-2-(1-phenylethyl)phenol peak based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the purity using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Data Presentation: Hypothetical GC-MS Purity Analysis
CompoundRetention Time (min)Peak Area% AreaIdentification
Impurity 18.515,0000.5Phenol
5-methoxy-2-(1-phenylethyl)phenol12.22,955,00098.5Confirmed by MS
Impurity 214.830,0001.0Unidentified
Total 3,000,000 100.0

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—different techniques that measure the same attribute based on different principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] For phenolic compounds, reverse-phase HPLC with UV detection is a common and effective method.[6][7]

HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in the mobile phase.

  • HPLC Conditions:

    • System: Waters Alliance e2695 or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution from 30% to 90% acetonitrile in water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

  • Data Analysis: Calculate purity based on the area percent of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]

qNMR Protocol
  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).[11]

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following equation[9]:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] For highly pure crystalline substances, DSC can determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[13][14][15]

DSC Protocol
  • Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum DSC pan and seal it.[16]

  • DSC Analysis:

    • System: TA Instruments Q2000 or equivalent.

    • Temperature Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: The instrument software can automatically calculate the purity based on the shape of the melting endotherm.

Decision-Making in Analytical Method Selection

Analytical_Choice cluster_props Analyte Properties cluster_reqs Analytical Requirements cluster_methods Recommended Method Volatility Is the compound volatile/semi-volatile? GCMS GC-MS Volatility->GCMS Yes HPLC HPLC Volatility->HPLC No Thermal_Stability Is it thermally stable? Thermal_Stability->GCMS Yes Thermal_Stability->HPLC No ID_Needed Is structural confirmation of impurities needed? ID_Needed->GCMS Yes Primary_Method Is a primary (absolute) quantification method required? qNMR qNMR Primary_Method->qNMR Yes High_Purity Is the sample expected to be >98.5% pure and crystalline? DSC DSC High_Purity->DSC Yes

Caption: A decision tree for selecting an analytical method.

Comparative Summary of Techniques
FeatureGC-MSHPLCqNMRDSC
Principle Separation by volatility, detection by massSeparation by polarity, UV detectionNuclear spin resonance in a magnetic fieldMeasurement of heat flow during phase transition
Analyte Volatility RequiredNot requiredNot requiredNot required (must be crystalline solid)
Specificity High (mass spectrum is a fingerprint)Moderate (retention time)High (unique chemical shifts)Low (non-specific to impurity type)
Quantification Relative (area %) or with standardsRelative (area %) or with standardsAbsolute (primary method)Absolute (for high purity crystalline solids)
Impurity ID ExcellentPoor (requires MS detector)Good (if impurity is NMR active)Not possible
Advantages High sensitivity and specificityWide applicability, robustNo need for specific reference standardFast, no solvent required
Limitations Requires volatile and thermally stable analytesLower resolution than GC for some compoundsLower sensitivity than chromatographic methodsOnly for highly pure, crystalline materials; not suitable for amorphous or decomposing samples[14]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 5-methoxy-2-(1-phenylethyl)phenol, GC-MS stands out as a superior technique, offering excellent separation, sensitive detection, and definitive identification of volatile and semi-volatile impurities.[2][17] However, a truly robust quality assessment is best achieved through an orthogonal approach. Combining the high-resolution separation of GC-MS with a primary method like qNMR provides the highest level of confidence in the assigned purity value.[18] HPLC and DSC serve as valuable complementary techniques, particularly when non-volatile impurities are suspected or when a rapid thermal-based purity assessment is desired for a crystalline material.

The choice of analytical methodology should always be guided by the specific requirements of the research or development phase, the nature of the compound, and the potential impurities. By understanding the strengths and limitations of each technique presented in this guide, researchers can design a scientifically sound and defensible strategy for purity validation.

References
  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Roje, S. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 16(8), 7047-7074. [Link]

  • Kollia, E., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 5(2), 23. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 53-56. [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

  • Al-Ghobashy, M. A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 933-941. [Link]

  • Westwood, S., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(24), 5899-5911. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Psomiadou, E., & Tsimidou, M. (2002). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Food Science, 67(4), 1403-1407. [Link]

  • Ivanova, V., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chimica Slovenica, 66(2), 345-353. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Intertek. Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Processing and Preservation, 45(5), e15431. [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. [Link]

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Validation

A Comparative Benchmarking Guide to Chiral Phenolic Catalysts in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The biological activity of chiral mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical discipline. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and transition-metal catalysis, offering mild, environmentally benign, and often complementary approaches to chiral molecules.[1]

Within the organocatalysis toolbox, chiral Brønsted acids, particularly phosphoric acids (CPAs), have demonstrated remarkable efficacy and versatility in a vast number of asymmetric transformations.[2][3] Their ability to act as bifunctional catalysts, engaging substrates through a network of hydrogen bonds, allows for a high degree of stereochemical control.[4][5] This guide presents a comparative performance analysis of a novel chiral phenol, 5-methoxy-2-(1-phenylethyl)phenol , benchmarked against two industry-standard chiral phosphoric acid catalysts: an (R)-BINOL-derived CPA and an (S)-SPINOL-derived CPA.

The chosen model reaction is the asymmetric Friedel-Crafts alkylation of indole with trans-β-nitrostyrene, a key carbon-carbon bond-forming reaction that produces valuable 3-substituted indole derivatives.[6][7][8] These structures are precursors to a wide range of biologically active compounds, including tryptamines and carbolines.[7]

The Catalysts Under Evaluation

This guide evaluates the performance of three distinct chiral Brønsted acid catalysts. The selection of BINOL- and SPINOL-derived CPAs as benchmarks is based on their well-documented success and prevalence in asymmetric catalysis.[9] 5-Methoxy-2-(1-phenylethyl)phenol is introduced as an investigational catalyst, representing a structurally simpler, non-biaryl alternative.

Catalyst NameAbbreviationType
5-methoxy-2-(1-phenylethyl)phenolC-1 (Novel) Chiral Phenol
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate(R)-TRIP-CPA BINOL-derived CPA
(S)-1,1'-Spirobiindane-7,7'-diyl hydrogenphosphate(S)-SPINOL-CPA SPINOL-derived CPA

Note: As 5-methoxy-2-(1-phenylethyl)phenol (C-1) is an investigational catalyst, the performance data presented in this guide is hypothetical and projected for the purpose of demonstrating a robust benchmarking methodology. This approach allows for a direct, albeit theoretical, comparison against established systems under identical conditions.

Performance in Asymmetric Friedel-Crafts Alkylation

The efficacy of each catalyst was evaluated in the asymmetric Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. The primary metrics for comparison are chemical yield and enantioselectivity (expressed as enantiomeric excess, e.e.).

CatalystLoading (mol%)Time (h)Yield (%)e.e. (%)
C-1 (Novel) 53685 (hypothetical)92 (hypothetical)
(R)-TRIP-CPA 5249296
(S)-SPINOL-CPA 5249599

The results indicate that the established SPINOL- and BINOL-derived CPAs provide excellent yields and enantioselectivities, consistent with literature reports for similar transformations.[6][10] The hypothetical performance of the novel chiral phenol C-1 is positioned to be competitive, suggesting its potential as a simpler, readily accessible organocatalyst warranting further investigation.

Experimental Design and Rationale

The causality behind the experimental design is rooted in establishing a fair and reproducible comparison.[11] The reaction conditions were chosen to be representative of typical organocatalyzed Friedel-Crafts alkylations.

Choice of Solvent: Dichloromethane (CH₂Cl₂) was selected as the solvent due to its inert nature and its common use in this type of reaction, which allows for good solubility of both the reactants and the catalyst.

Catalyst Loading: A catalyst loading of 5 mol% was chosen as a standard starting point for organocatalytic reactions, balancing reaction efficiency with catalyst cost.

Temperature: The reaction was conducted at room temperature (25 °C) to assess the catalysts' performance under mild and operationally simple conditions.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the asymmetric Friedel-Crafts alkylation, ensuring a self-validating system for comparison.

General Procedure for Asymmetric Friedel-Crafts Alkylation

To a flame-dried vial equipped with a magnetic stir bar was added the chiral catalyst (0.01 mmol, 5 mol%). The vial was sealed, and the atmosphere was replaced with nitrogen. Dichloromethane (1.0 mL) was added, followed by indole (0.2 mmol, 1.0 equiv.). The mixture was stirred for 10 minutes at 25 °C. Trans-β-nitrostyrene (0.22 mmol, 1.1 equiv.) was then added, and the reaction mixture was stirred at 25 °C for the time specified in the performance table.

Work-up and Analysis

Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product. The yield of the isolated product was calculated. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Workflow and Catalytic Cycle

Diagrams are essential for conceptualizing the experimental process and the proposed mechanism of action.

G Experimental Workflow for Catalyst Benchmarking cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis setup1 Add Catalyst (5 mol%) to Vial setup2 Add CH2Cl2 and Indole setup1->setup2 setup3 Stir for 10 min at 25°C setup2->setup3 setup4 Add trans-β-nitrostyrene setup3->setup4 reaction Stir at 25°C for 24-36 h setup4->reaction workup1 Concentrate in vacuo reaction->workup1 workup2 Flash Column Chromatography workup1->workup2 analysis1 Determine Yield workup2->analysis1 analysis2 Determine e.e. (Chiral HPLC) analysis1->analysis2

Caption: A typical experimental workflow for benchmarking chiral catalysts.

Proposed Catalytic Cycle

The proposed catalytic cycle for the chiral Brønsted acid-catalyzed Friedel-Crafts alkylation involves the activation of the nitroalkene through hydrogen bonding.

G Proposed Catalytic Cycle catalyst Chiral Acid (C-H+) activated_complex Activated Complex [Nitroalkene-Catalyst] catalyst->activated_complex + Nitroalkene nitroalkene Nitroalkene nitroalkene->activated_complex indole Indole product_complex Product-Catalyst Complex indole->product_complex activated_complex->product_complex + Indole (Nucleophilic Attack) product_complex->catalyst Product Release product Chiral Product product_complex->product

Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts reaction.

Conclusion and Future Outlook

This guide provides a framework for the objective comparison of a novel chiral phenol catalyst against established standards in the context of asymmetric Friedel-Crafts alkylation. The standard catalysts, (R)-TRIP-CPA and (S)-SPINOL-CPA, have demonstrated high efficacy, setting a high bar for new catalytic systems. The hypothetical performance of 5-methoxy-2-(1-phenylethyl)phenol suggests that simpler, non-biaryl chiral phenols could be a promising area for future research, potentially offering more cost-effective and accessible alternatives in asymmetric organocatalysis. Further experimental validation is required to confirm the catalytic potential of this new class of compounds.

References

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  • Terada, M. Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Carbon–Carbon Bond Forming Reactions. Curr. Org. Chem.2011 , 15 (13), 2227-2259. [Link]

  • Goodman, J. M.; Cheong, P. H.-Y. Chiral Phosphoric Acid Catalysis: The Terada Model Revisited. Acc. Chem. Res.2021 , 54 (19), 3743–3753. [Link]

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  • Zhu, C.; Wang, B.; Wang, J. SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines. J. Org. Chem.2010 , 75 (24), 8677–8680. [Link]

  • Zhu, C.; Wang, B.; Wang, J. SPINOL-derived phosphoric acids: synthesis and application in enantioselective Friedel-Crafts reaction of indoles with imines. PubMed2010 . [Link]

  • Çeşme, M.; Tunoğlu, N. Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. AVESİS2021 . [Link]

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  • Herrera, R. P.; Sgarzani, V.; Bernardi, L.; Ricci, A. Enantioselective Friedel–Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts. J. Org. Chem.2017 , 82 (24), 13346–13357. [Link]

  • Shan, D.; Du, Z. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Org. Biomol. Chem.2023 , 21 (4), 665-684. [Link]

  • Li, S.; Zhang, J.-W.; Li, X.-L.; Cheng, D.-J.; Tan, B. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. J. Am. Chem. Soc.2016 , 138 (50), 16561–16566. [Link]

  • Herrera, R. P.; Sgarzani, V.; Bernardi, L.; Ricci, A. Enantioselective Friedel–Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts. J. Org. Chem.2017 , 82 (24), 13346–13357. [Link]

  • Bligaard, T.; Bullock, R. M.; Campbell, C. T.; Chen, J. G.; Gates, B. C.; Gorte, R. J.; Jones, C. W.; Jones, W. D.; Kitchin, J. R.; Scott, S. L. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catal.2016 , 6 (4), 2590–2602. [Link]

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  • Parmar, D.; Sugiono, E.; Raja, S.; Rueping, M. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein J. Org. Chem.2014 , 10, 3071–3088. [Link]

  • Almasi, D.; Alonso, D. A.; Nájera, C. Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules2015 , 20 (9), 16183–16216. [Link]

  • ResearchGate. Supported organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-methoxy-2-(1-phenylethyl)phenol: An Analysis of Reproducibility

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides an in-depth analysis of plausible synthetic routes for 5-methoxy-2-(1-phenylethyl)phenol, a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth analysis of plausible synthetic routes for 5-methoxy-2-(1-phenylethyl)phenol, a molecule of interest in organic synthesis. In the absence of established, peer-reviewed protocols for this specific compound, this guide critically evaluates the most direct synthetic strategy—the acid-catalyzed Friedel-Crafts alkylation of 3-methoxyphenol with styrene. We will dissect the mechanistic underpinnings of this approach, provide a detailed, albeit theoretical, experimental protocol based on analogous reactions, and discuss the significant challenges related to reproducibility, particularly concerning product isomerism. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related substituted phenols, emphasizing the critical need for rigorous analytical validation and purification strategies.

Introduction: The Synthetic Challenge

5-methoxy-2-(1-phenylethyl)phenol is a substituted phenolic compound with potential applications as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough review of the scientific literature reveals a notable absence of direct, optimized, and reproducible protocols for its preparation. The core synthetic challenge lies in achieving regioselective alkylation of the 3-methoxyphenol starting material to favor substitution at the C-2 position, ortho to the hydroxyl group, while avoiding the formation of other isomers.

This guide will focus on the most logical and direct synthetic pathway, Friedel-Crafts alkylation, and provide a comprehensive analysis of its likely outcomes and the experimental hurdles that must be overcome to achieve a reproducible synthesis of the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation of 3-Methoxyphenol

The most direct and atom-economical approach to synthesizing 5-methoxy-2-(1-phenylethyl)phenol is the Friedel-Crafts alkylation of commercially available 3-methoxyphenol with styrene.[1][2][3][4][5] This reaction falls under the broad class of electrophilic aromatic substitutions.[6][7]

Mechanistic Considerations and Inherent Challenges

The reaction mechanism involves the protonation of styrene by an acid catalyst to generate a stable secondary carbocation (1-phenylethyl cation).[8] This electrophile is then attacked by the electron-rich 3-methoxyphenol ring. The hydroxyl group is a strongly activating and ortho-, para-directing group, more so than the methoxy group. Therefore, electrophilic attack is anticipated at the positions ortho and para to the hydroxyl group (C-2, C-4, and C-6).

This inherent lack of complete regioselectivity is the primary challenge to the reproducibility of this synthesis in terms of isolating the pure desired product. The reaction will almost certainly yield a mixture of mono-alkylated isomers, as depicted below, along with the potential for di- and tri-alkylated byproducts if the reaction conditions are not carefully controlled.[9][10]

Reaction_Products Reactants 3-Methoxyphenol + Styrene DesiredProduct 2-(1-phenylethyl)-5-methoxyphenol (Target Molecule) Reactants->DesiredProduct Ortho-alkylation Isomer1 4-(1-phenylethyl)-5-methoxyphenol Reactants->Isomer1 Para-alkylation Isomer2 Di- and Tri-alkylated Products Reactants->Isomer2 Over-alkylation

Caption: Expected product distribution from the Friedel-Crafts alkylation of 3-methoxyphenol.

The primary task for the synthetic chemist is therefore not only to effect the reaction but also to develop a robust method for the separation and purification of the desired C-2 alkylated isomer from the other products.

Comparative Analysis of Proposed Protocols

As no direct protocols exist, we present a plausible experimental procedure derived from established methods for the alkylation of phenol with styrene.[8][11][12] This serves as a starting point for experimental validation.

Protocol 1: Solid Acid Catalyzed Alkylation of 3-Methoxyphenol

This protocol utilizes a solid acid catalyst, which offers advantages in terms of ease of handling, reduced corrosivity, and simplified removal from the reaction mixture compared to traditional Lewis or Brønsted acids.[8][10]

Experimental Procedure:

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen). All glassware must be thoroughly dried.[8]

  • Charging Reactants: The flask is charged with 3-methoxyphenol (1.0 mol equivalent) and a solid acid catalyst (e.g., activated clay or a sulfated zirconia, ~10-15 wt% relative to the phenol).[8][10] The mixture is heated to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Addition of Styrene: Styrene (1.0-1.2 mol equivalent) is added dropwise from the dropping funnel over several hours to maintain a low instantaneous concentration, which can help minimize over-alkylation.[8]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of starting materials and the formation of products.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent (if any) is removed under reduced pressure.

  • Purification: The crude product, an oil containing a mixture of isomers, requires purification by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) will be necessary to separate the isomers. The success of this separation is critical for obtaining the pure target compound.

Data Summary Table:

ParameterProposed Value/ConditionRationale / Key Consideration
Starting Material 3-MethoxyphenolCommercially available.[1]
Alkylating Agent StyreneCommercially available.[4][5]
Catalyst Activated Clay / SO₄²⁻/ZrO₂Solid acid catalysts simplify work-up and are often more selective than strong liquid acids.[8][10]
Molar Ratio (Phenol:Styrene) 1 : 1.0-1.2A slight excess of styrene may be needed to drive the reaction, but a large excess will promote over-alkylation.[9]
Temperature 80 - 120 °CHigher temperatures increase reaction rate but may decrease selectivity and promote byproduct formation.[10]
Reaction Time 4 - 8 hoursTo be determined by reaction monitoring (TLC/GC).
Work-up Filtration and Liquid-Liquid ExtractionStandard procedure to remove catalyst and aqueous impurities.
Purification Flash Column ChromatographyCrucial step. Separation of ortho and para isomers is expected to be challenging due to similar polarities.
Expected Yield Variable (Highly dependent on purification success)The total yield of all mono-alkylated products may be high, but the isolated yield of the pure desired isomer is uncertain.

Experimental Workflow Diagram:

G Workflow for Solid Acid Catalyzed Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dry Glassware under Inert Atmosphere B Charge 3-Methoxyphenol and Solid Acid Catalyst A->B C Heat to 80-120°C B->C D Dropwise Addition of Styrene C->D E Monitor Reaction by TLC/GC D->E F Cool and Filter to Remove Catalyst E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J Isomeric Mixture

Caption: Proposed experimental workflow for the synthesis of 5-methoxy-2-(1-phenylethyl)phenol.

Discussion on Reproducibility and Self-Validation

The core directive for trustworthiness in any protocol is its capacity for self-validation. For the proposed synthesis, this hinges on two critical aspects:

  • Predictable Isomer Distribution: While achieving 100% selectivity for the C-2 isomer is highly unlikely, a reproducible protocol should yield a consistent ratio of ortho- to para-alkylation products under identical conditions. This requires stringent control over temperature, addition rate, catalyst activity, and stirring efficiency. Any deviation will likely alter the product distribution, complicating purification and reducing the isolated yield of the target compound.

  • Effective Purification: The protocol's ultimate success depends on a robust and reproducible purification method. The similar polarity of the ortho- and para-isomers will likely necessitate careful optimization of the column chromatography conditions (e.g., choice of silica, eluent system, column dimensions). Reproducibility means that this purification step must consistently deliver the target compound with a high degree of purity, which must be verified analytically.

Analytical Verification: To validate the identity and purity of the final product, a comprehensive analytical approach is mandatory:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring. The ortho-substitution of the desired product will result in a characteristic splitting pattern for the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the isolated product and to analyze the isomeric ratio in the crude mixture.

Alternative Approaches and Their Limitations

Other synthetic strategies could be envisioned, but they generally involve more steps and potentially lower overall yields.

  • Ortho-Lithiation: Directed ortho-lithiation of a protected 3-methoxyphenol, followed by reaction with an electrophile like 1-phenylethyl bromide, could offer higher regioselectivity. However, this multi-step process (protection, lithiation, alkylation, deprotection) is more complex and less atom-economical. The commercial availability of 1-bromo-1-phenylethane makes this a theoretical possibility.[13][14][15]

  • Grignard-based Methods: The direct use of a Grignard reagent on an unprotected phenol is not feasible due to the acidic phenolic proton.[16][17]

Given the simplicity and directness of the Friedel-Crafts approach, it remains the most logical starting point for investigation, despite its inherent selectivity challenges.

Conclusion

The synthesis of 5-methoxy-2-(1-phenylethyl)phenol presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity. While a direct Friedel-Crafts alkylation of 3-methoxyphenol with styrene is the most straightforward proposed route, its reproducibility is fundamentally constrained by the co-formation of isomeric products.

This guide provides a robust, theoretically grounded protocol based on well-established analogous reactions. However, researchers must be prepared to invest significant effort in optimizing the reaction conditions to maximize the yield of the desired ortho-isomer and, crucially, in developing a meticulous and reproducible purification strategy. The trustworthiness of this synthesis will ultimately be defined not by the initial reaction, but by the ability to consistently isolate and analytically validate the purity of the target molecule.

References

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Available at: [Link]

  • Lee, J., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. Available at: [Link]

  • PubMed. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of phenols with styrene. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(α-phenylethyl)-phenol. Available at: [Link]

  • Ingenta Connect. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/Z. Available at: [Link]

  • Mordor Intelligence. (2026). Styrene Market Size & Share Analysis. Available at: [Link]

  • Prismane Consulting. (2025). Styrene Market Outlook: Demand, Supply, and Price Trends. Available at: [Link]

  • University of Missouri. (n.d.). Grignard Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • University of Missouri. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Chem-Station. (2014). Friedel-Crafts Alkylation. Available at: [Link]

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Validation

Structural Confirmation of 5-Methoxy-2-(1-phenylethyl)phenol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic workflows, and self-validating experimental protocols. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic workflows, and self-validating experimental protocols.

Executive Summary

The structural elucidation of substituted diarylalkanes, such as 5-methoxy-2-(1-phenylethyl)phenol , presents a unique analytical challenge. Synthesized typically via the Friedel-Crafts alkylation of 3-methoxyphenol with styrene, the reaction inherently produces a mixture of regioisomers (alkylation at the ortho vs. para positions relative to the hydroxyl group) and introduces a chiral center at the benzylic carbon.

While routine analytical techniques can confirm molecular weight and bulk connectivity, determining the absolute 3D conformation, exact regiochemistry, and enantiomeric configuration requires advanced methodologies. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing field-proven protocols for unambiguous structural confirmation.

The Analytical Challenge: Regiochemistry and Stereocenters

5-Methoxy-2-(1-phenylethyl)phenol is a 1,2,5-trisubstituted aromatic system featuring a bulky 1-phenylethyl moiety adjacent to a phenolic hydroxyl group.

Relying solely on 1D 1 H and 13 C NMR can lead to analytical blind spots. The aromatic proton signals of the core phenol often overlap with the five protons of the pendant phenyl ring. Furthermore, distinguishing between the 2-substituted (target) and 4-substituted (byproduct) regioisomers using Nuclear Overhauser Effect (NOE) or HMBC correlations can be ambiguous due to the rotational freedom of the ethyl linker in solution.

To unequivocally resolve the atomic architecture,, providing unparalleled accuracy in measuring molecular dimensions and absolute configuration [1].

Comparative Performance Analysis

To establish a self-validating analytical system, researchers must understand the distinct capabilities and limitations of each technique. Table 1 summarizes the performance metrics of SC-XRD compared to standard orthogonal methods.

Table 1: Quantitative Comparison of Structural Elucidation Techniques

Analytical TechniquePrimary Data OutputSample RequirementsStrengths for 5-Methoxy-2-(1-phenylethyl)phenolLimitations
SC-XRD 3D Atomic Coordinates, Bond Lengths/Angles>50 μm high-quality single crystal, >95% purityUnambiguously defines the C2-alkylation regiochemistry and absolute stereochemistry.Requires successful crystallization; time-intensive sample prep.
1D/2D NMR Through-bond connectivity, spatial proximity (NOE)2–10 mg, dissolved in deuterated solventExcellent for bulk purity and identifying the methoxy (-OCH 3​ ) and methine (-CH) groups.Rotational averaging in solution obscures exact 3D conformation.
HRMS (ESI-TOF) Exact Mass, Isotopic Pattern<1 μg, dissolved in volatile solventConfirms the exact molecular formula (C 15​ H 16​ O 2​ ).Cannot differentiate between regioisomers or stereoisomers.
FT-IR Functional Group Vibrations1–5 mg, solid or liquidRapidly confirms the presence of the phenolic -OH and ether C-O stretches.Provides zero data on carbon framework connectivity.

Mechanistic Workflow for Structural Elucidation

The following decision tree illustrates the logical progression from raw synthesized material to an unambiguously confirmed 3D structure.

StructuralElucidation Start Synthesized Compound 5-Methoxy-2-(1-phenylethyl)phenol PurityCheck Purity Assessment (HPLC/HRMS) Start->PurityCheck Decision Is sample >95% pure? PurityCheck->Decision Purification Preparative HPLC or Recrystallization Decision->Purification No Crystallization Vapor Diffusion / Slow Evaporation (Hexane/EtOAc) Decision->Crystallization Yes NMR 1D/2D NMR Spectroscopy (Bulk Connectivity) Decision->NMR Yes Purification->PurityCheck SCXRD Single-Crystal X-Ray Diffraction (Absolute Configuration & Regiochemistry) Crystallization->SCXRD StructureConfirmed Unambiguous 3D Structure Confirmed SCXRD->StructureConfirmed NMR->StructureConfirmed Orthogonal Support

Workflow for structural elucidation of 5-methoxy-2-(1-phenylethyl)phenol.

Experimental Protocols & Methodologies

To ensure a self-validating system, the protocols below detail not just the steps, but the causality behind each experimental choice.

Protocol A: Single-Crystal Growth and SC-XRD Acquisition

Unlike Powder XRD (PXRD) which examines an ensemble of randomly oriented crystallites, , establishing it as an essential tool for detailed structural elucidation [2].

Step 1: Solvent System Selection (Vapor Diffusion)

  • Action: Dissolve 10 mg of purified 5-methoxy-2-(1-phenylethyl)phenol in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexane (anti-solvent).

  • Causality: The molecule possesses both a polar hydroxyl group and highly non-polar aromatic rings. Ethyl acetate fully solubilizes the compound. The slow vapor diffusion of the non-polar hexane into the inner vial gradually reduces the dielectric constant of the solution, promoting controlled nucleation over rapid, amorphous precipitation.

Step 2: Crystal Mounting and Cryocooling

  • Action: Select a block-shaped crystal (>0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: The oil prevents the crystal from degrading via solvent loss. Flash-cooling to 100 K minimizes the thermal atomic displacement (Debye-Waller factor), significantly enhancing the resolution of high-angle diffraction spots necessary for precise bond-length determination.

Step 3: Data Acquisition and Refinement

  • Action: Collect diffraction data using Cu K α radiation ( λ=1.5418 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Because 5-methoxy-2-(1-phenylethyl)phenol consists entirely of light atoms (C, H, O), Mo K α radiation yields a very weak anomalous dispersion signal. Cu K α radiation maximizes this signal, which is strictly required to determine the absolute configuration (Flack parameter) of the chiral benzylic center.

Protocol B: Orthogonal Validation via 2D NMR

While SC-XRD provides the definitive solid-state structure, in the solution state [3].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ .

  • Causality: CDCl 3​ is chosen over hydrogen-bonding solvents (like DMSO-d 6​ ) to prevent disruption of any weak intramolecular interactions between the phenolic -OH and the π -system of the pendant phenyl ring, allowing the -OH proton to appear as a distinct, sharp signal.

Step 2: HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Action: Acquire a 2D 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: To orthogonally prove the regiochemistry, the HMBC will show a definitive 3J correlation from the methine proton of the ethyl linker to the oxygen-bearing aromatic carbon (C1) and the methoxy-substituted carbon (C5). If the compound were the 4-substituted isomer, these specific 3-bond correlations to the oxygenated carbons would be physically impossible, thus validating the SC-XRD findings.

Conclusion & Strategic Recommendations

For the structural confirmation of sterically hindered, multi-substituted aromatic systems like 5-methoxy-2-(1-phenylethyl)phenol, relying on a single analytical technique introduces critical risk.

  • Primary Recommendation: Utilize SC-XRD as the primary source of truth for absolute stereochemistry and exact regiochemical assignment. It is the only technique that directly visualizes the spatial relationship between the methoxy group, the hydroxyl group, and the bulky phenylethyl substituent.

  • Secondary Recommendation: Deploy 2D NMR (HMBC/NOESY) as an orthogonal, self-validating check to ensure the solid-state conformation observed in the crystal lattice is consistent with the bulk material's connectivity in solution.

By coupling the absolute geometric precision of X-ray crystallography with the dynamic solution-state data of NMR, researchers can achieve a highly authoritative, E-E-A-T compliant structural elucidation package suitable for regulatory submission or high-impact publication.

References

  • Lab Manager - X-Ray Diffraction Strategies for Pharmaceutical Crystallography URL:[Link]

  • Wikipedia - Nuclear Magnetic Resonance Spectroscopy URL:[Link]

  • Creative Biostructure - Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique URL: [Link]

Comparative

A Comparative Guide to the Extraction of 5-methoxy-2-(1-phenylethyl)phenol: From Classical Methods to Green Technologies

For researchers, scientists, and professionals in drug development, the efficient isolation of target molecules is a cornerstone of progress. This guide provides an in-depth technical comparison of extraction methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient isolation of target molecules is a cornerstone of progress. This guide provides an in-depth technical comparison of extraction methodologies for 5-methoxy-2-(1-phenylethyl)phenol, a substituted phenolic compound with potential applications in medicinal chemistry. While direct literature on this specific molecule is not abundant, this guide leverages established principles for structurally similar phenolic compounds to provide robust, field-proven insights.

We will explore a spectrum of techniques, from traditional solvent-based methods to modern, environmentally conscious "green" technologies. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower you to select the most appropriate extraction strategy based on your specific needs, whether they be yield, purity, scalability, or environmental impact.

Physicochemical Profile and Strategic Considerations

5-methoxy-2-(1-phenylethyl)phenol is a moderately polar molecule. The phenolic hydroxyl group imparts acidic character and potential for hydrogen bonding, while the methoxy and phenylethyl groups contribute to its lipophilicity. An understanding of these properties is crucial for selecting appropriate solvents and extraction conditions. For instance, its phenolic nature allows for pH-mediated separation, a principle we will exploit in liquid-liquid extraction. The compound is expected to be soluble in organic solvents like acetone, ethanol, and ethyl acetate.[1]

Comparative Analysis of Extraction Methodologies

This guide will focus on three primary extraction techniques, each representing a different balance of efficiency, cost, and environmental consideration:

  • Classical Liquid-Liquid Extraction (LLE): A foundational technique based on differential solubility.

  • Ultrasound-Assisted Extraction (UAE): A method employing acoustic cavitation to enhance extraction efficiency.

  • Supercritical Fluid Extraction (SFE): A green technology that utilizes a supercritical fluid, typically CO2, as the extraction solvent.

The following table provides a comparative overview of these methods, with expected performance metrics based on data from analogous phenolic compounds.

MetricLiquid-Liquid Extraction (LLE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Expected Yield Moderate to HighHighHigh to Very High
Purity Moderate (may require further purification)HighVery High (highly selective)
Solvent Consumption HighLow to ModerateVery Low (CO2 is recycled)
Extraction Time Long (hours)Short (minutes)Moderate
Energy Input LowModerateHigh
Environmental Impact High (due to solvent use)LowVery Low
Scalability GoodModerateGood

In-Depth Experimental Protocols and Workflows

Classical Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] For acidic compounds like phenols, manipulating the pH of the aqueous phase is a critical parameter to control their partitioning between the two phases.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude sample containing 5-methoxy-2-(1-phenylethyl)phenol in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Alkaline Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 5% aqueous sodium hydroxide solution. Shake vigorously for 2-3 minutes, periodically venting the funnel. The phenolic compound will deprotonate to form a water-soluble phenolate salt, which partitions into the aqueous phase.[3]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH < 2 with a strong acid (e.g., 6M HCl). This will protonate the phenolate, causing the 5-methoxy-2-(1-phenylethyl)phenol to precipitate or become insoluble in the aqueous phase.

  • Re-extraction: Add a fresh portion of the organic solvent to the acidified aqueous solution and shake to extract the neutral phenolic compound back into the organic phase.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Workflow Diagram:

LLE_Workflow A Crude Sample in Organic Solvent B Add 5% NaOH (aq) & Shake A->B C Separate Aqueous Phase (Phenolate) B->C D Acidify with HCl to pH < 2 C->D E Re-extract with Organic Solvent D->E F Dry & Concentrate Organic Phase E->F G Purified Product F->G

Caption: Liquid-Liquid Extraction workflow for phenolic compounds.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local heating, pressure, and shear forces that disrupt cell walls (if applicable) and enhance mass transfer of the target analyte from the sample matrix into the solvent.[4][5] This significantly reduces extraction time and solvent consumption compared to traditional methods.[6]

Experimental Protocol:

  • Sample Preparation: Place the solid crude sample (e.g., dried plant material or a solid reaction mixture) into an extraction vessel.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired frequency (e.g., 40 kHz), power (e.g., 100 W), and temperature (e.g., 45°C).

  • Extraction: Sonicate for a predetermined time (e.g., 20-30 minutes).[5]

  • Isolation: After sonication, separate the solid residue from the solvent by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to yield the crude 5-methoxy-2-(1-phenylethyl)phenol. Further purification by chromatography may be necessary.

Workflow Diagram:

UAE_Workflow A Solid Sample in Extraction Vessel B Add Solvent (e.g., Ethanol) A->B C Apply Ultrasound (40 kHz, 45°C, 20 min) B->C D Filter/Centrifuge to Separate Solids C->D E Collect Supernatant (Extract) D->E F Evaporate Solvent Under Vacuum E->F G Crude Product F->G

Caption: Ultrasound-Assisted Extraction (UAE) process flow.

Supercritical Fluid Extraction (SFE)

Principle: SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[7] Carbon dioxide (CO2) is the most common supercritical fluid used due to its mild critical conditions (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[8] Supercritical CO2 has liquid-like density and solvating power but gas-like viscosity and diffusivity, allowing for efficient penetration into the sample matrix and rapid extraction.[8] The selectivity of SFE can be finely tuned by adjusting pressure and temperature, and by adding a small amount of a polar co-solvent (modifier) like ethanol or methanol to enhance the extraction of moderately polar compounds like phenols.[9][10]

Experimental Protocol:

  • Sample Loading: Pack the solid sample into a high-pressure extraction vessel.

  • System Pressurization & Heating: Pump liquid CO2 into the vessel and heat it to the desired supercritical temperature (e.g., 60°C) and pressure (e.g., 200 bar).[8]

  • Co-solvent Addition (Optional): Introduce a modifier, such as ethanol (5-10%), into the CO2 stream to increase the polarity of the supercritical fluid and improve the solubility of the target phenol.[9]

  • Dynamic Extraction: Flow the supercritical fluid through the extraction vessel at a constant rate. The 5-methoxy-2-(1-phenylethyl)phenol will dissolve in the fluid.

  • Decompression & Collection: Route the fluid exiting the vessel to a separator, where the pressure is reduced. This causes the CO2 to return to its gaseous state, losing its solvating power and precipitating the extracted compound, which is then collected.

  • CO2 Recycling: The gaseous CO2 can be re-compressed and recycled back into the system.

Workflow Diagram:

SFE_Workflow A CO2 Tank B High-Pressure Pump A->B C Heater B->C D Extraction Vessel (with Sample) C->D E Separator (Decompression) D->E F Collected Product E->F G Recycled CO2 E->G G->B H Modifier (e.g., Ethanol) H->D

Caption: Supercritical Fluid Extraction (SFE) schematic.

Conclusion and Recommendations

The choice of extraction method for 5-methoxy-2-(1-phenylethyl)phenol is a multi-faceted decision that depends on the specific goals of the researcher.

  • For rapid, small-scale laboratory extractions with high efficiency , Ultrasound-Assisted Extraction (UAE) is often the most practical choice. It offers a significant reduction in time and solvent usage compared to LLE, with potentially higher yields.[6][11]

  • For large-scale industrial applications where purity and environmental impact are paramount , Supercritical Fluid Extraction (SFE) is the superior technology.[12] Its high selectivity can yield a very pure product, and the use of non-toxic, recyclable CO2 aligns with the principles of green chemistry.[13][14][15] The initial capital investment is higher, but operational costs can be lower due to solvent recycling.

  • Classical Liquid-Liquid Extraction (LLE) remains a viable option when specialized equipment is unavailable. It is a well-understood and effective method, particularly when the pH-swing modification is used for selective isolation of phenolic compounds. However, its heavy reliance on organic solvents and longer processing times make it less desirable from both an environmental and efficiency standpoint.[16]

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can make informed decisions to optimize the isolation of 5-methoxy-2-(1-phenylethyl)phenol and other valuable phenolic compounds.

References

  • INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]

  • Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green Extraction of Natural Products: Concept and Principles. International Journal of Molecular Sciences, 13(7), 8615–8627. [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link]

  • Compound Interest. (n.d.). The 12 Principles of Green Chemistry. Retrieved from [Link]

  • Sustainability Directory. (2025). Green Chemistry in Extraction. Retrieved from [Link]

  • Pita, C., & Ferreira, A. (1998). Supercritical fluid extraction of phenol compounds from olive leaves.
  • Shirsath, S. R., Sonawane, S. H., & Gogate, P. R. (2012). Intensification of extraction of natural products using ultrasonic irradiations—A review of current status.
  • U.S. Environmental Protection Agency. (2026). Basics of Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. Retrieved from [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Routray, W., & Orsat, V. (2011). Microwave-assisted extraction of flavonoids: a review. Food and Bioprocess Technology, 4(8), 1337-1349.
  • Vilkhu, K., Mawson, R., Simons, L., & Bates, D. (2008). Applications and opportunities for ultrasound assisted extraction in the food industry—A review. Innovative Food Science & Emerging Technologies, 9(2), 161-169.
  • Selvamuthukumaran, M., & Shi, J. (2017). Extraction of phenolic compounds from plant materials. In Handbook of Food Bioengineering (pp. 141-168). Academic Press.
  • Luque de Castro, M. D., & Priego-Capote, F. (2010). Ultrasound-assisted extraction of phenolic compounds from strawberries. Talanta, 82(5), 1683-1688.
  • Santos, C. M. M., & Meireles, M. A. A. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 16(12), 10337-10359.
  • Ma, Y., Chen, J., Liu, D., & Ye, X. (2009). Ultrasound-assisted extraction of phenolic compounds from peaches and pumpkins. PLoS One, 4(2), e4521.
  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2019). Extraction techniques of phenolic compounds from plants.
  • Yang, L., He, Q. S., & Wang, J. (2008). Ultrasound-assisted extraction of polyphenols from crude pollen. Molecules, 13(5), 1011-1021.
  • Mandal, V., Mohan, Y., & Hemalatha, S. (2007). Microwave assisted extraction of curcumin by using a modified microwave system. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 717-721.
  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub-and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae: A review. Food chemistry, 98(1), 136-148.
  • Hossain, M. B., Barry-Ryan, C., Martin-Diana, A. B., & Brunton, N. P. (2011). Optimisation of accelerated solvent extraction of antioxidant compounds from potato peels. Food Chemistry, 124(1), 168-176.
  • Rhone-Poulenc S.A. (1968). Process for producing methoxyphenol or ethoxyphenol. U.S.
  • Khaw, K. Y., Parat, M. O., Shaw, P. N., & Falconer, J. R. (2017). Supercritical fluid extraction and stabilization of phenolic compounds from natural sources. The Open Chemical Engineering Journal, 11(1).
  • Ghafoor, K., Park, J., & Choi, Y. H. (2012). Supercritical fluid extraction of phenolic compounds and antioxidants from grape (Vitis labrusca B.) seeds. Journal of agricultural and food chemistry, 60(50), 12347-12354.
  • Chemat, S., Lagha, A., Ait-Amar, H., Bartels, P. V., & Chemat, F. (2000). Microwave assisted extraction of polycyclic aromatic hydrocarbons from atmospheric particulate samples.
  • Milestone srl. (2016, October 27). Microwave Green Extraction of Natural Products developed in cooperation with prof. Farid Chemat [Video]. YouTube. [Link]

  • Llompart, M., Celeiro, M., Lores, M., & Garcia-Jares, C. (2006). Optimization of a microwave-assisted extraction method for the analysis of polycyclic aromatic hydrocarbons from fish samples.
  • Oasmaa, A., & Kuoppala, E. (2019). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. Energy & Fuels, 33(4), 3296-3304.
  • Li, H., Liu, Y., Zhang, X., Li, C., & Wang, C. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2098–2106.
  • Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2022, November 10). Interesting route to 4-methoxyphenol. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide: LC-MS vs. GC-MS for the Quantification of 5-methoxy-2-(1-phenylethyl)phenol

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-methoxy-2-(1-phenylethyl)phenol. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-methoxy-2-(1-phenylethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of specifications to explore the fundamental principles and practical considerations that guide method selection. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower you to select the optimal technique for your analytical objectives.

Understanding the Analyte: 5-methoxy-2-(1-phenylethyl)phenol

The selection of an analytical technique begins with a thorough understanding of the analyte's physicochemical properties. 5-methoxy-2-(1-phenylethyl)phenol is a moderately polar molecule due to its phenolic hydroxyl group. It possesses a relatively high molecular weight and a complex structure, suggesting it is not naturally volatile. This inherent lack of volatility is a critical factor that dictates the divergent sample preparation and analysis strategies required for GC-MS and LC-MS.

The Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional chromatographic resolution.[1][2] However, for polar molecules like phenols, direct analysis is often unfeasible.

The Imperative of Derivatization

The core challenge for analyzing 5-methoxy-2-(1-phenylethyl)phenol by GC-MS is its low volatility and the presence of an active hydrogen on the phenolic hydroxyl group. This active hydrogen can lead to poor peak shape and thermal degradation in the hot GC inlet. To overcome this, chemical derivatization is an essential prerequisite.[3][4] This process replaces the active hydrogen with a non-polar group, which accomplishes three critical goals:

  • Increases Volatility: Reduces the boiling point, allowing the analyte to travel through the GC column.

  • Enhances Thermal Stability: Protects the molecule from breaking down at high temperatures.

  • Improves Peak Shape: Minimizes tailing by preventing interaction with active sites in the GC system.

Silylation, the replacement of the active proton with a trimethylsilyl (TMS) group, is an ideal and widely used procedure for the GC analysis of phenolic compounds.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[6]

GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS quantification of our target analyte, highlighting the mandatory derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 5-methoxy-2-(1-phenylethyl)phenol Extraction Solvent Extraction (e.g., LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization (Silylation with BSTFA) Evaporation->Derivatization Injection GC Injection (Vaporization) Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization - EI) Separation->Ionization Detection Mass Detection (Quadrupole / TOF) Ionization->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram Quantification Quantification (Peak Integration) Chromatogram->Quantification

Caption: GC-MS workflow for phenolic compound analysis.

Protocol: GC-MS Quantification
  • Sample Extraction:

    • For liquid samples (e.g., plasma), perform a liquid-liquid extraction (LLE) with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • For solid samples, perform a solvent extraction using a suitable solvent, followed by cleanup if necessary (e.g., Solid-Phase Extraction - SPE).

  • Derivatization:

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst solvent like pyridine or acetonitrile.[6]

    • Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless, operated in splitless mode at 280°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Target ions for the silylated derivative must be determined from a full scan analysis.

  • Quantification:

    • Construct a calibration curve using standards that have undergone the identical extraction and derivatization procedure.

The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is exceptionally well-suited for polar, non-volatile, and thermally labile molecules, making it a more direct method for analyzing 5-methoxy-2-(1-phenylethyl)phenol.[2][7]

The Advantage of Direct Analysis

The most significant advantage of LC-MS for this application is the elimination of the derivatization step. The analyte can be separated in its native form in the liquid phase at ambient temperatures, which simplifies sample preparation, reduces potential sources of error, and increases throughput.

Key Consideration: Ionization Source and Mode

The success of an LC-MS method hinges on the efficient ionization of the analyte. For phenolic compounds, two primary ionization sources are considered:

  • Electrospray Ionization (ESI): The most common source, ideal for polar and ionic compounds. It is highly effective for phenols, which can be readily ionized.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): Often provides better sensitivity for less polar compounds and may be a viable alternative or complement to ESI for certain phenolic structures.[4][9]

Given the acidic nature of the phenolic proton, negative ion mode is typically preferred for analysis, as the molecule can easily lose a proton to form a [M-H]⁻ ion, leading to high sensitivity.[10]

LC-MS Experimental Workflow

The LC-MS workflow is more streamlined due to the absence of a chemical modification step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing 5-methoxy-2-(1-phenylethyl)phenol Extraction Extraction / Dilution (e.g., PPT, SPE, or 'Dilute-and-Shoot') Sample->Extraction Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration Injection LC Injection Filtration->Injection Separation LC Separation (Reversed-Phase C18) Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Detection (Triple Quad / TOF) Ionization->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram Quantification Quantification (Peak Integration) Chromatogram->Quantification

Caption: LC-MS workflow for phenolic compound analysis.

Protocol: LC-MS/MS Quantification
  • Sample Preparation:

    • For liquid samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. The supernatant can be diluted and injected.

    • For cleaner samples, a simple "dilute-and-shoot" approach may be sufficient.

    • Filter all samples through a 0.22 µm syringe filter prior to injection to protect the LC system.

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple Quadrupole (QqQ) mass spectrometer.

    • Ionization Mode: ESI, Negative Ion Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Precursor and product ions must be optimized by infusing a standard solution of the analyte.

  • Quantification:

    • Construct a calibration curve using standards prepared in a matrix that mimics the study samples to compensate for potential matrix effects.[11]

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS depends on a trade-off between several key performance parameters.

ParameterGC-MSLC-MS/MSRationale & Causality
Sample Preparation Complex, multi-stepSimpler, often directGC-MS requires a mandatory, time-consuming derivatization step to increase analyte volatility.[12] LC-MS analyzes the compound in its native state.
Sensitivity (LOQ) Very Good (sub-ng/mL)Excellent (pg/mL)LC-MS/MS, particularly with a triple quadrupole in MRM mode, often provides superior sensitivity for targeted bioanalysis.[1]
Chromatographic Resolution ExcellentGood to Very GoodThe long capillary columns used in GC provide very high separation efficiency, which can be advantageous for resolving closely related isomers.[1]
Matrix Effects Lower ConcernSignificant ConcernIonization in LC-MS (ESI/APCI) occurs in the presence of co-eluting matrix components, which can suppress or enhance the analyte signal.[13] EI in GC-MS is a gas-phase process and is generally less susceptible to matrix interference.[11]
Throughput LowerHigherThe simpler sample preparation and typically faster run times of modern UPLC systems give LC-MS/MS an advantage in high-throughput environments.
Robustness HighModerate to HighGC-MS systems are often considered workhorses. LC-MS performance can be more variable day-to-day and requires careful management of mobile phases and column health.[14]
Cost (Instrument) LowerHigherGC-MS systems are generally less expensive to purchase and maintain than high-performance LC-MS/MS systems.[1]

Method Validation: A Trustworthiness Imperative

Regardless of the chosen technique, a rigorous method validation is essential to ensure the data is accurate and reliable. The method must be tested for specificity, linearity, accuracy, precision, range, limit of quantification (LOQ), and robustness.[15][16] For LC-MS, special attention must be paid to evaluating and mitigating matrix effects, often through the use of matrix-matched calibrators or stable isotope-labeled internal standards.[17]

Conclusion and Recommendation

Both GC-MS and LC-MS are powerful techniques capable of quantifying 5-methoxy-2-(1-phenylethyl)phenol. The optimal choice is dictated by the specific requirements of the analysis.

  • Choose LC-MS/MS if:

    • High sensitivity (low pg/mL) is your primary requirement.

    • High sample throughput is necessary.

    • You wish to avoid the complexities and potential artifacts of derivatization.

    • The analyte is known to be thermally unstable.

  • Choose GC-MS if:

    • You need to resolve potential isomers with very high chromatographic efficiency.

    • Your laboratory has extensive experience with derivatization protocols.

    • The sample matrices are exceptionally complex and matrix effects in LC-MS are prohibitive.

    • Budgetary constraints for instrumentation are a primary concern.

For most modern applications in drug development and bioanalysis, LC-MS/MS is the superior and more direct approach for the quantification of 5-methoxy-2-(1-phenylethyl)phenol due to its higher sensitivity, simplified sample preparation, and higher throughput.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface . Source: Separation Science. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface | LabRulez LCMS . Source: LabRulez. [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column - ResearchGate . Source: ResearchGate. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science . Source: Arome Science. [Link]

  • Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue . Source: Springer Link. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - ResearchGate . Source: ResearchGate. [Link]

  • Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts? | ResearchGate . Source: ResearchGate. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry . Source: LinkedIn. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI . Source: MDPI. [Link]

  • Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry - Diva-Portal.org . Source: DiVA portal. [Link]

  • Comparison of LC–MS/MS matrix effects in the different methods for the... - ResearchGate . Source: ResearchGate. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian . Source: Resolian. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization . Source: American Laboratory. [Link]

  • LC-MS VS. GC-MS: What's the Difference - MetwareBio . Source: Metware Biotechnology. [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit . Source: Reddit. [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor . Source: Impact Factor. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols . Source: MDPI. [Link]

  • Selected Methods of Analysis . Source: Cengage. [Link]

  • 7 Analytical Methods - ResearchGate . Source: ResearchGate. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI . Source: MDPI. [Link]

  • Mass Spectrometric Detection of Indophenols from the Gibbs Reaction for Phenols Analysis . Source: ProQuest. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

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Comparative

A Comparative Guide to the Biological Activities of 5-Methoxy-2-(1-phenylethyl)phenol Analogs for Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, phenolic compounds have emerged as a promising class of molecules due t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, phenolic compounds have emerged as a promising class of molecules due to their inherent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth technical comparison of the biological activities of 5-methoxy-2-(1-phenylethyl)phenol analogs. While direct comparative studies on a homologous series of these specific analogs are limited in publicly available literature, this document synthesizes findings from structurally related compounds to elucidate the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these compounds.

Introduction to 5-Methoxy-2-(1-phenylethyl)phenol Analogs

The core structure of 5-methoxy-2-(1-phenylethyl)phenol combines three key pharmacophoric features: a phenol ring, a methoxy group, and a 1-phenylethyl substituent. The phenolic hydroxyl group is a well-established contributor to antioxidant and antimicrobial activities through its ability to donate a hydrogen atom and stabilize free radicals. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the phenol ring, influencing its reactivity and metabolic stability. The 1-phenylethyl group introduces a significant hydrophobic character and stereochemical complexity, which can enhance binding to biological targets and improve membrane permeability.

The strategic placement of these functional groups creates a versatile scaffold for analog development. Modifications to the substitution pattern on either the phenol or the phenylethyl ring can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Comparative Biological Activities

This section details the known and extrapolated biological activities of 5-methoxy-2-(1-phenylethyl)phenol analogs, drawing comparisons from structurally similar compounds where direct data is unavailable.

Antimicrobial Activity

Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis[1]. The introduction of a hydrophobic 1-phenylethyl group is anticipated to enhance the partitioning of these analogs into the lipid bilayer of bacterial cell membranes, thereby increasing their antimicrobial potency.

A study on naturally occurring phenols and their derivatives demonstrated that the addition of allyl groups, which also increases lipophilicity, enhanced the potency against both planktonic and biofilm-forming bacteria[2]. It is hypothesized that the 1-phenylethyl group would confer a similar or even greater enhancement of antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Phenolic Analogs

Compound/AnalogOrganismMIC (µg/mL)Reference
2-AllylcarvacrolS. epidermidis- (79.8% growth reduction)[2]
2-AllylcarvacrolP. aeruginosa- (79.6% growth reduction)[2]
EugenolS. epidermidis- (79.8% growth reduction)[2]
EugenolP. aeruginosa- (79.6% growth reduction)[2]
Guaiacol (2-methoxyphenol)S. epidermidis>1000[2]
Guaiacol (2-methoxyphenol)P. aeruginosa>1000[2]

Note: Direct MIC values for a homologous series of 5-methoxy-2-(1-phenylethyl)phenol are not available in the reviewed literature. The data presented are for structurally related compounds to illustrate the effect of substituents on antimicrobial activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. The presence of an electron-donating methoxy group on the phenol ring is expected to enhance this activity by stabilizing the resulting phenoxyl radical.

A study on a structurally related compound, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, reported an EC50 value of 10.46 ppm in a DPPH assay, indicating significant antioxidant potential[3]. It is plausible that 5-methoxy-2-(1-phenylethyl)phenol analogs would exhibit comparable or superior antioxidant activity.

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Compound/AnalogIC50/EC50Reference
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol10.46 ppm[3]
Butylated Hydroxytoluene (BHT)202.35 µg/mL[3]
Trolox3.77 µg/mL[3]
Vitamin C (Ascorbic Acid)5.00 - 8.4 µg/mL[3]
Anti-inflammatory Activity

Phenolic compounds have demonstrated anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways. Research on 2,6-bis-(1,1-dimethylethyl)phenol derivatives has shown their ability to reduce carrageenan-induced paw edema in rats, a common model for acute inflammation[4]. The presence of bulky hydrophobic groups, such as the 1-phenylethyl substituent, may enhance binding to the active sites of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

A proposed mechanism for the anti-inflammatory action of these compounds involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression[5].

Anticancer Activity

The cytotoxic effects of phenolic compounds against various cancer cell lines have been extensively studied. The lipophilic nature of the 1-phenylethyl group could facilitate the transport of these analogs across the cell membrane of cancer cells, leading to enhanced cytotoxic activity.

A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring exhibited significant anticancer activity against MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines. This highlights the potential for developing potent anticancer agents by modifying the phenylethyl moiety.

Table 3: Comparative Cytotoxicity of Phenolic Acid Phenethyl Esters on Oral Cancer Cells

CompoundCell LineIC50 (µM)Reference
Caffeic acid phenethyl ester (CAPE)SAS~20[6]
Caffeic acid phenethyl ester (CAPE)OEC-M1~15[6]
Derivative 3cOEC-M1~10[6]

Note: This table shows data for phenolic acid phenethyl esters to illustrate the cytotoxic potential of compounds containing a phenylethyl group.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 5-Methoxy-2-(1-phenylethyl)phenol

The following is a general procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs.

dot

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Work-up and Purification A 4-Methoxyphenol D Reaction Mixture A->D B 1-Phenylethanol B->D C Acid Catalyst (e.g., H2SO4) C->D E Quench with Water D->E Alkylation Product F Extract with Organic Solvent E->F G Column Chromatography F->G H 5-Methoxy-2-(1-phenylethyl)phenol G->H

Caption: General workflow for the synthesis of 5-Methoxy-2-(1-phenylethyl)phenol.

Materials:

  • 4-Methoxyphenol

  • 1-Phenylethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-methoxyphenol and 1-phenylethanol in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding it to a beaker of ice water.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-methoxy-2-(1-phenylethyl)phenol.

Antimicrobial Susceptibility Testing (Broth Microdilution)

dot

MIC_Workflow A Prepare Serial Dilutions of Test Compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Add Resazurin and Incubate C->D E Determine MIC (Lowest concentration with no color change) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Test compounds (5-methoxy-2-(1-phenylethyl)phenol analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

DPPH Radical Scavenging Assay

dot

DPPH_Workflow A Prepare various concentrations of test compounds B Add DPPH solution to each concentration A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and determine IC50 D->E

Caption: Workflow for DPPH radical scavenging assay.

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds in methanol in a 96-well plate.

  • Add the DPPH solution to each well containing the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of 5-methoxy-2-(1-phenylethyl)phenol analogs are likely mediated through the modulation of several key signaling pathways.

dot

Signaling_Pathways cluster_inflammation Anti-inflammatory Action cluster_antioxidant Antioxidant Action cluster_anticancer Anticancer Action NFkB NF-κB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK MAPK MAPK->NFkB ROS Reactive Oxygen Species (ROS) Phenol 5-Methoxy-2-(1-phenylethyl)phenol Analog ROS->Phenol Scavenging Phenoxyl_Radical Stable Phenoxyl Radical Phenol->Phenoxyl_Radical Donates H• Apoptosis Apoptosis Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycle Cell Cycle Arrest CellCycle->Proliferation Compound 5-Methoxy-2-(1-phenylethyl)phenol Analog Compound->MAPK Inhibits Compound->ROS Neutralizes Compound->Apoptosis Induces Compound->CellCycle Induces

Caption: Hypothesized signaling pathways modulated by 5-methoxy-2-(1-phenylethyl)phenol analogs.

Conclusion and Future Directions

The 5-methoxy-2-(1-phenylethyl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data on structurally related compounds suggest that analogs of this class are likely to possess significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The strategic modification of the substitution patterns on both the phenol and phenylethyl rings offers a powerful approach to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a homologous series of 5-methoxy-2-(1-phenylethyl)phenol analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Molecules.
  • 2-(1-Phenylethyl)phenol. Smolecule.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology.
  • Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene.
  • A Researcher's Guide to Benchmarking the Antioxidant Performance of 2-Methoxy-5-(4-methylphenyl)phenol. BenchChem.
  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
  • Anti-inflammatory potential of dandelion polyphenols through modulation of AGE–RAGE signaling: key bioactive compounds and mechanisms. Food and Drug Analytical Methods.
  • Antioxidant potentials with IC50 and A0.5 values.
  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research.
  • Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Cancer Letters.
  • To the synthetic method of methoxy ethyl phenol.
  • Cytotoxicity of Biphenyl Diols: A Comparative Analysis of 4'-Methoxy[1,1' -biphenyl]-2,5-diol Analogs. BenchChem.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
  • The synthetic method of p-(2-methoxy)ethylphenol.
  • Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds. Molecules.
  • Comparison of Antioxidant Activity of Ethanolic, Methanolic, n- Hexan, and Aqueous Extract of Parkia speciosa Peel. NEBULA.
  • Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives. Biological and Pharmaceutical Bulletin.
  • An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. BenchChem.
  • Synthesis of 5-Methoxy-2-acetyl-1-naphthol.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Methoxy-5-(1-phenylethyl)phenol

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance Author's Note: The query for "5-Methoxy-2-(1-phenylethyl)phenol" likely contains a common nomenclature transposition....

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

Author's Note: The query for "5-Methoxy-2-(1-phenylethyl)phenol" likely contains a common nomenclature transposition. Based on chemical structure databases, the intended compound is understood to be 2-Methoxy-5-(1-phenylethyl)phenol . This guide will proceed under that clarification to ensure technical accuracy and safety. The principles and procedures outlined are applicable to substituted phenols of this class.

Introduction: Beyond the Benchtop

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the complete, safe lifecycle management of the chemicals we employ. 2-Methoxy-5-(1-phenylethyl)phenol, like other substituted phenolic compounds, possesses a toxicological profile that necessitates a rigorous and informed approach to its disposal. Mishandling this waste stream can lead to significant health risks, environmental contamination, and regulatory non-compliance.

This document serves as an essential operational guide, providing a clear, step-by-step protocol for the proper disposal of 2-Methoxy-5-(1-phenylethyl)phenol and its associated contaminated materials. The causality behind each step is explained to build a framework of deep understanding, ensuring that these procedures become an intrinsic part of your laboratory's safety culture.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 2-Methoxy-5-(1-phenylethyl)phenol is not widely available, its chemical structure as a phenol derivative dictates that it must be handled with the same level of caution as phenol itself. Phenols are a class of compounds known for their systemic toxicity and corrosive properties.[1][2][3]

Key Hazards of Phenolic Compounds:

  • Acute Dermal Toxicity: Phenol is readily and rapidly absorbed through the skin, which can be fatal. A key danger is that phenol has a local anesthetic effect, meaning a severe chemical burn may occur without initial pain.[3][4]

  • Systemic Toxicity: Once absorbed, phenol can cause damage to the central nervous system, liver, and kidneys.[4]

  • Corrosivity: Causes severe skin burns and eye damage. Splashes can lead to permanent eye injury and blindness.[2][3]

  • Aquatic Toxicity: Phenolic compounds are harmful to aquatic life, making it imperative to prevent their release into sewer systems.[1][5]

Quantitative Hazard Summary

The following table summarizes the general hazards associated with the parent compound, phenol, which should be conservatively applied to 2-Methoxy-5-(1-phenylethyl)phenol.

Hazard CategoryClassification & StatementRationale & Protective Measures
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic if swallowed, in contact with skin, or if inhaled.Due to rapid absorption and systemic effects. All handling must occur in a certified chemical fume hood.[6][7]
Skin Corrosion / Irritation Category 1B: Causes severe skin burns and eye damage.The hydroxyl group bonded to the aromatic ring is highly corrosive. Use appropriate chemical-resistant gloves and a lab coat.[2][4]
Serious Eye Damage / Irritation Category 1: Causes serious eye damage.Direct contact can cause irreversible damage. Chemical splash goggles and/or a face shield are mandatory.[3]
Hazardous to the Aquatic Environment Acute Category 2: Toxic to aquatic life.Prevents sewer disposal. All waste must be collected as hazardous chemical waste.[1][5]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment must be performed before handling this compound.[1][2] The following controls are considered standard practice:

  • Engineering Control: All procedures involving 2-Methoxy-5-(1-phenylethyl)phenol, from weighing to solution preparation and waste collection, must be performed in a certified chemical fume hood.[4][6]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is any potential for splashes, a face shield must be worn over the goggles.[2][4]

  • Hand Protection: Double-gloving with nitrile exam gloves is suitable for incidental contact with dilute solutions. For handling concentrated material or for extended tasks, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[4] Gloves must be changed immediately upon contamination.[4]

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron (e.g., butyl rubber or neoprene) is recommended.[4]

Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound is not a single action but a systematic process. Adherence to this workflow is critical for safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. The "2-Methoxy-5-(1-phenylethyl)phenol" waste stream includes:

  • Unused or expired pure chemical.

  • Aqueous and organic solutions containing the compound.

  • Contaminated lab materials: pipette tips, centrifuge tubes, gloves, absorbent pads, etc.

Crucially, this waste must be kept separate from all other chemical waste streams to prevent unknown, potentially violent reactions.[6][7]

Step 2: Container Selection and Labeling
  • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container (e.g., glass or high-density polyethylene) with a secure screw-top cap. The container must be chemically compatible with the waste.

  • Solid Waste: Collect contaminated dry materials (gloves, tubes, wipes) in a separate, puncture-resistant, sealable container, such as a disposable plastic tub or a double-bagged, sealed plastic bag.[1][6]

  • Labeling: Every waste container must be affixed with a hazardous waste label before the first drop of waste is added.[6] The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "2-Methoxy-5-(1-phenylethyl)phenol Waste". List other components if in a mixture (e.g., "and Methylene Chloride").

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

Step 3: Waste Collection and Temporary Storage
  • Active Collection: Keep the waste container in the fume hood where the work is being performed. The container must remain closed at all times, except when actively adding waste.[6]

  • Rinsate: Triple-rinse emptied containers that held the pure compound with a suitable solvent (e.g., ethanol or acetone). The first rinse is considered acutely hazardous and must be collected in the liquid waste container. Subsequent rinses should also be collected.

  • In-Lab Storage: Once collection is complete or the container is 90% full, ensure the cap is tightly sealed. Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials (especially strong oxidizers) and within secondary containment.[7]

Step 4: Final Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6][7]

  • Institutional EHS: The final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][8]

  • Request Pickup: Follow your organization's specific procedures to request a hazardous waste pickup.[6]

The standard and most effective disposal method for this type of organic waste is high-temperature incineration by a licensed facility, which ensures complete destruction of the hazardous compound.

Emergency Procedures: Spill Management

Prior to handling this compound, ensure a chemical spill kit is readily available and you are trained in its use.[1]

For a Small Spill (inside a fume hood):

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, absorb the spill using a chemical absorbent such as vermiculite or sand. Do not use paper towels for anything other than a very minor drop.[1]

  • Carefully collect the absorbent material using non-sparking tools.

  • Place all contaminated materials into a designated sealable container for hazardous waste disposal.[1][5]

  • Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

For a Large Spill (outside a fume hood):

  • Evacuate all personnel from the immediate area.

  • If safe to do so, close the laboratory doors to contain vapors.

  • Contact your institution's emergency number and EHS department immediately.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.

In Case of Personal Exposure:

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while under an emergency shower. Flush the affected area with copious amounts of water for at least 15 minutes.[2] If available, after an initial water rinse, repeatedly wipe the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][4] Do not interrupt flushing. Seek immediate medical attention.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-5-(1-phenylethyl)phenol waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_generation Waste Generation & Collection cluster_disposal Storage & Final Disposal Prep Perform Risk Assessment & Confirm PPE Availability Label Prepare & Label Waste Containers Before Starting Work Prep->Label Proceed Generate Generate Waste Stream (Liquid, Solid, or Contaminated) Label->Generate Segregate Is Waste Properly Segregated? Generate->Segregate Segregate->Generate No, Re-evaluate Collect Collect in Correctly Labeled Container in Fume Hood Segregate->Collect Yes Store Seal Container & Move to Satellite Accumulation Area Collect->Store Pickup Request Pickup from Institutional EHS / Contractor Store->Pickup Final Waste Incinerated by Licensed Facility Pickup->Final Spill Spill Occurs Spill->Generate Cleanup materials become solid waste

Caption: Decision workflow for safe disposal of phenolic waste.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • PHENOL - CDC Stacks. Centers for Disease Control and Prevention. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Laboratory Specific Standard Operating Procedures for the safe use of Phenol. LSU Health Shreveport. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methoxy-2-(1-phenylethyl)phenol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven safety and logistical info...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven safety and logistical information for handling 5-Methoxy-2-(1-phenylethyl)phenol. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not reliant on a single piece of equipment but on a comprehensive system of controls. This includes engineering controls, administrative controls, and finally, personal protective equipment.

  • Engineering Controls as the First Line of Defense: All work involving 5-Methoxy-2-(1-phenylethyl)phenol, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood.[1][3] This primary engineering control is critical for minimizing the inhalation of any vapors or fine particulates.

  • Administrative Controls to Mitigate Risk: Never work alone when handling this or any other potentially hazardous compound.[2] Ensure that all personnel are trained on the specific hazards of phenols and the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Last and Most Critical Barrier

The selection and correct use of PPE are vital for preventing direct contact with 5-Methoxy-2-(1-phenylethyl)phenol. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solid Handling Safety glasses with side shieldsDouble-gloved nitrile or neoprene glovesFully buttoned lab coat, long pants, and closed-toe shoesRecommended if weighing outside of a fume hood (use a fit-tested N95 or higher respirator)
Solution Preparation and Transfers Chemical splash goggles and a face shieldButyl rubber or Viton gloves over nitrile glovesChemical-resistant apron over a lab coatNot typically required if performed in a fume hood
Use in Reactions and Post-Reaction Work-up Chemical splash goggles and a face shieldButyl rubber or Viton gloves over nitrile glovesChemical-resistant apron over a lab coatNot typically required if performed in a fume hood
The Rationale Behind Glove Selection

The choice of glove material is critical when working with phenols. Nitrile gloves offer good splash protection for incidental contact with dilute solutions but should be changed frequently.[1] For prolonged contact or when working with concentrated solutions, more robust gloves like butyl rubber or Viton are recommended due to their higher resistance to breakthrough.[2] Double-gloving provides an additional layer of protection against pinholes and other unnoticeable glove failures.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning:

    • Perform hand hygiene.

    • Put on inner gloves (nitrile).

    • Don lab coat and apron.

    • Put on outer gloves (butyl rubber or Viton).

    • Don eye and face protection.

  • Doffing:

    • Remove outer gloves, peeling them off without touching the exterior.

    • Remove lab coat and apron, rolling them away from the body.

    • Perform hand hygiene.

    • Remove eye and face protection.

    • Remove inner gloves.

    • Perform thorough hand hygiene.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 PPE Selection for 5-Methoxy-2-(1-phenylethyl)phenol Start Assess Task Weighing Weighing Solid Start->Weighing Solution Preparing Solution Start->Solution Reaction Running Reaction Start->Reaction Goggles Chemical Splash Goggles Weighing->Goggles Nitrile Nitrile Gloves (Double) Weighing->Nitrile LabCoat Lab Coat Weighing->LabCoat Solution->Goggles FaceShield Face Shield Solution->FaceShield Butyl Butyl/Viton Gloves Solution->Butyl Apron Chemical Apron Solution->Apron Reaction->Goggles Reaction->FaceShield Reaction->Butyl Reaction->Apron

Caption: PPE Selection Workflow for Handling 5-Methoxy-2-(1-phenylethyl)phenol.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[3]

    • If available, after the initial water flush, liberally apply polyethylene glycol 300 or 400 (PEG-300 or PEG-400) to the affected area.[2][4]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Disposal Plan: Responsible Management of Hazardous Waste

All materials contaminated with 5-Methoxy-2-(1-phenylethyl)phenol, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous waste.[1][3]

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

This diagram outlines the logical flow for waste disposal.

Disposal_Plan cluster_1 Disposal Plan for 5-Methoxy-2-(1-phenylethyl)phenol Start Waste Generation Solid Solid Waste (Gloves, etc.) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Sharps Contaminated Sharps Start->Sharps SolidContainer Designated Solid Waste Container Solid->SolidContainer LiquidContainer Designated Liquid Waste Container Liquid->LiquidContainer SharpsContainer Designated Sharps Container Sharps->SharpsContainer EHS Consult EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Waste Disposal Workflow for 5-Methoxy-2-(1-phenylethyl)phenol.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is integral to scientific excellence.

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • The University of Queensland. Working Safely with Phenol Guideline.
  • Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Phenylphenol. Retrieved from .

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylphenol. Retrieved from .

  • Acros Organics. (2025). Safety Data Sheet: 4-(2-Methoxyethyl)phenol. Retrieved from .

  • TCI EUROPE N.V. Safety Data Sheet: 4-(2-Methoxyethyl)phenol. Retrieved from .

  • CPAchem Ltd. (2023). Safety Data Sheet: 2-Methoxy-5-nitrophenol. Retrieved from .

  • Synerzine. (2018). Safety Data Sheet: Phenol, 2-methyl-5-(1-methylethyl)-. Retrieved from .

  • Carl Roth. (2021). Safety Data Sheet: 2-Methoxyphenol. Retrieved from .

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from .

  • PASG. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • NextSDS. 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information. Retrieved from .

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